Product packaging for Destruxin A(Cat. No.:CAS No. 6686-70-0)

Destruxin A

Cat. No.: B190972
CAS No.: 6686-70-0
M. Wt: 577.7 g/mol
InChI Key: XIYSEKITPHTMJT-OCCJOITDSA-N
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Description

Destruxin a is a cyclodepsipeptide.
This compound has been reported in Metarhizium indigoticum, Metarhizium anisopliae, and Trichothecium roseum with data available.
cyclopeptide from entomopathogenic fungus Metarhyzium anisopliae;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H47N5O7 B190972 Destruxin A CAS No. 6686-70-0

Properties

IUPAC Name

(3R,10S,13S,16S,19S)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-13-propan-2-yl-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H47N5O7/c1-9-12-21-27(38)34-16-11-13-20(34)26(37)31-23(18(5)10-2)28(39)33(8)24(17(3)4)29(40)32(7)19(6)25(36)30-15-14-22(35)41-21/h9,17-21,23-24H,1,10-16H2,2-8H3,(H,30,36)(H,31,37)/t18-,19-,20-,21+,23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYSEKITPHTMJT-OCCJOITDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC=C)C)C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC=C)C)C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H47N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6686-70-0
Record name Destruxin A
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Destruxin A
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Record name DESTRUXIN A
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Dawn of a Mycotoxin: A Technical History of Destruxin A's Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin A, a potent cyclodepsipeptide mycotoxin, has carved a significant niche in the landscape of natural product chemistry and insecticide research. Its discovery over six decades ago marked the beginning of extensive investigations into its multifaceted biological activities, which range from insecticidal and phytotoxic to potential anticancer properties. This technical guide provides a comprehensive historical account of the discovery of this compound, focusing on the seminal research that led to its isolation, characterization, and the initial understanding of its biological effects. Tailored for researchers, scientists, and professionals in drug development, this document delves into the early experimental methodologies, presents key quantitative data, and visualizes the foundational scientific workflows and proposed mechanisms of action.

The Initial Discovery: Isolation from Oospora destructor

The story of this compound begins in 1961 with the work of Japanese scientist Yoshinori Kodaira. In his pioneering paper, "Toxic Substances to Insects, Produced by Aspergillus ochraceus and Oospora destructor," Kodaira reported the isolation of two crystalline toxic substances from the culture filtrate of Oospora destructor (a fungus now known as Metarhizium anisopliae), which he named this compound and Destruxin B.[1] This discovery was a significant step in understanding the entomopathogenic nature of this fungus.

The initial isolation process, as described by Kodaira, was a classic example of natural product chemistry techniques of the era. The following is a detailed protocol synthesized from his 1961 publication:

Experimental Protocol: Initial Isolation of this compound
  • Fungal Cultivation: Oospora destructor was cultured in a Czapek medium supplemented with 0.5% peptone for 10 to 20 days.

  • Adsorption: The culture filtrate was treated with 0.7% activated charcoal to adsorb the toxic metabolites.

  • Elution: The charcoal was then extracted with methanol to release the adsorbed compounds.

  • Lead Acetate Treatment: After the methanol was distilled off, the aqueous residue was treated with lead acetate, and the resulting precipitate was filtered off.

  • Solvent Extraction: The filtrate was subsequently extracted with chloroform.

  • Chromatography: The syrup obtained after the removal of chloroform was purified by silicic acid partition chromatography.

  • Fractionation and Crystallization: The eluent was fractionated, and subsequent fractional crystallization yielded two crystalline compounds: this compound and Destruxin B.

This multi-step process laid the groundwork for future, more refined isolation techniques, such as the use of high-performance liquid chromatography (HPLC) for separating the complex mixture of destruxins produced by the fungus.

Early Characterization and Structure Elucidation

The initial characterization of this compound in Kodaira's 1961 paper relied on classical chemical and physical methods. The crystalline nature of the isolated compound allowed for the determination of its melting point and elemental composition.

PropertyThis compound (with benzene of crystallization)This compound (dried)
Melting Point (°C) 125 (recrystallizes at 130 and melts at 188-189)-
Molecular Formula C35H53O7N5C29H47O7N5
Molecular Weight (Rast) 304555.7
Calculated Molecular Weight 655.8577.7
Elemental Analysis (Found) C: 63.51%, H: 8.26%, N: 10.64%C: 60.69%, H: 8.18%, N: 12.16%
Elemental Analysis (Calculated) C: 64.10%, H: 8.15%, N: 10.68%C: 60.29%, H: 8.20%, N: 12.12%

The structural elucidation of this compound was a more complex endeavor that unfolded over the subsequent years, primarily through the work of Suzuki, Tamura, and their colleagues. Their research in the late 1960s and early 1970s was pivotal in defining the cyclic hexadepsipeptide nature of the destruxins. This involved a combination of chemical degradation, amino acid analysis, and the burgeoning techniques of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocol: Structure Elucidation of Destruxins

While the specific, detailed protocols from the earliest structure elucidation studies are not fully available in a single source, the general approach involved the following key steps, synthesized from the work of Suzuki, Taguchi, and Tamura:

  • Acid Hydrolysis: The destruxin molecule was subjected to acid hydrolysis to break the amide and ester bonds, releasing the constituent amino acids and the α-hydroxy acid.

  • Amino Acid Analysis: The resulting hydrolysate was analyzed using paper chromatography to identify the individual amino acids. This revealed the presence of proline, isoleucine, N-methylvaline, N-methylalanine, and β-alanine in the case of Destruxin B, with variations for other destruxins.

  • Mass Spectrometry: High-resolution mass spectrometry was employed to determine the precise molecular weight and elemental composition of the intact molecule and its fragments. The fragmentation patterns provided crucial information about the sequence of the amino and hydroxy acids in the cyclic structure.

  • NMR Spectroscopy: As NMR technology advanced, it became an indispensable tool for elucidating the detailed structure of the destruxins, including the stereochemistry of the constituent residues.

The culmination of these studies led to the definitive structure of this compound as a cyclic hexadepsipeptide composed of D-α-hydroxy-γ-pentenoic acid, L-proline, L-isoleucine, N-methyl-L-valine, N-methyl-L-alanine, and β-alanine.

Early Insights into the Mechanism of Action

From its initial discovery, the potent insecticidal activity of this compound was evident. Early research into its mechanism of action focused on two primary areas: its effects on insect physiology, particularly muscle function, and its ability to suppress the insect immune system.

Disruption of Ion Homeostasis: The Calcium Channel Connection

One of the earliest and most significant findings regarding this compound's mode of action was its effect on insect muscle, leading to paralysis. This was hypothesized to be due to a disruption of ion homeostasis. Later studies would confirm that destruxins act as ionophores, with a particular impact on calcium channels.

The proposed mechanism involves this compound inserting into the cell membrane and forming a channel or carrier that facilitates the influx of calcium ions into the cell. This uncontrolled influx leads to sustained muscle contraction and ultimately paralysis.

G Proposed Mechanism of this compound-Induced Paralysis cluster_extracellular Extracellular Space cluster_membrane Muscle Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ DA_channel This compound (Ionophore) Ca_ext->DA_channel Influx Membrane Lipid Bilayer Ca_int Ca²⁺ DA_channel->Ca_int Contraction Sustained Muscle Contraction Ca_int->Contraction Increased intracellular concentration leads to Paralysis Paralysis Contraction->Paralysis

Caption: Proposed mechanism of this compound-induced paralysis in insects.

Immunosuppressive Effects

In addition to its direct toxic effects, early observations suggested that this compound could also facilitate fungal pathogenesis by suppressing the host's immune system. This immunosuppressive activity is a key factor in the virulence of Metarhizium anisopliae. While the detailed molecular mechanisms were unraveled in later research, the initial hypothesis centered on the disruption of insect hemocytes, the primary immune cells.

The proposed workflow for investigating these immunosuppressive effects in early studies would have involved challenging insects with this compound and observing the impact on their ability to fight off subsequent infections.

G Early Experimental Workflow for Investigating Immunosuppression Start Insect Population GroupA Control Group (Solvent Injection) Start->GroupA GroupB Experimental Group (this compound Injection) Start->GroupB Challenge Bacterial/Fungal Challenge GroupA->Challenge GroupB->Challenge Observe Observe Mortality and Immune Response (e.g., hemocyte counts) Challenge->Observe OutcomeA Low Mortality Normal Immune Response Observe->OutcomeA Control OutcomeB High Mortality Suppressed Immune Response Observe->OutcomeB Experimental

References

A Technical Guide to Fungal Production of Destruxin A: Current Knowledge and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxins are a class of cyclic hexadepsipeptides produced by various fungal species, exhibiting a wide range of biological activities, including insecticidal, phytotoxic, antiviral, and anticancer properties. Destruxin A, in particular, has garnered significant interest for its potential applications in agriculture and medicine. This technical guide provides a comprehensive overview of the fungal strains known to produce this compound, quantitative production data, detailed experimental protocols for its cultivation and extraction, and an exploration of its biosynthetic pathways.

This compound Producing Fungal Strains

While several fungal genera have been reported to produce destruxins, the most prolific and well-documented producers of this compound belong to the genus Metarhizium. Other genera, including Alternaria, Aspergillus, and Trichothecium, have also been associated with destruxin production, although often focusing on other destruxin variants.

Metarhizium Species: The Primary Producers

The entomopathogenic fungus Metarhizium anisopliae (now often referred to as Metarhizium robertsii) is the most notable producer of this compound.[1][2] Numerous studies have focused on various isolates of Metarhizium to quantify their destruxin production, revealing significant strain-dependent variations in yield.

Other Reported Producing Genera
  • Alternaria : The plant pathogen Alternaria brassicae is known to produce destruxins, with a primary focus in the literature on Destruxin B and its role in phytotoxicity.[3][4] While the potential for this compound production exists, quantitative data remains limited.

  • Aspergillus : Some species within the genus Aspergillus have been cited as potential destruxin producers. However, research on Aspergillus ochraceus has predominantly concentrated on other mycotoxins like ochratoxin A.[5]

  • Trichothecium : Trichothecium roseum is known to produce a variety of secondary metabolites, but specific evidence and quantitative data for this compound production are not well-documented in current literature.[6][7]

Quantitative Production of this compound

The yield of this compound is highly dependent on the fungal strain, culture conditions, and extraction methodology. The most comprehensive quantitative data is available for Metarhizium species.

Table 1: In Vitro Production of this compound, B, and E by Various Metarhizium spp. Isolates in Submerged (Shaken) Cultures after 5 Days [8]

Fungal IsolateThis compound (mg/g dry weight mycelium)Destruxin B (mg/g dry weight mycelium)Destruxin E (mg/g dry weight mycelium)
M. anisopliae s.l. ARSEF 7590.12 ± 0.010.25 ± 0.021.10 ± 0.09
M. robertsii ARSEF 25750.35 ± 0.030.75 ± 0.060.55 ± 0.04
M. anisopliae s.l. ARSEF 18850.05 ± 0.010.10 ± 0.010.20 ± 0.02
M. anisopliae s.l. ARSEF 7290.08 ± 0.010.15 ± 0.010.30 ± 0.03

Note: Data is represented as mean ± standard error. Production was determined by quantitative HPLC-UV analysis.

Experimental Protocols

Detailed methodologies are crucial for the successful cultivation of this compound-producing fungi and the subsequent extraction and purification of the target compound.

Fungal Cultivation (Submerged Culture)

This protocol is based on methodologies reported for Metarhizium spp. and can be adapted for other potential this compound-producing fungi.

1. Fungal Isolate and Inoculum Preparation:

  • Obtain a pure culture of the desired fungal strain (e.g., Metarhizium robertsii ARSEF 2575).

  • Grow the fungus on a suitable solid medium, such as Potato Dextrose Agar supplemented with 0.01% yeast extract (PDAY), at 27°C for 14 days to induce sporulation.[9]

  • Harvest conidia by flooding the plate with a sterile 0.05% Tween 80 solution and gently scraping the surface.

  • Determine the conidial concentration using a hemocytometer.

2. Submerged Culture:

  • Prepare a liquid culture medium such as Czapek-Dox broth supplemented with 0.5% peptone.

  • Inoculate the liquid medium with a conidial suspension to a final concentration of 1 x 10^6 conidia/mL.

  • Incubate the culture in a rotary shaker at 25-28°C and 150-200 rpm for 5-10 days. The optimal incubation time can vary between strains.[10]

Extraction and Purification of this compound

The following protocol is a common method for extracting destruxins from fungal culture broth.

1. Separation of Mycelium and Supernatant:

  • After incubation, separate the fungal mycelium from the culture broth by centrifugation at 10,000 x g for 20 minutes.

2. Liquid-Liquid Extraction:

  • Mix the culture supernatant with an equal volume of a non-polar solvent such as ethyl acetate or dichloromethane.

  • Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

  • Collect the organic phase, which contains the destruxins.

  • Repeat the extraction process two to three times to maximize the yield.

3. Concentration and Purification:

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude extract can be further purified using techniques such as solid-phase extraction (SPE) with a C18 cartridge or by semi-preparative High-Performance Liquid Chromatography (HPLC).[5]

Quantitative Analysis by HPLC

1. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both often containing 0.1% formic acid or trifluoroacetic acid). A typical gradient might start at 30% acetonitrile and increase to 90% over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 215 nm.

  • Injection Volume: 20 µL.

2. Quantification:

  • Prepare a standard curve using a certified reference standard of this compound at various concentrations.

  • Quantify the amount of this compound in the sample extracts by comparing the peak area to the standard curve.[8]

Biosynthesis of this compound

The biosynthesis of destruxins in fungi is a complex process involving a non-ribosomal peptide synthetase (NRPS) gene cluster. The most well-characterized pathway is in Metarhizium robertsii.

The core of the destruxin biosynthesis is the DtxS1 gene, which encodes a large NRPS enzyme with six modules. Each module is responsible for the incorporation of a specific amino acid or α-hydroxy acid into the growing peptide chain. The biosynthesis is initiated with α-hydroxy-isovaleric acid, followed by the sequential addition of L-proline, L-isoleucine, N-methyl-L-alanine, N-methyl-L-valine, and β-alanine. The final cyclization of the linear peptide results in the formation of the destruxin backbone.

Destruxin_Biosynthesis_Workflow cluster_0 Fungal Culture & Inoculum cluster_1 Submerged Fermentation cluster_2 Extraction & Purification cluster_3 Analysis start Start with Pure Fungal Strain pday Grow on PDAY Agar (14 days, 27°C) start->pday spores Harvest Conidia pday->spores inoculate Inoculate with Conidia spores->inoculate media Prepare Liquid Medium (e.g., Czapek-Dox) media->inoculate incubate Incubate (5-10 days, 25-28°C, 150-200 rpm) inoculate->incubate centrifuge Centrifuge to Separate Mycelia incubate->centrifuge extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) centrifuge->extract evaporate Evaporate Solvent extract->evaporate purify Purify (SPE or HPLC) evaporate->purify hplc Quantitative Analysis by HPLC-UV purify->hplc end Quantified this compound hplc->end

Caption: Experimental workflow for this compound production.

The conversion of different destruxin variants is facilitated by other enzymes within the gene cluster, such as cytochrome P450 monooxygenases. For example, the conversion of Destruxin B to other destruxins is catalyzed by the DtxS2 enzyme.

Destruxin_Biosynthesis_Pathway cluster_precursors Precursor Molecules cluster_synthesis Core Synthesis cluster_modification Post-Synthesis Modification Amino Acids Amino Acids NRPS Non-Ribosomal Peptide Synthetase (DtxS1) Amino Acids->NRPS Alpha-Hydroxy Acid Alpha-Hydroxy Acid Alpha-Hydroxy Acid->NRPS Linear_Peptide Linear Hexadepsipeptide NRPS->Linear_Peptide Cyclization Cyclization Linear_Peptide->Cyclization Destruxin_Backbone Destruxin Backbone (e.g., Destruxin B) Cyclization->Destruxin_Backbone Modification_Enzymes Modification Enzymes (e.g., DtxS2 - P450) Destruxin_Backbone->Modification_Enzymes Destruxin_A This compound Modification_Enzymes->Destruxin_A Other_Destruxins Other Destruxin Variants Modification_Enzymes->Other_Destruxins

Caption: Simplified signaling pathway of Destruxin biosynthesis.

Conclusion

The production of this compound is a promising area of research with significant potential for the development of novel biopesticides and therapeutic agents. While Metarhizium species are currently the most well-characterized and efficient producers, further investigation into other fungal genera like Alternaria, Aspergillus, and Trichothecium may unveil new strains with high production capabilities. The methodologies outlined in this guide provide a solid foundation for researchers to cultivate these fungi, extract and purify this compound, and accurately quantify its production. A deeper understanding of the biosynthetic pathways will be instrumental in optimizing yields through metabolic engineering and synthetic biology approaches.

References

Destruxin A: A Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin A is a cyclic hexadepsipeptide, a type of mycotoxin first isolated from the entomopathogenic fungus Oospora destructor, and is commonly produced by fungi of the genus Metarhizium, such as Metarhizium anisopliae.[1][2] It belongs to a family of over 35 related compounds known as destruxins, which are recognized for their significant biological activities.[2][3][4] These activities, including insecticidal, phytotoxic, antiviral, immunosuppressive, and anticancer properties, have garnered considerable interest in the scientific community.[2][5][6][7] This interest stems from their potential application as virulence factors in microbial biocontrol agents and as lead compounds for novel therapeutic agents.[2][8] This guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and key experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a cyclodepsipeptide composed of an α-hydroxy acid and five amino acid residues.[2] The core structure consists of a ring formed by β-alanine, N-methyl-L-alanine, L-proline, L-isoleucine, N-methyl-L-valine, and D-α-hydroxy-γ-pentenoic acid.[9][10]

G cluster_key Chemical Structure of this compound cluster_structure C29H47N5O7 Molecular Formula: C₂₉H₄₇N₅O₇ structure

Figure 1: 2D Chemical Structure of this compound.[9]

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and experimental use.

PropertyValueSource(s)
IUPAC Name (3R,10S,13S,16S,19S)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-13-propan-2-yl-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone[9]
Molecular Formula C₂₉H₄₇N₅O₇[9][11]
Molecular Weight 577.71 g/mol [9][11]
CAS Number 6686-70-0[1][9][11]
Appearance White to off-white solid[5]
Melting Point 188.00 °C[11]
Boiling Point 875.60 °C (Predicted)[11]
Solubility Soluble in DMSO, Acetonitrile, DMF[1][5]
Storage Store as powder at -20°C or -80°C. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][5][11]

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, making it a molecule of high interest for various applications.

Insecticidal Activity

This compound is a potent insecticidal agent, affecting a wide range of insect species.[1][12] Its primary mode of action involves the disruption of cellular homeostasis by acting as an ionophore, particularly affecting calcium (Ca²⁺) and potassium (K⁺) ion channels.[7][11] This interference leads to membrane depolarization, causing tetanic paralysis and ultimately, the death of the insect.[7][13] At lower doses, it primarily targets hemocytes (immune cells), while higher concentrations affect muscle cells, fat bodies, and Malpighian tubules.[12][14]

Immunosuppressive Activity

A key aspect of this compound's virulence is its ability to suppress the host's immune system. In Drosophila melanogaster, it has been shown to specifically inhibit the humoral immune response by reducing the expression of various antimicrobial peptides.[5][6] This is achieved by affecting the IMD (Immunodeficiency) signaling pathway, which makes the host more susceptible to secondary bacterial infections.[6][13] This immunosuppressant activity is a critical factor in the pathogenesis of Metarhizium fungi.[14]

G DA This compound IMD_Pathway IMD Signaling Pathway DA->IMD_Pathway Inhibits AMPs Antimicrobial Peptides (e.g., Diptericin, Cecropin) IMD_Pathway->AMPs Induces Expression ImmuneResponse Humoral Immune Response AMPs->ImmuneResponse Mediates Susceptibility Increased Susceptibility to Bacterial Infection ImmuneResponse->Susceptibility Prevents

Figure 2: this compound-mediated immunosuppression in Drosophila.[6][13]
Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, including leukemia and colon cancer cells.[5][15] The antiproliferative activity of destruxins is associated with the induction of apoptosis (programmed cell death) through the intrinsic pathway.[15] This process is linked to the inhibition of the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation.[15]

G DA This compound PI3K PI3K DA->PI3K Inhibits Akt Akt PI3K->Akt Activates Bax Bax Akt->Bax Inhibits Mitochondria Mitochondria Bax->Mitochondria Promotes Cytochrome c release Caspases Caspase Activation Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Figure 3: Proposed pathway for this compound-induced apoptosis in cancer cells.[15]
Antiviral Activity

This compound and its analogues have also been reported to possess antiviral properties against various viruses in both insect and human cell lines.[2][5][13] For instance, Destruxin B has been shown to suppress the expression of the hepatitis B surface antigen.[13]

Biological ActivityTarget System/Cell LineEffective Concentration / IC₅₀Source(s)
Insecticidal Bombyx mori (Silkworm)LD₅₀ < 0.1 µg/g (injection)[16]
Immunosuppressive Drosophila melanogaster86 µM (injection)[5]
Antiproliferative P388 (Leukemia cells)16 µg/mL[5]
Antiproliferative HCT116 (Colon cancer cells)Micromolar range[15]
Anticancer (Destruxin B) A549 (Lung cancer cells)IC₅₀ = 4.9 µM[17]

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound.

Isolation and Purification of this compound

This protocol outlines the extraction and purification of destruxins from a liquid culture of Metarhizium anisopliae.[4][18][19]

G Start Start: M. anisopliae Liquid Culture Filter Filter to remove mycelia Start->Filter Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane or Acetonitrile/5% NaCl) Filter->Extraction Organic Collect Organic Layer Extraction->Organic Evaporate Evaporate Solvent (Lyophilization or Rotary Evaporation) Organic->Evaporate Crude Crude Destruxin Extract Evaporate->Crude VLC Optional: Vacuum Liquid Chromatography (VLC) (Hexane/Acetone gradient) Crude->VLC HPLC Semi-Preparative HPLC (Acetonitrile/Water gradient) VLC->HPLC Collect Collect Fractions HPLC->Collect Analyze Analyze Fractions (LC-MS, NMR) Collect->Analyze End Pure this compound Analyze->End

Figure 4: Workflow for the isolation and purification of this compound.[4][18][19]

Methodology:

  • Fungal Culture: Grow an isolate of Metarhizium anisopliae in a suitable liquid medium (e.g., Czapek broth with 0.5% peptone) for approximately 10 days at 26°C with shaking (200 rpm).[18]

  • Filtration: Separate the fungal mycelia from the culture broth by filtration.

  • Extraction:

    • Mix the culture filtrate with an equal volume of acetonitrile and 5% NaCl solution. Allow the mixture to separate into two layers.[4]

    • Alternatively, perform a liquid-liquid extraction of the filtrate using a solvent like dichloromethane or ethyl acetate.[18][19]

  • Concentration: Collect the upper organic layer, which contains the destruxins, and concentrate it to dryness using lyophilization or a rotary evaporator to obtain a crude extract.[4]

  • Initial Purification (Optional): The crude extract can be subjected to Vacuum Liquid Chromatography (VLC) using a silica gel column with a hexane/acetone gradient to achieve initial separation.[18]

  • Final Purification:

    • Redissolve the crude or semi-purified extract in acetonitrile.[4]

    • Purify this compound using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[4]

    • Employ a gradient elution system, typically with acetonitrile and water, optimizing the gradient slope for the best separation.[4]

  • Identification and Quantification:

    • Collect the fractions corresponding to the this compound peak.

    • Confirm the identity and purity of the isolated compound using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[20][21][22]

    • Quantify the yield by generating a standard curve of known concentrations versus peak areas from analytical HPLC.[4]

Cytotoxicity Assay Protocol (Trypan Blue Exclusion Method)

This protocol is a common method to determine the viability of cells after treatment with a cytotoxic compound like this compound.[17][23]

G Start Start: Seed Cells in Multi-well Plate Incubate1 Incubate for 24h (Allow cell adherence) Start->Incubate1 Treat Treat cells with varying concentrations of this compound Incubate1->Treat Controls Include Vehicle (DMSO) and Untreated Controls Treat->Controls Incubate2 Incubate for desired time (e.g., 24, 48, 72h) Treat->Incubate2 Harvest Harvest cells (Trypsinization) Incubate2->Harvest Stain Mix cell suspension with Trypan Blue (1:1) Harvest->Stain Count Count viable (unstained) and non-viable (blue) cells using a hemocytometer Stain->Count Calculate Calculate % Viability and % Cytotoxicity Count->Calculate End Determine IC₅₀ Value Calculate->End

Figure 5: General workflow for a cell viability and cytotoxicity assay.[17]

Methodology:

  • Cell Preparation: Seed cells (e.g., A549 human lung cancer cells) in 12-well plates at a density of 1 x 10⁵ cells per well and incubate for 24 hours to allow for attachment.[17]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.[8]

    • Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 30 µM).[17]

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.[17]

  • Cell Counting:

    • After incubation, harvest the cells by trypsinization and resuspend them in fresh medium.

    • Take an aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution.

    • Immediately load the mixture onto a hemocytometer and count the number of viable (clear, unstained) and non-viable (blue, stained) cells under a microscope.

  • Data Analysis:

    • Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

    • Calculate the percentage of cytotoxicity: 100 - % Viability.

    • Plot the percentage of cytotoxicity against the concentration of this compound to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the heat-induced denaturation of protein, a well-documented cause of inflammation.[24][25]

G Start Start: Prepare Reagents Mix Prepare Reaction Mixture: - Egg Albumin Solution - Phosphate Buffered Saline (pH 6.4) - Test Compound (this compound) Start->Mix Controls Prepare Controls: - Positive Control (e.g., Diclofenac) - Negative Control (Vehicle) Mix->Controls Incubate1 Incubate at 37°C for 15-20 min Mix->Incubate1 Heat Heat at 70°C for 5 min to induce denaturation Incubate1->Heat Cool Cool to room temperature Heat->Cool Measure Measure Absorbance at 660 nm Cool->Measure Calculate Calculate % Inhibition of Protein Denaturation Measure->Calculate End Evaluate Anti-inflammatory Activity Calculate->End

Figure 6: Workflow for in vitro anti-inflammatory activity assessment.[24][25]

Methodology:

  • Preparation of Reagents:

    • Test Solution: Prepare various concentrations of this compound (e.g., 10 to 1000 µg/mL) in a suitable solvent.

    • Egg Albumin Solution: Prepare a 0.2% solution of fresh hen's egg albumin in phosphate-buffered saline (PBS, pH 6.4).[24]

    • Reference Drug: Prepare a standard anti-inflammatory drug (e.g., Diclofenac sodium) at similar concentrations.[24]

  • Assay Procedure:

    • For each reaction, mix 0.2 mL of egg albumin solution with 2.8 mL of PBS.[24]

    • Add 2 mL of the test compound solution (or reference drug/vehicle for controls) to the mixture.[24]

  • Denaturation and Measurement:

    • Incubate the reaction mixtures at 37°C for 15 minutes.[24][25]

    • Induce protein denaturation by heating the mixtures at 70°C for 5 minutes in a water bath.[24][25]

    • After cooling, measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.[24]

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_test) / Abs_control] x 100.

    • Compare the inhibitory activity of this compound with the standard reference drug.

References

Destruxin A Biosynthesis in Metarhizium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destruxins are a class of cyclic hexadepsipeptides produced by the entomopathogenic fungus Metarhizium spp. and are recognized for their potent insecticidal, cytotoxic, and antiviral activities. Destruxin A, a prominent member of this family, has garnered significant interest for its potential applications in agriculture and pharmacology. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in Metarhizium, detailing the genetic and enzymatic machinery, regulatory networks, and experimental methodologies used to elucidate this complex process.

The Destruxin Biosynthesis Gene Cluster

The biosynthesis of destruxins is orchestrated by a dedicated gene cluster, with the core enzyme being a non-ribosomal peptide synthetase (NRPS). In Metarhizium robertsii, this cluster contains the key genes responsible for the assembly and modification of the destruxin scaffold.[1][2]

Table 1: Key Genes in the Destruxin Biosynthesis Cluster of Metarhizium robertsii

GeneEncoded ProteinFunction in Destruxin Biosynthesis
dtxS1Destruxin Synthetase 1 (NRPS)A six-module NRPS responsible for the sequential condensation of the five amino acid residues and one α-hydroxy acid that form the destruxin backbone.[1][3]
dtxS2Cytochrome P450 monooxygenaseA tailoring enzyme that hydroxylates the initial product, Destruxin B, to produce other destruxin analogs, including this compound.[1]
dtxS3Aldo-keto reductaseInvolved in the synthesis of the α-hydroxy acid precursor required for the initiation of the NRPS assembly line.[1]
dtxS4Aspartic acid decarboxylaseBelieved to be responsible for providing the β-alanine precursor for incorporation into the destruxin molecule.[1]

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step process initiated by the DtxS1 NRPS and further modified by tailoring enzymes.

Destruxin_A_Biosynthesis Precursors α-Ketoisocaproic acid, L-Pro, L-Ile, N-methyl-L-Val, N-methyl-L-Ala, β-Ala DtxS3 DtxS3 (Aldo-keto reductase) Precursors->DtxS3 α-Ketoisocaproic acid DtxS4 DtxS4 (Aspartic acid decarboxylase) Precursors->DtxS4 Aspartic acid DtxS1 DtxS1 (NRPS) Precursors->DtxS1 HIC α-Hydroxyisocaproic acid (HIC) DtxS3->HIC DtxS4->Precursors β-Alanine HIC->DtxS1 DestruxinB Destruxin B DtxS1->DestruxinB Cyclization DtxS2 DtxS2 (Cytochrome P450) DestruxinB->DtxS2 DestruxinA This compound DtxS2->DestruxinA Hydroxylation

Fig 1. Biosynthetic pathway of this compound.

The process begins with the formation of the precursors. DtxS3 reduces α-ketoisocaproic acid to α-hydroxyisocaproic acid (HIC), the starter unit for the NRPS.[1] DtxS4 is proposed to produce β-alanine from aspartic acid. The six-module NRPS, DtxS1, then sequentially incorporates HIC, L-proline, L-isoleucine, N-methyl-L-valine, N-methyl-L-alanine, and β-alanine.[1][2] The linear peptide is then cyclized and released from the enzyme as Destruxin B. Subsequently, the cytochrome P450 enzyme, DtxS2, hydroxylates Destruxin B to yield this compound.[1]

Quantitative Production of Destruxins

The production of destruxins varies significantly among different Metarhizium species and strains, and is influenced by culture conditions.

Table 2: In Vitro Production of Major Destruxins by Different Metarhizium Species (mg/g dry weight mycelium)

Metarhizium Species/StrainThis compoundDestruxin BDestruxin EReference
M. robertsii ARSEF 2575~1.2~0.8~1.5[4]
M. anisopliae s.l. ARSEF 759~0.4~0.2~0.6[4]
M. guizhouenseHighest producer--[4]
M. brunneumLower than M. robertsii--[4]

Table 3: Time Course of Destruxin Production by Metarhizium robertsii ARSEF 2575 in Submerged Culture (mg/g dry weight mycelium)

DayThis compoundDestruxin BDestruxin EReference
2Not detectedNot detectedNot detected[4]
3~0.2~0.1~0.3[4]
4~0.8~0.5~1.0[4]
5~1.2~0.8~1.5[4]

Regulatory Signaling Pathways

The biosynthesis of destruxins, as with other secondary metabolites, is tightly regulated by complex signaling networks in response to environmental cues. While direct regulatory links to the destruxin gene cluster are still being fully elucidated, key signaling pathways known to influence secondary metabolism and virulence in Metarhizium are implicated.

Regulatory_Pathways cluster_0 Environmental Cues cluster_1 Signaling Cascades cluster_2 Downstream Regulation Host Signals Host Signals Nutrient Availability Nutrient Availability PKA PKA Pathway Nutrient Availability->PKA Stress Stress MAPK MAPK Cascade (e.g., Fus3, Slt2) Stress->MAPK GPCR GPCRs GPCR->MAPK GPCR->PKA TFs Transcription Factors (e.g., Ste12) MAPK->TFs PKA->TFs Dtx_Cluster Destruxin Gene Cluster (dtxS1, dtxS2, etc.) TFs->Dtx_Cluster Velvet Velvet Complex Velvet->Dtx_Cluster Destruxins Destruxin Production Dtx_Cluster->Destruxins

Fig 2. Putative signaling pathways regulating destruxin biosynthesis.

G-protein coupled receptors (GPCRs) on the fungal cell surface are thought to perceive host signals, initiating downstream signaling cascades. Mitogen-activated protein kinase (MAPK) pathways, such as the Fus3 and Slt2 cascades, are crucial for regulating virulence and are likely involved in controlling the expression of secondary metabolite genes. The Protein Kinase A (PKA) pathway, responsive to nutrient availability, also plays a role in modulating virulence factor production. These pathways converge on transcription factors and global regulatory complexes like the Velvet complex, which in turn control the expression of the destruxin biosynthesis gene cluster.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has been made possible through a combination of genetic, analytical, and biological techniques.

Gene Knockout via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol is used to create targeted gene deletions to study the function of specific genes in the destruxin biosynthesis pathway.

ATMT_Workflow Plasmid Construct Gene Knockout Cassette in Plasmid Agro Transform Plasmid into Agrobacterium tumefaciens Plasmid->Agro Coculture Co-culture Agrobacterium with Metarhizium Spores Agro->Coculture Selection Select Transformants on Selective Media Coculture->Selection Screening Screen for Homologous Recombination (PCR/Southern) Selection->Screening Confirmation Confirm Gene Deletion (HPLC, RT-qPCR) Screening->Confirmation

Fig 3. Workflow for Agrobacterium-mediated gene knockout.

Methodology:

  • Vector Construction: A gene replacement cassette is constructed containing a selectable marker (e.g., antibiotic resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene.

  • Agrobacterium Transformation: The constructed plasmid is introduced into a suitable Agrobacterium tumefaciens strain (e.g., AGL-1).

  • Co-cultivation: Metarhizium conidia are co-cultivated with the transformed Agrobacterium on an induction medium containing acetosyringone to facilitate T-DNA transfer.

  • Selection: Fungal transformants are selected on a medium containing an appropriate antibiotic to kill the Agrobacterium and a fungicide to which the transformants are resistant.

  • Screening and Confirmation: Putative mutants are screened by PCR to identify homologous recombination events. Confirmed mutants are further validated by Southern blotting and loss of gene expression is confirmed by RT-qPCR. The absence of destruxin production is verified by HPLC.[5]

HPLC Analysis of Destruxins

High-Performance Liquid Chromatography (HPLC) is the primary method for the separation and quantification of destruxins from fungal cultures.

Methodology:

  • Sample Preparation: Metarhizium is cultured in a suitable liquid medium (e.g., Czapek-Dox broth) for a defined period. The culture filtrate is extracted with an organic solvent such as ethyl acetate. The organic phase is then evaporated to dryness and the residue is redissolved in methanol.

  • Chromatographic Separation: The extracted sample is injected onto a C18 reverse-phase HPLC column.

  • Elution: A gradient elution is typically employed using a mobile phase consisting of water and acetonitrile or methanol.

  • Detection: Destruxins are detected by a UV detector at a wavelength of approximately 215 nm.

  • Quantification: The concentration of each destruxin is determined by comparing the peak area to a standard curve generated with purified destruxin standards.[6]

Insect Virulence Bioassay

Insect bioassays are essential to determine the role of destruxins in fungal pathogenicity.

Methodology:

  • Insect Rearing: A susceptible insect species (e.g., Galleria mellonella or Tenebrio molitor larvae) is reared under controlled conditions.

  • Inoculum Preparation: Conidial suspensions of the wild-type and mutant Metarhizium strains are prepared in a sterile aqueous solution containing a surfactant (e.g., 0.05% Tween 80). The concentration of viable spores is determined using a hemocytometer.

  • Infection: Insects are infected by either topical application (immersion in the conidial suspension) or injection of the conidial suspension into the hemocoel.

  • Incubation: The treated insects are incubated under controlled temperature and humidity.

  • Mortality Assessment: Mortality is recorded daily. The median lethal time (LT50) is calculated to compare the virulence of the different fungal strains.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthesis pathway in Metarhizium has provided a solid foundation for understanding the molecular basis of its insecticidal activity. The identification of the core NRPS and tailoring enzymes opens avenues for metabolic engineering to enhance the production of specific destruxin analogs or to generate novel derivatives with improved properties. Further research into the regulatory networks controlling the expression of the destruxin gene cluster will be crucial for optimizing production and for a deeper understanding of the ecological role of these fascinating secondary metabolites. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of destruxin biosynthesis and to harness its potential for the development of novel biopesticides and pharmaceuticals.

References

Destruxin A: A Multifaceted Mycotoxin Targeting Key Physiological Pathways in Insects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action

Introduction

Destruxin A (DA) is a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi, most notably Metarhizium anisopliae. It is a key virulence factor that contributes significantly to the insecticidal activity of these fungi. The potent and diverse biological effects of this compound have positioned it as a molecule of interest for the development of novel bio-insecticides. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in insects, with a focus on its molecular targets, the signaling pathways it disrupts, and its physiological consequences. This document is intended for researchers, scientists, and drug development professionals working in the fields of entomology, toxicology, and pest management.

Core Mechanisms of Action

This compound exhibits a multi-targeted mode of action, disrupting several critical physiological processes in insects. Its primary mechanisms can be broadly categorized as follows:

  • Immunosuppression: this compound is a potent suppressor of the insect immune system, affecting both cellular and humoral immunity.

  • Disruption of Ion Homeostasis: It acts as a cation ionophore, particularly affecting calcium (Ca²⁺) and proton (H⁺) balance.

  • Cytotoxicity and Tissue Damage: this compound induces morphological and ultrastructural changes in various insect tissues, leading to cell death and organ malfunction.

  • Inhibition of Key Enzymes and Proteins: It has been shown to bind to and modulate the activity of several essential proteins, including V-ATPase and aminoacyl tRNA synthetases.

The following sections will delve into each of these mechanisms in detail, presenting quantitative data, experimental methodologies, and visual representations of the affected pathways.

Quantitative Data on the Biological Activity of this compound

The biological activity of this compound has been quantified in various insect species and cell lines. The following tables summarize key toxicity and binding affinity data.

ParameterInsect Species/Cell LineValueReference
LC₅₀ Bombyx mori (Granulohemocytes, in vitro)68.77 µg/mL[1]
Bombyx mori (Plasmatocytes, in vitro)84.11 µg/mL[1]
Spodoptera frugiperda (Sf9 cells, 24h)5 - 12 ppm[2]
LD₅₀ Spodoptera litura (12-day-old larvae, combined application)0.045 µg/g body weight[3]
Spodoptera litura (12-day-old larvae, ingestion)0.17 µg/g body weight[3]
Spodoptera litura (12-day-old larvae, topical application)0.237 µg/g body weight[3]
EC₅₀ Locusta migratoria (Lower lateral oviducts)0.7 µM[4]
Locusta migratoria (Upper lateral oviducts)8.7 µM[4]
Locusta migratoria (Hindgut)3.2 µM[4]
Binding TargetInsect SpeciesAffinity Constant (Kᴅ)Reference
HemocytinBombyx mori2 - 420 µM[5]
BmPPI (Peptidyl–prolyl cis–trans isomerase)Bombyx mori1.98 x 10⁻³ M[6]
BmTEME214Bombyx mori0.286 µM[7]
BmSEC23Bombyx mori0.291 µM[7]
Aminoacyl tRNA Synthetases (various)Bombyx mori10⁻⁴ to 10⁻⁵ M[8]
Various cellular proteinsBombyx mori (Bm12 cells)24 to 469 µM[9]

Detailed Mechanism of Action

Immunosuppression

This compound significantly compromises the insect's ability to defend against pathogens by targeting both cellular and humoral immune responses.

a) Cellular Immunity:

This compound directly affects hemocytes, the primary immune cells in insects. At low concentrations, it induces morphological changes in hemocytes, particularly plasmatocytes and granulocytes, leading to a reduction in their ability to phagocytose and encapsulate foreign invaders.[1][10][11] Higher concentrations lead to cytotoxicity and a decrease in the total hemocyte count.[10][11]

b) Humoral Immunity:

The humoral immune response, which involves the production of antimicrobial peptides (AMPs) and the activation of the prophenoloxidase (proPO) system, is also a major target of this compound.

  • Inhibition of Antimicrobial Peptide (AMP) Synthesis: this compound has been shown to suppress the expression of genes encoding various AMPs.[12] This is achieved, in part, by interfering with key immune signaling pathways such as the Toll and Imd pathways.[12][13][14]

  • Modulation of the Prophenoloxidase (proPO) System: The proPO system is a crucial component of insect immunity involved in melanization and wound healing. This compound can both stimulate and suppress this system depending on the context. It can induce the expression of serpins (serine protease inhibitors) that block the proPO cascade.[14]

Disruption of Ion Homeostasis

a) Calcium Channel Activation:

This compound acts as a calcium ionophore, facilitating the influx of extracellular Ca²⁺ into cells.[2][4][15] This disruption of Ca²⁺ homeostasis has profound effects, particularly on muscle function. The influx of Ca²⁺ leads to sustained muscle contraction, resulting in tetanic paralysis, which is often followed by flaccid paralysis as the muscle membrane depolarizes.[2] This effect is abolished in Ca²⁺-free saline and can be reduced by calcium channel blockers.[4]

b) V-ATPase Inhibition:

While some studies suggest this compound has little effect on V-ATPase in certain insect tissues,[16][17] others propose it may act as a V-ATPase inhibitor.[18][19] Inhibition of the vacuolar-type H⁺-ATPase would disrupt the proton gradient across membranes, affecting processes such as endosomal acidification and lysosomal function. Destruxin B, a closely related compound, is a known reversible inhibitor of V-ATPase.

Cytotoxicity and Tissue Damage

This compound is cytotoxic to a range of insect cells and tissues. At low doses, hemocytes are the most sensitive, showing morphological alterations.[10][11] At higher doses, damage is observed in other tissues including muscle cells, fat body, and Malpighian tubules.[10][11] Electron microscopy has revealed that this compound damages the cytoskeleton, disrupts cell adhesion, and leads to vacuolation of the cytoplasm and ultimately cell death.[9][10][11]

Inhibition of Key Enzymes and Proteins

This compound's broad range of effects is due to its ability to bind to and modulate the function of numerous proteins. Proteomic studies have identified a large number of potential DA-binding proteins involved in various cellular processes.[9]

  • Aminoacyl tRNA Synthetases: this compound binds to several aminoacyl tRNA synthetases, suggesting it may interfere with protein synthesis.[8] This is supported by findings that DA treatment leads to a decrease in soluble protein and free amino acid content in insect cells.[8]

  • Other Binding Proteins: Other identified binding partners include proteins involved in cytoskeletal structure, protein trafficking (e.g., BmSEC23), and transmembrane signaling (e.g., BmTMEM214).[7][9]

Signaling Pathways Affected by this compound

This compound modulates key signaling pathways that regulate insect immunity and development.

The Toll and Imd Signaling Pathways

These two pathways are central to the insect's humoral immune response, leading to the production of AMPs. This compound has been shown to suppress the expression of genes in the Toll pathway.[14] In Drosophila melanogaster, co-injection of a non-lethal dose of this compound with Gram-negative bacteria led to increased mortality, which could be rescued by ectopic activation of the Imd pathway, indicating that DA specifically suppresses this humoral immune response.[12]

Toll_Imd_Pathway cluster_Toll Toll Pathway cluster_Imd Imd Pathway Toll_Receptor Toll Receptor Tube_Pelle Tube/Pelle Toll_Receptor->Tube_Pelle Spatzle Spatzle Spatzle->Toll_Receptor Cactus Cactus Tube_Pelle->Cactus Dif_Dorsal Dif/Dorsal Cactus->Dif_Dorsal AMPs_Toll Antimicrobial Peptides Dif_Dorsal->AMPs_Toll PGRP PGRP IMD IMD PGRP->IMD FADD FADD IMD->FADD Dredd Dredd FADD->Dredd Relish Relish Dredd->Relish AMPs_Imd Antimicrobial Peptides Relish->AMPs_Imd DestruxinA This compound DestruxinA->Cactus Suppression DestruxinA->Relish Suppression

Fig. 1: Simplified Toll and Imd signaling pathways and the inhibitory points of this compound.
The Prophenoloxidase (proPO) Activating System

The proPO system is a rapid defense mechanism leading to melanization. This compound can interfere with this pathway, for instance, by inducing the expression of serpins which inhibit the serine proteases responsible for cleaving proPO into its active form, phenoloxidase.[14]

proPO_System PAMPs PAMPs PRRs PRRs PAMPs->PRRs Serine_Protease_Cascade Serine Protease Cascade PRRs->Serine_Protease_Cascade proPO Prophenoloxidase (proPO) Serine_Protease_Cascade->proPO Cleavage PO Phenoloxidase (PO) proPO->PO Melanin Melanin PO->Melanin Serpins Serpins Serpins->Serine_Protease_Cascade DestruxinA This compound DestruxinA->Serpins Induces

Fig. 2: The Prophenoloxidase (proPO) activating system and the modulatory effect of this compound.
Calcium Signaling

This compound's ability to act as a Ca²⁺ ionophore disrupts intracellular calcium signaling, which is critical for a multitude of cellular processes, including muscle contraction, neurotransmission, and enzyme activation.

Calcium_Signaling cluster_cell DestruxinA This compound Cell_Membrane Cell Membrane DestruxinA->Cell_Membrane Acts as Ionophore Extracellular Extracellular Ca²⁺ Intracellular Intracellular Ca²⁺ Extracellular->Intracellular Influx Muscle_Contraction Sustained Muscle Contraction (Paralysis) Intracellular->Muscle_Contraction Apoptosis Apoptosis Intracellular->Apoptosis Enzyme_Modulation Enzyme Modulation Intracellular->Enzyme_Modulation

Fig. 3: Disruption of calcium homeostasis by this compound.

Experimental Protocols: Methodological Overview

Detailed experimental protocols are crucial for the study of this compound's mechanism of action. While specific protocols vary between laboratories, the following provides a general overview of commonly employed methodologies.

Insect Rearing and Treatment
  • Insect Species: Common model insects include Bombyx mori, Spodoptera litura, Plutella xylostella, and Drosophila melanogaster.

  • Rearing Conditions: Insects are typically reared on an artificial diet under controlled conditions of temperature, humidity, and photoperiod.

  • This compound Administration: DA can be administered through various routes, including:

    • Injection: Microinjection into the hemocoel is a common method for direct and rapid administration.

    • Oral Ingestion: DA is incorporated into the artificial diet.

    • Topical Application: A solution of DA is applied to the insect's cuticle.

Assessment of Cellular and Humoral Immunity
  • Hemocyte Counts and Morphology: Hemolymph is collected and hemocytes are counted using a hemocytometer. Morphological changes are observed using phase-contrast microscopy, and ultrastructural changes are examined using scanning electron microscopy (SEM) and transmission electron microscopy (TEM).

  • Phagocytosis and Encapsulation Assays: The ability of hemocytes to phagocytose fluorescent beads or bacteria is quantified. Encapsulation is assessed by implanting nylon filaments and observing the degree of melanization and cellular attachment.

  • Gene Expression Analysis: The expression levels of genes encoding AMPs and other immune-related proteins are measured using quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-Seq).

Measurement of Ion Flux and Muscle Contraction
  • Calcium Imaging: Intracellular Ca²⁺ levels are monitored using fluorescent Ca²⁺ indicators such as Fura-2 AM.

  • Muscle Contraction Assays: Isolated insect muscles (e.g., visceral muscles) are placed in a physiological saline solution, and their contractions are recorded using a force transducer in response to DA application.

Cytotoxicity and Histopathology
  • Cell Viability Assays: Insect cell lines (e.g., Sf9 from Spodoptera frugiperda) are treated with DA, and cell viability is assessed using assays such as the MTT or calcein AM assay.

  • Histopathology: Tissues from DA-treated insects are fixed, embedded in paraffin, sectioned, and stained (e.g., with hematoxylin and eosin) to observe pathological changes under a light microscope.

Identification of Binding Partners
  • Drug Affinity Responsive Target Stability (DARTS): This technique is used to identify potential DA-binding proteins from cell lysates.

  • Bio-layer Interferometry (BLI) and Surface Plasmon Resonance (SPR): These label-free techniques are used to quantify the binding affinity between DA and its target proteins.

  • Insect Two-Hybrid (I2H) System: This system is used to study protein-protein interactions in insect cells and how they are affected by DA.

Conclusion

This compound is a powerful mycotoxin with a complex and multifaceted mechanism of action in insects. Its ability to suppress the immune system, disrupt ion homeostasis, induce cytotoxicity, and interfere with the function of multiple essential proteins makes it a highly effective insecticidal agent. A thorough understanding of these mechanisms is crucial for the development of DA-based biopesticides and for managing insect pest resistance. Further research is needed to fully elucidate the intricate network of interactions between this compound and its various molecular targets, which will undoubtedly open new avenues for the design of novel and sustainable pest control strategies.

References

The Biological Activity of Destruxin A on Insect Hemocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Destruxin A (DA), a cyclic hexadepsipeptide mycotoxin produced by the entomopathogenic fungus Metarhium anisopliae, is a potent modulator of the insect immune system. Its insecticidal activity is largely attributed to its profound effects on hemocytes, the primary immune cells in insects. This document provides a comprehensive overview of the biological activity of this compound on insect hemocytes, detailing its impact on cell morphology, viability, and immune function. It consolidates quantitative data, outlines key experimental protocols, and visualizes the complex molecular interactions and signaling pathways involved.

Introduction

Destruxins are a class of non-ribosomal peptides with significant insecticidal, phytotoxic, and even anti-viral properties.[1][2] Among the 39 identified analogues, this compound (DA) is one of the most abundant and biologically active.[2][3] Produced by fungi like Metarhizium anisopliae, DA plays a critical role in fungal pathogenesis by suppressing the host's innate immune response.[1][4] A primary target of DA is the insect hemocyte, which is central to cellular immune reactions such as phagocytosis, nodulation, and encapsulation.[5][6][7] Understanding the mechanisms by which DA disrupts hemocyte function is crucial for the development of novel biopesticides and for elucidating fundamental aspects of insect immunity.[2][8] This guide synthesizes current research on the multifaceted interactions between this compound and insect hemocytes.

Effects on Hemocyte Morphology and Viability

This compound induces significant dose- and time-dependent morphological and cytotoxic effects on insect hemocytes. Hemocytes, particularly plasmatocytes (PL) and granulocytes (GR), are often the first cells to show damage following DA exposure.[2][9]

Morphological Alterations: At low concentrations (e.g., 0.01 μg/g in Bombyx mori), DA causes visible changes to hemocytes within 6 hours of treatment, including depressions and perforations.[8][10] In vitro studies show that DA disrupts the cytoskeleton of plasmatocytes, inhibiting their ability to adhere and spread, which is a critical step for immune functions like encapsulation.[2][8] These effects occur at doses that do not visibly harm other tissues like fat body or Malpighian tubules, highlighting the high sensitivity of hemocytes to this toxin.[2][8][10]

Cytotoxicity: DA exhibits direct cytotoxic activity against hemocytes. Studies on Bombyx mori have quantified this effect, demonstrating that granulocytes are slightly more susceptible to DA than plasmatocytes in vitro.[9] However, hemocytes in a living insect (in vivo) are even more sensitive to DA, suggesting that factors within the hemolymph may potentiate the toxin's activity.[9]

Hemocyte TypeAssay ConditionMetricValue (μg/mL)Reference
Granulocytes (GR)In vitroLC5068.77[9]
Plasmatocytes (PL)In vitroLC5084.11[9]
Total HemocytesIn vivo (injection)Lowest Effective Dose~0.25[9]

Immunosuppressive Activities

This compound is a potent immunosuppressant that cripples both cellular and humoral immune responses, facilitating fungal infection.[1][11]

Inhibition of Cellular Immunity: The morphological changes induced by DA directly impair key cellular immune functions. By altering the cytoskeleton, DA inhibits the phagocytic activity of plasmatocytes and disrupts the process of encapsulation, where multiple hemocytes surround and isolate large pathogens.[2][5][8] Furthermore, DA has been shown to significantly inhibit hemocytin-mediated hemocyte aggregation, a critical step in wound healing and immune defense.[11]

Suppression of Humoral Immunity: DA also interferes with the humoral immune response, which involves the production of antimicrobial peptides (AMPs) and other effector molecules in the hemolymph.[1] In Drosophila melanogaster, injection of a non-lethal dose of DA led to a reduced expression of various AMPs.[1] This suppression of humoral immunity renders the insect more susceptible to secondary infections; flies co-injected with DA and a normally harmless bacterium like Escherichia coli showed increased mortality and higher bacterial loads.[1]

Insect SpeciesTargetEffectMethodReference
Bombyx moriAntitrypsin isoform 3DownregulatedProteomics[12]
Bombyx morip50 proteinDownregulatedProteomics[12]
Bombyx moriCalreticulin precursorDownregulatedProteomics[12]
Bombyx moriC-type lectin 10 precursorUpregulatedProteomics[12]
Bombyx moriProphenoloxidase (PPO-1, PPO-2)UpregulatedProteomics[12]
Bombyx moriBmRelish2DownregulatedqRT-PCR[5]
Drosophila melanogasterVarious Antimicrobial PeptidesDownregulatedMicroarray[1]

Molecular Mechanisms and Signaling Pathways

The immunosuppressive effects of this compound are underpinned by its interaction with specific molecular targets and its interference with key immune signaling pathways.

Interaction with Host Proteins: DA has been shown to bind to a variety of proteins within the hemolymph and hemocytes.[3][11]

  • Hemocytin: This immune protein is a primary binding target of DA. By binding to hemocytin, DA alters its conformation and disrupts its interaction with other proteins like actin, thereby inhibiting hemocyte aggregation.[11]

  • Endoplasmic Reticulum (ER) Proteins: In Bombyx mori, DA binds to the ER proteins BmTMEM214 and BmSEC23A.[13] This interaction is thought to induce ER stress, which can lead to apoptosis, a form of programmed cell death.[13][14]

  • Ion Channels and Pumps: An early hypothesis for DA's mode of action was its effect on ion homeostasis. DA can induce a rapid influx of Ca²⁺ into hemocytes and cause a decrease in intracellular H⁺ concentration, possibly through inhibition of V-ATPase.[15]

Interference with Immune Signaling Pathways: DA modulates the Toll and Imd (Immune deficiency) signaling pathways, which are central to the regulation of antimicrobial peptide gene expression in insects.[5]

  • Imd Pathway: In Drosophila, ectopic activation of the Imd pathway can rescue flies from the increased mortality caused by co-injection of DA and bacteria.[1] In Bombyx mori, DA treatment significantly downregulates the expression of BmRelish2, a key transcription factor in the Imd pathway.[5] This suggests DA specifically targets components of this pathway to suppress AMP production.

DestruxinA_Signaling_Pathway Proposed Mechanism of this compound in Insect Hemocytes cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Hemolymph cluster_nucleus Nucleus DA This compound V_ATPase V-ATPase DA->V_ATPase Inhibits Ca_Channel Ca²⁺ Channels DA->Ca_Channel Opens Hemocytin Hemocytin DA->Hemocytin Binds Imd_Pathway Imd Signaling Pathway (BmRelish2) DA->Imd_Pathway Inhibits Cytoskeleton Actin Cytoskeleton DA->Cytoskeleton Disrupts ER Endoplasmic Reticulum (BmTMEM214, BmSEC23A) DA->ER Binds H_dec Intracellular H⁺ Decrease V_ATPase->H_dec Ca_inc Intracellular Ca²⁺ Increase Ca_Channel->Ca_inc Agg_inhibit Inhibition of Hemocyte Aggregation Hemocytin->Agg_inhibit disrupts function AMP_Genes Antimicrobial Peptide Gene Expression Imd_Pathway->AMP_Genes regulates Phago_inhibit Inhibition of Phagocytosis & Encapsulation Cytoskeleton->Phago_inhibit disruption leads to ER_Stress ER Stress / Apoptosis ER->ER_Stress binding leads to AMP_dec Decreased AMP Production AMP_Genes->AMP_dec leads to

Caption: Molecular targets and pathways affected by this compound in insect hemocytes.

Experimental Protocols

Studying the effects of this compound on insect hemocytes involves several key methodologies. Below are generalized protocols based on common practices in the field.

This protocol describes a general method for extracting hemocytes from lepidopteran larvae, which can be adapted for various species.[6][16]

  • Anesthesia: Anesthetize larvae by chilling them on ice for 15-20 minutes. This immobilizes the insect and reduces cellular stress responses.[16]

  • Surface Sterilization: Gently wipe the exterior of the larva with 70% ethanol to prevent microbial contamination of the hemolymph sample.

  • Injection (Optional, for perfusion): For a cleaner sample, inject an anticoagulant buffer (e.g., 60% Schneider's Medium, 10% FBS, 30% citrate buffer) into the caterpillar's body cavity.[17] Allow the insect to rest on ice for 30 minutes to allow the buffer to circulate and dislodge adherent hemocytes.[6]

  • Hemolymph Collection: Make a small incision at a posterior proleg using a sterile scalpel or needle. Gently squeeze the larva to exude a droplet of hemolymph.[6]

  • Sample Collection: Collect the hemolymph droplet into a pre-chilled microcentrifuge tube containing an anticoagulant buffer to prevent clotting and melanization. Keep samples on ice at all times.

  • Cell Counting: Transfer 10 μL of the hemolymph/buffer mixture to a hemocytometer. Count the cells under a compound microscope to determine the total hemocyte concentration.[6]

This protocol outlines how to determine the cytotoxic effect of this compound on cultured hemocytes.

  • Hemocyte Seeding: Following the collection protocol above, dilute the hemocyte suspension to a desired concentration (e.g., 1 x 10⁵ cells/mL) in an appropriate insect cell culture medium. Seed 100 μL of the cell suspension into each well of a 96-well microplate.

  • Cell Adhesion: Allow the hemocytes to adhere to the bottom of the plate by incubating for 1-2 hours at 27°C.

  • This compound Treatment: Prepare a serial dilution of this compound in the culture medium. Remove the old medium from the wells and add 100 μL of the DA solutions at various concentrations. Include a vehicle control (e.g., medium with DMSO if used for DA stock).[5]

  • Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 27°C.

  • Viability Assessment: Assess cell viability using a standard method such as MTT assay, Trypan Blue exclusion, or a live/dead cell staining kit.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the control. Plot the results and use probit analysis or non-linear regression to determine the LC50 value (the concentration that kills 50% of the cells).

Experimental_Workflow General Workflow for Studying DA Effects on Hemocytes cluster_assays Downstream Assays start Insect Rearing (e.g., Bombyx mori) collection Hemocyte Collection & Preparation start->collection treatment This compound Treatment (In vivo or In vitro) collection->treatment morphology Microscopy (Morphological Changes) treatment->morphology viability Viability Assay (e.g., MTT, LC50) treatment->viability immune_func Immune Function Assay (Phagocytosis, Aggregation) treatment->immune_func molecular Molecular Analysis (qRT-PCR, Proteomics) treatment->molecular analysis Data Analysis & Interpretation morphology->analysis viability->analysis immune_func->analysis molecular->analysis end Conclusion analysis->end

Caption: A generalized experimental workflow for investigating this compound's effects.

Conclusion

This compound is a powerful mycotoxin that systematically dismantles the insect immune system by targeting hemocytes. It induces morphological damage, cytotoxicity, and functional impairment of these vital immune cells.[2][9] Its molecular mechanism involves binding to key immune proteins like hemocytin, disrupting ER function, and interfering with critical immune signaling pathways such as the Imd pathway.[1][11][13] The quantitative data and protocols presented in this guide offer a foundational resource for researchers investigating insect immunity, host-pathogen interactions, and the development of novel, targeted biopesticides. Further research into the specific protein interactions and signaling nodes affected by DA will continue to illuminate its complex biology and potential applications.

References

Destruxin A: A Potent Virulence Factor of Entomopathogenic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Destruxin A, a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi, most notably Metarhizium anisopliae, stands as a critical virulence factor in the infection of insect hosts.[1][2][3] Its multifaceted mechanism of action involves the potent suppression of the host's innate immune system, disruption of cellular homeostasis, and induction of paralysis, thereby facilitating fungal proliferation and host mortality.[4][5][6] This technical guide provides a comprehensive overview of this compound's role as a virulence factor, detailing its molecular mechanisms, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing complex biological pathways. This document is intended to serve as a valuable resource for researchers in insect pathology, immunology, and those involved in the development of novel bio-insecticides and pharmaceuticals.

Introduction

Entomopathogenic fungi are natural regulators of insect populations and hold significant promise as biocontrol agents.[7] A key aspect of their virulence is the production of secondary metabolites that incapacitate the host's defenses. This compound is one of the most prominent and well-studied of these mycotoxins.[8][9] It belongs to a family of over 39 related compounds, with this compound being one of the most abundant and biologically active.[8][10] The toxin's ability to interfere with fundamental physiological processes in a wide range of insect species underscores its importance in fungal pathogenesis.[8] Understanding the intricate mechanisms by which this compound subverts host immunity and disrupts cellular functions is paramount for optimizing the efficacy of mycoinsecticides and exploring its potential for therapeutic applications.

Mechanism of Action

This compound exerts its pathogenic effects through a multi-targeted approach, primarily targeting the insect's immune and muscular systems.

Immunosuppression

This compound is a potent immunosuppressant that cripples both the cellular and humoral branches of the insect innate immune system.[1][4]

  • Cellular Immunity: The primary targets of this compound are the hemocytes, the insect's immune cells.[4][8] At low concentrations, it induces morphological changes in plasmatocytes and granulocytes, inhibiting their ability to adhere, spread, and form encapsulating capsules around invading pathogens.[4][8] This leads to a significant reduction in phagocytic activity.[8] At higher doses, this compound is cytotoxic to hemocytes, leading to a decrease in their overall number.[11]

  • Humoral Immunity: this compound significantly impacts the humoral immune response. It has been shown to suppress the expression of antimicrobial peptides (AMPs), which are crucial for combating microbial infections.[1] Studies in Drosophila melanogaster have demonstrated that this compound specifically downregulates the expression of various AMPs, rendering the flies more susceptible to bacterial infections.[1][12] This suppression is mediated, at least in part, through the inhibition of key immune signaling pathways such as the Toll and Imd pathways.[1][5] Furthermore, this compound can interfere with the prophenoloxidase (proPO) activating system, a critical component of the insect's melanization and wound-healing response.[5][13] It can inhibit the expression of key components of this pathway, such as scavenger receptor B, and induce the expression of serpins (serine protease inhibitors) that block the proPO cascade.[5][13]

Disruption of Ion Homeostasis and Cellular Functions

This compound's toxicity is also attributed to its ability to disrupt ion homeostasis and interfere with essential cellular processes.

  • Calcium Channel Modulation: A key mechanism of this compound is its effect on calcium channels.[1][6] It acts as a calcium ionophore, leading to an influx of extracellular Ca2+ into cells.[14][15] This disruption of calcium homeostasis is responsible for the characteristic tetanic paralysis observed in insects injected with the toxin, caused by sustained muscle contraction.[14] This is followed by flaccid paralysis as the muscle membrane potential depolarizes.[14]

  • Inhibition of V-type H+-ATPase: this compound has been identified as an inhibitor of vacuolar-type H+-ATPases (V-ATPases).[16][17] These proton pumps are essential for acidifying various intracellular compartments, such as lysosomes and endosomes. Inhibition of V-ATPase disrupts these processes, leading to impaired protein degradation, and cellular stress.[17]

Quantitative Data

The biological activity of this compound has been quantified in various insect species. The following tables summarize key toxicity data.

Insect Species Assay Type Parameter Value Reference
Bombyx mori (Silkworm)in vitroLC50 (Granulocytes)68.77 µg/mL[11]
Bombyx mori (Silkworm)in vitroLC50 (Plasmatocytes)84.11 µg/mL[11]
Spodoptera lituraTopical ApplicationLD50 (12-day-old larvae)0.237 µg/g body weight[18]
Spodoptera lituraIngestion AssayLD50 (12-day-old larvae)0.17 µg/g body weight[18]
Spodoptera lituraCombined ApplicationLD50 (12-day-old larvae)0.045 µg/g body weight[18]
Locusta migratoriaOviduct ContractionEC50 (Lower lateral oviducts)0.7 µM[15]
Locusta migratoriaOviduct ContractionEC50 (Upper lateral oviducts)8.7 µM[15]
Locusta migratoriaHindgut ContractionEC503.2 µM[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound.

Hemocyte Viability and Morphology Assay

Objective: To assess the cytotoxic effects of this compound on insect hemocytes.

Materials:

  • Insect larvae (e.g., Bombyx mori)

  • This compound solution of known concentration

  • Anticoagulant buffer (e.g., 10 mM EDTA, 30 mM citrate, 26 mM citric acid, 20 mM NaCl, pH 4.6)

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution (0.4%)

  • Hemocytometer

  • Inverted phase-contrast microscope

Protocol:

  • Hemolymph Collection: Collect hemolymph from larvae by piercing the proleg with a sterile needle. Collect the hemolymph into a pre-chilled microcentrifuge tube containing anticoagulant buffer.

  • Hemocyte Preparation: Centrifuge the hemolymph at 200 x g for 10 minutes at 4°C to pellet the hemocytes. Wash the hemocytes twice with PBS.

  • This compound Treatment: Resuspend the hemocytes in PBS to a density of 1 x 10^6 cells/mL. Add varying concentrations of this compound to the hemocyte suspension and incubate for a defined period (e.g., 1-24 hours) at 27°C. A control group with no this compound should be included.

  • Viability Assessment: Mix an aliquot of the hemocyte suspension with an equal volume of 0.4% trypan blue solution. Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Morphology Assessment: Observe the morphology of the hemocytes under an inverted phase-contrast microscope. Note any changes such as cell rounding, blebbing, or lysis.

Phenoloxidase (PO) Activity Assay

Objective: To measure the effect of this compound on the activity of phenoloxidase in insect hemolymph.

Materials:

  • Insect hemolymph plasma

  • This compound solution

  • Phosphate-buffered saline (PBS)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) solution (e.g., 4 mg/mL in sterile water)

  • Microplate reader

Protocol:

  • Hemolymph Plasma Preparation: Collect hemolymph as described above, but without anticoagulant if measuring native PO activity, or with an anticoagulant that does not inhibit PO if measuring total potential activity. Centrifuge at 500 x g for 5 minutes, followed by a second centrifugation of the supernatant at 15,000 x g for 15 minutes at 4°C to obtain cell-free plasma.

  • This compound Treatment: Incubate the hemolymph plasma with different concentrations of this compound for a specific time.

  • PO Activity Measurement: In a 96-well microplate, add a small volume of the treated or control plasma (e.g., 5-20 µL).[19] Add PBS to a final volume of, for example, 180 µL. To initiate the reaction, add 20 µL of L-DOPA solution.[19]

  • Data Acquisition: Immediately measure the absorbance at 490 nm at regular intervals (e.g., every 15-30 seconds) for a period of 30-60 minutes using a microplate reader.[19] The PO activity is determined by the slope of the linear portion of the reaction curve (Vmax).[19]

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

Objective: To determine the effect of this compound on the expression of immune-related genes.

Materials:

  • Insect tissues (e.g., fat body, hemocytes)

  • This compound solution

  • RNA extraction kit

  • cDNA synthesis kit

  • RT-qPCR master mix

  • Gene-specific primers for target genes (e.g., AMPs, Toll receptors) and a reference gene (e.g., actin, GAPDH)

  • RT-qPCR instrument

Protocol:

  • Insect Treatment: Inject insects with a sublethal dose of this compound. A control group should be injected with the solvent only.

  • Tissue Collection and RNA Extraction: At various time points post-injection, dissect the desired tissues and immediately extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • RT-qPCR: Perform RT-qPCR using the synthesized cDNA, gene-specific primers, and a suitable master mix. The cycling conditions will depend on the primers and instrument used.

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes in the this compound-treated group compared to the control group, normalized to the expression of the reference gene. The 2^-ΔΔCt method is commonly used for this analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

DestruxinA_Immune_Suppression cluster_Fungus Entomopathogenic Fungus cluster_InsectHost Insect Host cluster_CellularImmunity Cellular Immunity cluster_HumoralImmunity Humoral Immunity Fungus Metarhizium anisopliae DA This compound Fungus->DA produces Hemocytes Hemocytes (Plasmatocytes, Granulocytes) DA->Hemocytes inhibits function & induces apoptosis Toll_IMD Toll & IMD Pathways DA->Toll_IMD suppresses proPO proPO System DA->proPO inhibits Phagocytosis Phagocytosis Hemocytes->Phagocytosis Encapsulation Encapsulation Hemocytes->Encapsulation AMPs Antimicrobial Peptides (AMPs) Toll_IMD->AMPs Melanization Melanization proPO->Melanization

Fig. 1: this compound's multifaceted suppression of insect innate immunity.

Calcium_Signaling_Disruption DA This compound Ca_Channel Ca²⁺ Channel DA->Ca_Channel opens Membrane Muscle Cell Membrane Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Sustained Muscle Contraction (Paralysis) Ca_Influx->Contraction

Fig. 2: Mechanism of this compound-induced paralysis via calcium channel modulation.

Experimental_Workflow start Start: Characterization of This compound Virulence step1 In vivo Bioassays (Injection/Ingestion) start->step1 step2 Determine LD₅₀/LC₅₀ step1->step2 step3 Cellular Assays (Hemocyte Viability/Morphology) step1->step3 step4 Biochemical Assays (Phenoloxidase Activity) step1->step4 step5 Molecular Analysis (RT-qPCR for Immune Genes) step1->step5 end Conclusion: Elucidation of Virulence Mechanism step2->end step3->end step4->end step5->end

Fig. 3: A typical experimental workflow for characterizing this compound's virulence.

Conclusion

This compound is a formidable virulence factor that plays a pivotal role in the pathogenesis of entomopathogenic fungi. Its ability to concurrently suppress the insect's immune system and disrupt vital physiological functions highlights its evolutionary significance as a molecular weapon. A thorough understanding of its mechanisms of action is not only crucial for developing more effective and targeted bio-insecticides but also opens avenues for exploring its potential in drug development, given its potent effects on fundamental cellular processes such as ion transport and immune signaling. This guide provides a foundational resource for researchers to further investigate and harness the properties of this remarkable mycotoxin.

References

Destruxin A: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Destruxin A, a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi, has emerged as a compound of significant interest for its diverse and potent biological activities.[1][2][3] This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, with a primary focus on its anticancer, immunosuppressive, and anti-angiogenic properties. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to facilitate further research and development in this promising area. While preclinical data is encouraging, it is important to note that this compound has not been evaluated in human clinical trials.

Anticancer Applications

This compound has demonstrated notable antiproliferative and cytotoxic effects across a range of cancer cell lines. Its anticancer activity is multifaceted, primarily involving the induction of apoptosis and the inhibition of critical cell survival signaling pathways.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported in vitro cytotoxic activities of this compound and its analogue, Destruxin B, in various cancer cell lines.

CompoundCell LineCancer TypeIC50 ValueExposure Time (h)Reference
This compoundP388Leukemia16 µg/mL48[2]
Destruxin BA549Non-small cell lung cancer~5.05 µM48
Destruxin BToledoNon-Hodgkin Lymphoma1.26-10.1 µM48

Note: At lower concentrations (0.03-0.33 μg/mL), this compound was observed to promote the growth of the P388 leukemia cell line.[2]

Mechanism of Action: Apoptosis Induction

This compound and its analogues induce apoptosis through the intrinsic, or mitochondrial, pathway. This process is characterized by the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.

cluster_Mitochondrion Mitochondrion Destruxin_A This compound Bax Bax Destruxin_A->Bax promotes translocation Bcl2 Bcl-2 Destruxin_A->Bcl2 inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c release Bcl2->Bax inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: this compound-induced apoptotic pathway.
Mechanism of Action: Inhibition of PI3K/Akt Signaling

This compound has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for cell survival, proliferation, and growth. By inhibiting this pathway, this compound can suppress tumor progression.

Destruxin_A This compound PI3K PI3K Destruxin_A->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Destruxin_A This compound Immune_Signal Immune Signaling (e.g., Toll, Imd) Destruxin_A->Immune_Signal Transcription_Factors Transcription Factors Immune_Signal->Transcription_Factors AMP_Genes Antimicrobial Peptide (AMP) Genes Transcription_Factors->AMP_Genes Immune_Response Innate Immune Response AMP_Genes->Immune_Response Destruxin_A This compound Migration Migration Destruxin_A->Migration Tube_Formation Tube Formation Destruxin_A->Tube_Formation Endothelial_Cells Endothelial Cells Endothelial_Cells->Migration Migration->Tube_Formation Angiogenesis Angiogenesis Tube_Formation->Angiogenesis

References

Destruxin A: A Comprehensive Technical Review for Novel Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin A, a cyclic hexadepsipeptide mycotoxin, is a secondary metabolite produced by the entomopathogenic fungus Metarhizhium anisopliae. Since its discovery, this compound and its analogues have garnered significant scientific interest due to their diverse biological activities. These compounds exhibit potent insecticidal, anticancer, antiviral, and immunosuppressive properties. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways to facilitate novel research and development in pharmaceuticals and agriculture.

Biological Activities of Destruxins: A Quantitative Overview

The biological efficacy of this compound and its related compounds has been quantified across various applications. The following tables summarize the key quantitative data from published literature, providing a comparative reference for researchers.

Anticancer Activity

Destruxins have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and other relevant metrics are presented below.

Destruxin AnalogueCell LineActivity TypeIC50 / Effective ConcentrationCitation
Destruxin BA549 (Human non-small cell lung cancer)Antiproliferative4.9 µM[1]
This compoundP388 (Murine leukemia)Antiproliferative16 µg/mL (after 48h)[2]
This compound & BVarious cancer cell lines (KB-3-1, A549, CaCo-2, HCT116)CytotoxicMicromolar (µM) range[3][4]
Destruxin EVarious cancer cell lines (KB-3-1, A549, CaCo-2, HCT116)CytotoxicNanomolar (nM) range[3][4]
Insecticidal Activity

A primary application of Destruxins is in biocontrol due to their potent insecticidal properties. The lethal dose (LD50) and lethal concentration (LC50) values against various insect species are summarized below.

Destruxin TypeInsect SpeciesActivity TypeLD50 / LC50Citation
Crude DestruxinSpodoptera litura (Lepidoptera)Ingestion0.17 µg/g body weight[5]
Crude DestruxinSpodoptera litura (Lepidoptera)Topical Application0.237 µg/g body weight[5]
Crude DestruxinSpodoptera litura (Lepidoptera)Combined Application0.045 µg/g body weight[5][6]
This compoundAonidiella citricola (Hemiptera)---LC50 of 0.041 mg/L[6]
This compoundLepidopteran larvaeHemocoel Injection< 0.1 µg/g[7]
This compoundLepidopteran larvaeOral/Drip Treatment~50 mg/L[7]
Antiviral and Immunosuppressive Activity

Destruxins have also been shown to possess antiviral and immunosuppressive capabilities, indicating their potential in therapeutic applications.

Destruxin AnalogueTargetActivity TypeEC50 / EffectCitation
Destruxin BHepatitis B virus surface antigen (HBsAg) expressionAntiviralEC50 of 0.5 µM[8]
This compoundDrosophila melanogaster immune systemImmunosuppressiveSpecific suppression of the humoral immune response[9]

Key Signaling Pathways Modulated by this compound

The diverse biological activities of this compound are a consequence of its interaction with multiple cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways affected by this compound in both mammalian and insect cells.

Induction of Apoptosis in Cancer Cells

Destruxin B, a close analogue of this compound, has been shown to induce apoptosis in human non-small cell lung cancer cells through the intrinsic mitochondrial pathway.

G cluster_0 Mitochondrial Apoptosis Pathway Destruxin_B Destruxin B PUMA PUMA (Upregulation) Destruxin_B->PUMA Mcl1 Mcl-1 (Downregulation) Destruxin_B->Mcl1 Caspase2 Caspase-2 (Activation) Destruxin_B->Caspase2 Bax Bax (Translocation to Mitochondria) PUMA->Bax Mcl1->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c (Release) Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Activation) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase2->Mitochondrion

Caption: Destruxin B-induced mitochondrial apoptosis pathway.

Inhibition of the PI3K/Akt Signaling Pathway in Cancer Cells

The cytotoxic effects of Destruxins A, B, and E in various cancer cell lines are associated with the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a key regulator of cell survival and proliferation.

G cluster_1 PI3K/Akt Signaling Pathway Destruxins Destruxins (A, B, E) PI3K PI3K Destruxins->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation Akt->Proliferation

Caption: Inhibition of the PI3K/Akt pathway by Destruxins.

Suppression of Insect Innate Immunity

This compound has been shown to suppress the humoral immune response in insects, such as Drosophila melanogaster, by downregulating the expression of antimicrobial peptides (AMPs). This is primarily achieved through interference with the Immune Deficiency (Imd) signaling pathway.

G cluster_2 Insect Innate Immunity (Imd Pathway) Destruxin_A This compound Imd_Pathway Imd Pathway Destruxin_A->Imd_Pathway Relish Relish (NF-κB factor) Imd_Pathway->Relish AMP_Genes Antimicrobial Peptide (AMP) Genes Relish->AMP_Genes AMPs AMPs (Reduced Expression) AMP_Genes->AMPs Immune_Response Humoral Immune Response AMPs->Immune_Response

Caption: this compound-mediated suppression of insect immunity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Isolation and Purification of this compound

A common workflow for the isolation and purification of this compound from Metarhizhium anisopliae cultures is outlined below.

G cluster_3 This compound Isolation and Purification Workflow Fungal_Culture 1. Fungal Culture (Metarhizhium anisopliae) Fermentation_Broth 2. Fermentation Broth Collection Fungal_Culture->Fermentation_Broth Solvent_Extraction 3. Solvent Extraction (e.g., Ethyl Acetate) Fermentation_Broth->Solvent_Extraction Crude_Extract 4. Crude Extract Concentration Solvent_Extraction->Crude_Extract Chromatography 5. Chromatographic Separation (e.g., Silica Gel, HPLC) Crude_Extract->Chromatography Fractions 6. Fraction Collection Chromatography->Fractions Analysis 7. Analysis and Identification (e.g., HPLC, Mass Spectrometry) Fractions->Analysis Pure_Destruxin_A Pure this compound Analysis->Pure_Destruxin_A

Caption: Workflow for this compound isolation and purification.

Protocol Details:

  • Fungal Culture: Metarhizhium anisopliae is cultured in a suitable liquid medium (e.g., potato dextrose broth) for a specified period to allow for the production of secondary metabolites.

  • Fermentation Broth Collection: The culture broth is separated from the fungal mycelia by filtration.

  • Solvent Extraction: The cell-free broth is extracted with an organic solvent such as ethyl acetate or dichloromethane to partition the Destruxins into the organic phase.

  • Crude Extract Concentration: The organic solvent is evaporated under reduced pressure to yield a crude extract containing a mixture of Destruxins and other metabolites.

  • Chromatographic Separation: The crude extract is subjected to one or more rounds of chromatography. This may include silica gel column chromatography followed by high-performance liquid chromatography (HPLC) for finer separation.

  • Fraction Collection: Fractions are collected from the chromatography column at different elution times.

  • Analysis and Identification: The collected fractions are analyzed by analytical HPLC and mass spectrometry to identify and quantify the presence of this compound.

  • Purification: Fractions containing pure this compound are pooled and the solvent is evaporated to obtain the purified compound.

Cell Viability and Apoptosis Assays

a) MTT Assay for Cell Viability:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

b) Caspase Activity Assay:

  • Cell Lysis: Cells treated with this compound are lysed to release intracellular contents.

  • Substrate Addition: A fluorogenic substrate specific for the caspase of interest (e.g., Caspase-3, -8, -9) is added to the cell lysate.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorometer. An increase in fluorescence indicates caspase activation.

c) Western Blot Analysis for Apoptotic Proteins:

  • Protein Extraction: Total protein is extracted from this compound-treated and control cells.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Insect Bioassays and Immune Response Analysis

a) Insect Bioassay (e.g., Topical Application):

  • Insect Rearing: The target insect species is reared under controlled laboratory conditions.

  • Treatment: A specific dose of this compound, dissolved in a suitable solvent (e.g., acetone), is topically applied to the dorsal surface of the insect.

  • Observation: The insects are monitored for mortality at regular intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: The LD50 value is calculated using probit analysis.

b) Analysis of Antimicrobial Peptide (AMP) Gene Expression:

  • Insect Treatment: Insects are injected with a sub-lethal dose of this compound.

  • RNA Extraction: Total RNA is extracted from the whole insect or specific tissues (e.g., fat body) at different time points post-injection.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of specific AMP genes are quantified by qRT-PCR using gene-specific primers. The results are normalized to a reference gene (e.g., actin).

Conclusion and Future Directions

This compound and its analogues represent a versatile class of natural compounds with significant potential for development as novel anticancer agents, bio-insecticides, and immunomodulatory drugs. This technical guide has provided a consolidated resource of quantitative data, mechanistic insights, and detailed experimental protocols to aid researchers in this field. Future research should focus on elucidating the precise molecular targets of Destruxins, exploring their synergistic effects with existing therapies, and developing efficient and scalable methods for their synthesis and production. A deeper understanding of the structure-activity relationships of different Destruxin analogues will be crucial for designing next-generation compounds with enhanced efficacy and specificity.

References

The Expanding Arsenal of Nature: A Technical Guide to the Discovery of Novel Destruxin A Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably Metarhizium anisopliae.[1] Since the initial discovery of Destruxin A, this family of natural products has garnered significant attention for its diverse biological activities, including potent insecticidal, phytotoxic, antiviral, and anticancer effects.[2][3][4] The unique cyclic structure of Destruxins, composed of five amino acid residues and an α-hydroxy acid, provides a versatile scaffold for chemical modification, leading to the discovery and synthesis of numerous analogs and derivatives with enhanced or novel therapeutic potential.[1][4]

This technical guide provides an in-depth overview of recent advancements in the discovery of new this compound analogs and derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into their synthesis, biological evaluation, and mechanisms of action.

Data Presentation: Biological Activities of Novel Destruxin Analogs

The exploration of this compound's chemical space has yielded a plethora of analogs with a wide spectrum of biological activities. The following tables summarize the quantitative data on the anticancer and insecticidal properties of newly discovered and synthesized Destruxin derivatives.

Table 1: Anticancer Activity of Destruxin Analogs and Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Destruxin BA549 (Non-small cell lung cancer)4.9[5]
Destruxin EHCT116 (Colon cancer)Active in the nanomolar range[6]
This compoundHCT116 (Colon cancer)Active in the micromolar range[6]
Destruxin BHCT116 (Colon cancer)Active in the micromolar range[6]
Destruxin BLeukemia cellsAntitumor effect demonstrated[7]
Destruxin BHepatocellular carcinoma cellsAntitumor effect demonstrated[7]
Table 2: Insecticidal Activity of Destruxin Analogs and Derivatives
Compound/AnalogInsect SpeciesMethod of ApplicationLD50/LC50Reference
Crude Destruxin (M-19 strain)Spodoptera litura (12-day-old larvae)Combined (Ingestion & Topical)0.045 µg/g body weight[8]
Crude Destruxin (M-19 strain)Spodoptera litura (12-day-old larvae)Ingestion0.17 µg/g body weight[8]
Crude Destruxin (M-19 strain)Spodoptera litura (12-day-old larvae)Topical Application0.237 µg/g body weight[8]
This compound Analogs (various)Heliothis virescens (Tobacco budworm)InjectionSeveral analogs as potent as native compound[2]
Destruxin E Analogs (Hpy)Galleria mellonellaNot specifiedInduced same effect as Destruxin E[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and evaluation of new this compound analogs.

Synthesis of this compound Analogs: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

Solid-phase peptide synthesis (SPPS) is a widely adopted method for the efficient synthesis of peptides and depsipeptides, including Destruxin analogs.[1][2] The Fmoc/tBu strategy is commonly employed.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Solvents: DMF, DCM, Ether

  • HPLC for purification

  • Mass spectrometer for characterization

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the linear peptide is assembled, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet. Purify the peptide using preparative HPLC.

  • Characterization: Confirm the identity and purity of the synthesized analog using mass spectrometry and analytical HPLC.

  • Cyclization: The linear depsipeptide is then cyclized in solution, often using a macrolactonization agent.

In Vitro Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][6][10]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound analogs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the cell viability against the compound concentration.

In Vivo Insecticidal Bioassay

Evaluating the insecticidal activity of this compound analogs in a whole organism is crucial for determining their potential as bio-insecticides.[8]

Materials:

  • Target insect species (e.g., larvae of Spodoptera litura or Heliothis virescens)

  • This compound analogs

  • Micro-applicator or syringe for topical application or injection

  • Artificial diet for ingestion assays

  • Rearing containers

Protocol (General Outline):

  • Topical Application:

    • Dissolve the Destruxin analog in a suitable solvent (e.g., acetone).

    • Apply a small, precise volume of the solution to the dorsal thoracic region of the insect larva using a micro-applicator.

    • Control insects are treated with the solvent alone.

  • Ingestion Assay:

    • Incorporate the Destruxin analog into the artificial diet at various concentrations.

    • Place individual larvae in containers with the treated diet.

    • Control insects are fed a diet containing only the solvent.

  • Injection:

    • Dissolve the Destruxin analog in a sterile saline solution.

    • Inject a specific volume of the solution into the hemocoel of the insect larva using a fine needle.

    • Control insects are injected with the saline solution.

  • Observation and Data Collection:

    • Monitor the insects daily for signs of toxicity, such as paralysis, cessation of feeding, and mortality.

    • Record the number of dead insects at specific time points (e.g., 24, 48, 72 hours).

  • Data Analysis:

    • Calculate the mortality rate for each concentration.

    • Determine the LD50 (lethal dose for 50% of the population) for topical application and injection, or the LC50 (lethal concentration for 50% of the population) for the ingestion assay using probit analysis.

Mandatory Visualizations

Signaling Pathway Diagram

Destruxins have been shown to exert their anticancer effects, in part, by modulating key signaling pathways involved in cell survival and proliferation. The PI3K/Akt/mTOR pathway is a frequently implicated target.[2][6]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Destruxin_A_Analog This compound Analog Destruxin_A_Analog->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of this compound analogs.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of new this compound analogs.

Destruxin_Discovery_Workflow cluster_synthesis Synthesis & Isolation cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Isolation Isolation from Fungal Cultures Purification Purification (HPLC) Isolation->Purification SPPS Solid-Phase Peptide Synthesis (SPPS) SPPS->Purification Characterization Characterization (MS, NMR) Purification->Characterization In_Vitro_Anticancer In Vitro Anticancer Assays (e.g., MTT) Characterization->In_Vitro_Anticancer In_Vivo_Insecticidal In Vivo Insecticidal Bioassays Characterization->In_Vivo_Insecticidal Hit_Identification Hit Identification In_Vitro_Anticancer->Hit_Identification In_Vivo_Insecticidal->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Analog_Design Design of New Analogs SAR_Studies->Analog_Design Analog_Design->SPPS In_Vivo_Efficacy In Vivo Efficacy Models Mechanism_of_Action->In_Vivo_Efficacy Lead_Candidate Lead Candidate Selection In_Vivo_Efficacy->Lead_Candidate

Caption: Workflow for the discovery and development of new this compound analogs.

References

Methodological & Application

Application Notes and Protocols for Destruxin A Extraction from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably Metarhizium anisopliae. Destruxin A, a prominent member of this family, has garnered significant interest due to its potent insecticidal, antiviral, and cytotoxic activities, making it a valuable compound for research in agriculture and medicine. Effective extraction and purification of this compound from fungal cultures are critical steps for its characterization and application.

These application notes provide detailed protocols for the extraction and purification of this compound from fungal fermentation broths. The methods described include liquid-liquid extraction and solid-phase extraction, followed by purification using high-performance liquid chromatography (HPLC).

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is crucial for maximizing the yield and purity of this compound. Below is a summary of quantitative data from various extraction protocols.

Extraction MethodFungal StrainSolvent SystemReported Yield/EfficiencyReference
Liquid-Liquid ExtractionMetarhizium anisopliaeAcetonitrile/5% NaCl80-95% recovery in the organic layer[1][2]
Liquid-Liquid ExtractionMetarhizium anisopliae F061Methylene DichlorideNot explicitly quantified, but used for further purification[3]
Ultrasonic Wave ExtractionMetarhizium anisopliae MaQ10Dichloromethane/Ethyl Acetate (1:1)>90% extraction efficiency[4]
Solid-Phase ExtractionMetarhizium robertsii ARSEF 2575C18 Cartridge, Methanol elutionYields up to 32 mg Destruxin E/g dry weight mycelium (this compound also present)[5]
Liquid-Liquid ExtractionMetarhizium anisopliae ARSEF-2735Dichloromethane16.39 mg/100 ml in supplemented CD media[6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction using Acetonitrile

This protocol is adapted from a method demonstrating high extraction efficiency for destruxins.[1][2]

1. Fungal Culture:

  • Culture Metarhizium anisopliae in a suitable liquid medium (e.g., Czapek Dox Broth supplemented with 0.5% peptone) for 10-14 days at 26-28°C with shaking (200 rpm).[2]

2. Harvest and Filtration:

  • Separate the fungal mycelium from the culture broth by filtration through Whatman No. 1 filter paper.

3. Liquid-Liquid Extraction:

  • Mix the filtered fermentation broth with an equal volume of acetonitrile.

  • Add 5% (w/v) sodium chloride (NaCl) to the mixture to facilitate phase separation.

  • Shake the mixture vigorously for 5-10 minutes and then allow the two layers to separate.

  • The upper organic layer contains the majority of the destruxins (80-95%).[1][2] Carefully collect the upper organic layer.

4. Crystallization and Concentration:

  • The collected organic phase can be lyophilized to yield crude destruxin crystals.[1][2]

  • Alternatively, the solvent can be evaporated under reduced pressure using a rotary evaporator.

5. Reconstitution:

  • Redissolve the crude extract or crystals in a minimal volume of acetonitrile or methanol for further purification by HPLC.[1][2]

G cluster_extraction Liquid-Liquid Extraction Workflow start Fungal Fermentation Broth mix Mix with equal volume of Acetonitrile and 5% NaCl start->mix separate Phase Separation mix->separate collect Collect Upper Organic Layer (80-95% Destruxins) separate->collect concentrate Lyophilize or Evaporate Solvent collect->concentrate reconstitute Reconstitute in Acetonitrile/Methanol concentrate->reconstitute end Crude this compound Extract for HPLC reconstitute->end

Liquid-Liquid Extraction Workflow

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general method for the cleanup and concentration of destruxins from liquid cultures and is particularly useful for smaller sample volumes.[5]

1. Fungal Culture and Filtration:

  • Grow the fungal culture and filter the broth as described in Protocol 1.

2. SPE Cartridge Conditioning:

  • Use a C18 solid-phase extraction cartridge (e.g., 100 mg).

  • Condition the cartridge by passing 10 column volumes of methanol through it, followed by 10 column volumes of ultra-pure water. Do not allow the cartridge to dry out.

3. Sample Loading:

  • Load a known volume (e.g., 5 mL) of the filtered culture supernatant onto the conditioned C18 cartridge.

4. Washing:

  • Wash the cartridge with 10 mL of ultra-pure water to remove polar impurities.

5. Elution:

  • Elute the bound destruxins from the cartridge with 2 mL of methanol.

6. Preparation for Analysis:

  • For HPLC analysis, the methanol extract can be diluted 1:1 with water.[5]

G cluster_spe Solid-Phase Extraction Workflow start Filtered Culture Supernatant load Load Supernatant onto Cartridge start->load condition Condition C18 SPE Cartridge (Methanol then Water) condition->load wash Wash with Ultra-Pure Water load->wash elute Elute Destruxins with Methanol wash->elute end Purified this compound Extract elute->end

Solid-Phase Extraction Workflow

Protocol 3: Purification by Semi-Preparative HPLC

Following initial extraction, HPLC is essential for isolating this compound from other destruxins and metabolites.

1. Sample Preparation:

  • Ensure the crude extract is free of particulate matter by filtering through a 0.45 µm filter.

  • The extract should be dissolved in the initial mobile phase solvent.

2. HPLC System and Column:

  • A semi-preparative HPLC system equipped with a UV detector is required.

  • A reverse-phase C18 column is commonly used for destruxin separation.[7]

3. Mobile Phase and Gradient:

  • A common mobile phase consists of a gradient of acetonitrile and water.

  • An example of a linear gradient is from 30:70 (acetonitrile:water) to 70:30 over 45 minutes.[7]

  • The separation can be optimized by adjusting the gradient slope; flatter gradients can improve resolution.[1][2]

4. Detection:

  • Monitor the elution at a wavelength of 210 nm, as destruxins lack a strong characteristic UV chromophore at higher wavelengths.[8]

5. Fraction Collection:

  • Collect the peaks corresponding to the retention time of this compound, as determined by a standard or by subsequent mass spectrometry analysis.

6. Post-Purification:

  • The collected fractions can be lyophilized or the solvent evaporated to obtain pure this compound.

Quantification of this compound

Quantitative analysis of this compound is typically performed using analytical HPLC.

1. Standard Curve:

  • Prepare a series of standard solutions of purified this compound of known concentrations.

  • Inject each standard onto the analytical HPLC system and record the peak area.

  • Generate a linear regression curve by plotting peak area versus concentration.[1][2]

2. Sample Analysis:

  • Inject the extracted and appropriately diluted sample onto the HPLC.

  • Determine the peak area for this compound in the sample.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the standard curve.

G cluster_quantification HPLC Quantification Workflow standards Prepare this compound Standards hplc_standards Inject Standards into HPLC standards->hplc_standards curve Generate Standard Curve (Peak Area vs. Concentration) hplc_standards->curve quantify Calculate Concentration using Standard Curve curve->quantify sample Prepare and Inject Sample peak_area Determine Peak Area of This compound in Sample sample->peak_area peak_area->quantify result Quantified this compound quantify->result

HPLC Quantification Workflow

Concluding Remarks

The protocols outlined in these application notes provide a comprehensive guide for the extraction, purification, and quantification of this compound from fungal cultures. The choice of extraction method may depend on the scale of the experiment and the desired purity of the final product. For high-purity this compound, a combination of liquid-liquid or solid-phase extraction followed by semi-preparative HPLC is recommended. The successful application of these methods will facilitate further research into the biological activities and potential applications of this important fungal metabolite.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Destruxin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of Destruxin A using mass spectrometry. Detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation are outlined. This information is intended to support research, quality control, and drug development activities involving this cyclic hexadepsipeptide mycotoxin.

Introduction

This compound is a prominent member of a family of cyclic hexadepsipeptides produced by various entomopathogenic fungi, such as Metarhizium anisopliae.[1][2] It exhibits a range of biological activities, including insecticidal, phytotoxic, and potential therapeutic properties.[3][4] Accurate and sensitive detection and quantification of this compound are crucial for agricultural, environmental, and pharmaceutical research. Mass spectrometry, particularly coupled with liquid chromatography, has emerged as the gold standard for the analysis of this compound due to its high selectivity and sensitivity.[5]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for accurate quantification and depends on the sample matrix. Two common protocols are presented below: a QuEChERS-based method for complex matrices like food crops and a solid-phase extraction (SPE) method for liquid cultures.

Protocol 1: QuEChERS-Based Extraction from Plant Matrices [6]

This protocol is suitable for the extraction of this compound from complex matrices such as strawberries and maize.

Materials:

  • Homogenized sample (e.g., strawberry, maize)

  • Acetonitrile (ACN)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbent (e.g., C18)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of ACN.

  • Vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper ACN layer to a clean tube containing the d-SPE sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Fungal Cultures [7]

This protocol is designed for the purification of Destruxins from liquid fungal culture broths.

Materials:

  • Fungal culture filtrate

  • C18 SPE cartridge

  • Methanol (MeOH)

  • Water (H₂O)

  • Vacuum manifold

Procedure:

  • Centrifuge the fungal culture to remove mycelia and obtain the culture filtrate.

  • Condition a C18 SPE cartridge by passing 5 mL of MeOH followed by 5 mL of H₂O.

  • Load 10 mL of the culture filtrate onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of H₂O to remove interfering substances.

  • Elute the Destruxins with 5 mL of MeOH.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation: An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.[6][8]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute this compound. An example gradient is as follows:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions for this compound:

    • Precursor Ion (Q1): m/z 594.4

    • Product Ions (Q3): The selection of product ions should be based on fragmentation studies. Common fragments are observed from the consecutive loss of amino acid residues.[8]

  • Collision Energy (CE): Optimization of CE is required for each specific instrument to achieve the highest sensitivity for the desired MRM transitions.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized according to the manufacturer's guidelines for the specific instrument used.

Quantitative Data

The following table summarizes the quantitative performance of a UHPLC-QTOF-MS method for the analysis of this compound in different plant matrices.[6]

AnalyteMatrixLimit of Quantitation (LOQ) (ppb)Linearity Range (ppb)Inter-assay Repeatability (RSD) (%)Accuracy (%)
This compoundStrawberry< 2.0LOQ - 100< 16.483.5 - 105.3
This compoundMaize< 3.2LOQ - 100< 16.483.5 - 105.3

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Strawberry, Culture) Extraction Extraction (QuEChERS or SPE) Sample->Extraction Cleanup Clean-up & Filtration Extraction->Cleanup LC UHPLC Separation (C18 Column) Cleanup->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Quant Quantification MS->Quant Ident Identification MS->Ident

Caption: Experimental workflow for this compound analysis.

This compound Fragmentation Pathway

fragmentation_pathway cluster_fragments Major Fragment Ions DestruxinA This compound [M+H]+ = m/z 594.4 Frag1 m/z 481.3 (- C5H9NO2) DestruxinA->Frag1 Loss of Val Frag2 m/z 384.2 (- C6H11NO) Frag1->Frag2 Loss of Ile Frag3 m/z 283.2 (- C5H9NO2) Frag2->Frag3 Loss of N-Me-Val Frag4 m/z 199.1 (- C4H7NO) Frag3->Frag4 Loss of N-Me-Ala

Caption: Simplified fragmentation of this compound in MS/MS.

Hypothetical Signaling Pathway Interaction

signaling_pathway DestruxinA This compound TargetProtein Target Protein (e.g., SEC23A) DestruxinA->TargetProtein Binds/Inhibits DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 Alters Activity DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 CellularResponse Cellular Response (e.g., Apoptosis, Immune Suppression) DownstreamEffector2->CellularResponse

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Destruxin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Destruxin A is a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi, most notably Metarhizium anisopliae. While traditionally studied for its insecticidal properties, recent research has highlighted its potential as an anticancer agent. This compound and its analogues have demonstrated potent cytotoxic and antiproliferative activities against a range of human cancer cell lines.[1] The primary mechanism of this cytotoxicity is the induction of apoptosis, often mediated through the intrinsic mitochondrial pathway and associated with the inhibition of key cell survival signaling pathways such as PI3K/Akt.[1]

These application notes provide a comprehensive overview of the in vitro cytotoxicity of this compound, including its effects on various cancer cell lines and detailed protocols for assessing its cytotoxic and apoptotic effects.

Data Presentation: In Vitro Cytotoxicity of Destruxins

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its common analogues, Destruxin B and E, against various human cancer cell lines. It is important to note that the cytotoxic potency can vary significantly between different Destruxin derivatives, with Destruxin E often exhibiting activity in the nanomolar range, while this compound and B are typically active in the micromolar range.[1]

Cell LineCancer TypeDestruxin DerivativeIC50 (µM)Exposure Time (h)Assay Method
P388LeukemiaThis compound11.7 (µg/mL)48Flow Cytometry
A549Non-small cell lung cancerDestruxin B4.948Trypan Blue Exclusion
H1299Non-small cell lung cancerDestruxin B4.1Not SpecifiedNot Specified
HCT116Colon CancerThis compoundMicromolar RangeNot SpecifiedNot Specified
KB-3-1Cervical CancerThis compoundMicromolar RangeNot SpecifiedNot Specified
CaCo-2Colorectal AdenocarcinomaThis compoundMicromolar RangeNot SpecifiedNot Specified

Note: Data for this compound is limited in publicly available literature. The table includes data for other Destruxin derivatives to provide a comparative context for its potential cytotoxic efficacy.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for determining the viability of cells after treatment with this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a medium-only control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percentage of viability against the log of the concentration and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells treated with this compound using flow cytometry.

Materials:

  • This compound-treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for the specified time. Harvest both adherent and floating cells. For adherent cells, use trypsinization.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Caspase Activity Assay

This protocol measures the activity of caspases, key executioners of apoptosis, in cells treated with this compound. This example focuses on a colorimetric assay for caspase-3.

Materials:

  • This compound-treated and untreated cells

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Cell Lysate Preparation: Treat cells with this compound. After treatment, harvest the cells and wash with cold PBS. Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute to pellet cellular debris. Collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford assay).

  • Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.

  • Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Read the plate at 405 nm in a microplate reader.

  • Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Visualizations

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Cell Culture and Treatment cluster_assays Cytotoxicity and Apoptosis Assays cluster_analysis Data Analysis and Interpretation cell_culture Seed Cancer Cells in 96-well Plates treatment Treat with varying concentrations of this compound cell_culture->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_assay MTT Assay for Cell Viability incubation->mtt_assay annexin_v Annexin V/PI Staining for Apoptosis incubation->annexin_v caspase_assay Caspase Activity Assay incubation->caspase_assay ic50 Calculate IC50 from MTT data mtt_assay->ic50 flow_cytometry Analyze Apoptosis by Flow Cytometry annexin_v->flow_cytometry caspase_activity Quantify Caspase Activity caspase_assay->caspase_activity mechanism Elucidate Mechanism of Action ic50->mechanism flow_cytometry->mechanism caspase_activity->mechanism

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

signaling_pathway Proposed Signaling Pathway of this compound-Induced Apoptosis cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Formation destruxin_a This compound pi3k PI3K destruxin_a->pi3k Inhibition akt Akt pi3k->akt Activation bad Bad akt->bad Inhibition (Phosphorylation) bcl2 Bcl-2 bad->bcl2 Inhibition bax Bax bcl2->bax Inhibition cytochrome_c Cytochrome c bax->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Caption: this compound-induced apoptosis via PI3K/Akt pathway inhibition.

References

Application Notes and Protocols for Insect Bioassays of Destruxin A

Author: BenchChem Technical Support Team. Date: November 2025

Destruxin A (DA) is a cyclic hexadepsipeptide mycotoxin produced by entomopathogenic fungi, most notably Metarhizium anisopliae.[1] It exhibits a wide range of biological activities, including potent insecticidal, immunosuppressive, and phytotoxic effects.[1][2] For researchers in entomology, pest management, and drug development, understanding the toxicity and mode of action of this compound is crucial. Its primary insecticidal action involves suppressing the host's innate immune system, making it a promising candidate for novel biopesticides.[1][3][4]

These application notes provide an overview of common bioassay protocols to evaluate the efficacy of this compound against various insect species and summarize key quantitative data from published studies.

Data Presentation: Quantitative Toxicity of this compound

The insecticidal activity of this compound varies significantly depending on the insect species, larval stage, and application method.[5][6] The following table summarizes lethal dose (LD₅₀) and lethal concentration (LC₅₀) values from various studies.

Target OrganismBioassay MethodDose/ConcentrationObservation TimeKey FindingsReference
Spodoptera litura (12-day-old larvae)Topical ApplicationLD₅₀: 0.237 µg/gNot SpecifiedDemonstrates cuticular penetration and toxicity.[5][7][5][7]
Spodoptera litura (12-day-old larvae)Ingestion AssayLD₅₀: 0.17 µg/gNot SpecifiedHigher toxicity via ingestion compared to topical application.[5][7][5][7]
Spodoptera litura (12-day-old larvae)Combined ApplicationLD₅₀: 0.045 µg/gNot SpecifiedSynergistic effect, showing the highest toxicity.[5][7][5][7]
Lepidopteran Larvae (General)Hemocoel InjectionLD₅₀: < 0.1 µg/gNot SpecifiedHigh toxicity when bypassing cuticular and gut barriers.[2][2]
Bombyx mori (2nd instar larvae)Hemocoel Injection0.1 - 4.0 µg/g1 - 12 hoursDose-dependent morphological changes in hemocytes, fat body, and muscle cells.[6][8][6][8]
Bombyx mori (2nd instar larvae)Hemocoel Injection1.5 µg/gUp to 12 daysUsed in combination with RNAi to confirm target proteins.[4][4]
Spodoptera frugiperda (Sf9 cell line)In Vitro CytotoxicityLC₅₀: 5-12 ppm24 hoursDemonstrates direct cytotoxic effects on insect cells.[5]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible results. The most common methods for in vivo and in vitro evaluation of this compound are injection, topical application, and feeding bioassays.[5]

Protocol 1: Hemocoel Injection Bioassay

This method introduces this compound directly into the insect's circulatory system (hemocoel), bypassing external barriers. It is useful for determining the intrinsic toxicity of the compound and studying its internal mode of action.[2]

Objective: To determine the median lethal dose (LD₅₀) of this compound and observe its physiological effects following direct injection into the insect hemocoel.

Materials:

  • Test insects (e.g., Bombyx mori, Galleria mellonella, or Drosophila melanogaster)[1][6]

  • This compound (purity >90%)

  • Solvent (e.g., phosphate-buffered saline (PBS) or an appropriate buffer with a low percentage of DMSO)

  • Microinjection system (e.g., Nanoliter 2010) with calibrated glass capillaries[8]

  • Stereomicroscope

  • CO₂ anesthetization setup

  • Incubation chambers (25-28°C)

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO).

    • Create a series of serial dilutions of the stock solution in PBS to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the control group (typically <1%).

  • Insect Handling and Anesthetization:

    • Select healthy, uniform-sized larvae or adult insects for the experiment.

    • Anesthetize the insects using CO₂ or by chilling them on ice for a few minutes to immobilize them for injection.

  • Injection:

    • Under a stereomicroscope, gently hold the anesthetized insect.

    • Using the microinjection system, carefully insert the glass capillary into a soft intersegmental membrane (e.g., for larvae, into the third proleg).[8]

    • Inject a precise, small volume (e.g., 20-50 nL for Drosophila, or a volume calculated based on µg/g body weight for larger larvae) of the this compound solution into the hemocoel.[8]

    • The control group should be injected with the solvent (vehicle) only.

  • Post-Injection Monitoring:

    • Place the injected insects into clean containers with access to food and water.

    • Maintain them in an incubation chamber under controlled conditions (temperature, humidity, photoperiod).

    • Record mortality at regular intervals (e.g., 12, 24, 48, 72 hours). Mortality is confirmed when the insect shows no movement upon gentle prodding.

  • Data Analysis:

    • Use the mortality data from the different dose groups to calculate the LD₅₀ value using probit analysis.

    • For sublethal studies, tissues like hemocytes or fat bodies can be dissected at specific time points for further analysis (e.g., microscopy, gene expression).[6]

G cluster_prep Preparation cluster_exp Experiment cluster_obs Observation & Analysis prep_solution Prepare this compound Serial Dilutions select_insects Select Healthy Uniform Insects anesthetize Anesthetize Insects (CO2 or Chilling) select_insects->anesthetize inject Inject Precise Volume into Hemocoel anesthetize->inject control Inject Control Group with Vehicle inject->control incubate Incubate under Controlled Conditions control->incubate record_mortality Record Mortality at Intervals incubate->record_mortality analyze Calculate LD50 (Probit Analysis) record_mortality->analyze G cluster_prep Preparation cluster_exp Experiment cluster_obs Observation & Analysis prep_solution Prepare this compound in Acetone select_insects Select Uniform Larvae immobilize Immobilize Larvae (Chilling) select_insects->immobilize apply Apply 1µL Solution to Dorsal Thorax immobilize->apply control Apply Solvent to Control Group apply->control incubate Incubate with Food (Controlled Conditions) control->incubate record_mortality Record Daily Mortality incubate->record_mortality analyze Calculate LD50 (Probit Analysis) record_mortality->analyze G cluster_prep Preparation cluster_exp Experiment cluster_obs Observation & Analysis prep_solution Prepare Aqueous This compound Solutions prep_leaves Excise Fresh Host Plant Leaves dip_leaves Dip Leaves in Treatment Solutions prep_leaves->dip_leaves air_dry Air-Dry Leaves Completely dip_leaves->air_dry expose_insects Introduce Starved Insects to Leaves air_dry->expose_insects incubate Incubate under Controlled Conditions expose_insects->incubate record_mortality Record Mortality at Intervals incubate->record_mortality analyze Calculate LC50 (Probit Analysis) record_mortality->analyze G cluster_pathway IMD Signaling Pathway PGRP PGRP Recognition of Bacteria IMD IMD Pathway Activation PGRP->IMD Relish Relish (NF-κB) Activation IMD->Relish Nucleus Relish Translocation to Nucleus Relish->Nucleus AMPs Antimicrobial Peptide (AMP) Gene Transcription Nucleus->AMPs Immunity Successful Humoral Immunity AMPs->Immunity Suppression Suppression of AMP Expression AMPs->Suppression Vulnerability Increased Vulnerability to Pathogens Immunity->Vulnerability DestruxinA This compound DestruxinA->Block

References

Using Destruxin A to Unravel Insect Immune Suppression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin A (DA), a cyclic depsipeptide mycotoxin produced by entomopathogenic fungi such as Metarhizium anisopliae, is a potent modulator of the insect immune system.[1][2] Its ability to suppress host defenses makes it a valuable tool for studying the intricacies of insect immunity and a potential candidate for the development of novel insecticides and immunosuppressants.[3][4] These application notes provide a comprehensive overview of the multifaceted effects of this compound on insect immune responses, complete with detailed protocols for key experiments to facilitate further research in this area.

This compound has been shown to interfere with both humoral and cellular immunity in a variety of insect species.[3][5] Its mechanisms of action include the disruption of crucial signaling pathways, impairment of immune cell functions, and modulation of detoxification processes.[5][6][7] Understanding these effects is critical for elucidating the fundamental principles of insect immunology and for developing strategies to overcome insect pest resistance.

Mechanisms of this compound-Induced Immune Suppression

This compound exerts its immunosuppressive effects through a multi-pronged attack on the insect's defense systems. The primary modes of action are summarized below.

Disruption of Humoral Immunity

Humoral immunity in insects relies on the production of antimicrobial peptides (AMPs) and the activation of the phenoloxidase (PO) cascade, primarily regulated by the Toll and Immune deficiency (IMD) signaling pathways.[2] this compound has been demonstrated to significantly interfere with these pathways.

  • Toll and IMD Pathway Inhibition: Studies in Drosophila melanogaster and Plutella xylostella have shown that this compound can suppress the expression of genes involved in the Toll and IMD pathways.[5][6] This leads to a reduced production of AMPs, rendering the insect more susceptible to bacterial and fungal infections.[5][8] For instance, co-injection of a non-lethal dose of this compound with the bacterium Escherichia coli in Drosophila resulted in increased mortality and higher bacterial loads, a condition that could be rescued by the ectopic activation of the IMD pathway.[5][8] In the silkworm, Bombyx mori, this compound influences the expression of Relish and Rel, key transcription factors in the IMD and Toll pathways, respectively.[2][9]

  • Phenoloxidase (PO) System Modulation: The PO system is crucial for melanization, wound healing, and encapsulation of foreign invaders.[6][10] this compound's effect on this system appears to be complex and potentially dose- and species-dependent. Some studies report that this compound can stimulate the prophenoloxidase (proPO) system, while others indicate it suppresses PO activity by inhibiting the expression of key components like scavenger receptor B.[6][10][11][12] This dual effect suggests a nuanced interaction with the PO cascade that warrants further investigation.

Impairment of Cellular Immunity

Cellular immunity in insects is mediated by hemocytes, which are involved in phagocytosis, encapsulation, and nodulation.[3] this compound directly targets these immune cells, compromising their function.

  • Hemocyte Morphology and Viability: this compound is cytotoxic to hemocytes, particularly plasmatocytes and granulocytes.[13][14] Even at low concentrations, it can induce significant morphological changes in these cells.[3][4][13] In Bombyx mori, hemocytes are highly sensitive to this compound, showing alterations at doses as low as 0.01 μg/g.[3][4]

  • Inhibition of Phagocytosis: A key function of hemocytes is the engulfment of pathogens through phagocytosis. This compound has been shown to inhibit the phagocytic activity of plasmatocytes.[3] However, one study in Drosophila did not observe a defect in phagocytosis upon this compound injection, suggesting that the effect on phagocytosis may vary between insect species or experimental conditions.[8]

  • Disruption of Hemocyte Aggregation: this compound can inhibit hemocytin-mediated hemocyte aggregation by binding to hemocytin and altering its conformation.[1] This disruption prevents the formation of cellular capsules around foreign invaders.[1]

Modulation of Detoxification Pathways

Insects possess sophisticated detoxification systems to metabolize xenobiotics, including toxins produced by pathogens. Cytochrome P450 monooxygenases (P450s) are a major family of enzymes involved in this process.[7][15]

  • Effect on Cytochrome P450s: Studies on the whitefly, Bemisia tabaci, have revealed that this compound treatment leads to significant changes in the expression of numerous detoxification genes, including a large number of cytochrome P450 (CYP) genes.[7] The majority of these CYP genes were downregulated, suggesting that this compound may suppress the insect's ability to detoxify other harmful compounds.[7] This interaction highlights a potential synergistic effect when this compound is used in combination with other insecticides.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various aspects of the insect immune system as reported in the literature.

Table 1: Effect of this compound on Hemocyte Viability in Bombyx mori

Hemocyte TypeLC50 (μg/mL)
Granulocytes (in vitro)68.77[13][14]
Plasmatocytes (in vitro)84.11[13][14]

Table 2: Effect of this compound on Gene Expression in Bemisia tabaci (4 hours post-treatment)

Gene FamilyNumber of Differentially Expressed GenesPredominant RegulationFold Change Range (Downregulated)Fold Change (Upregulated)
Cytochrome P450 (CYP450)29Downregulated1.43 to 8.37-fold-
Glutathione S-transferase (GST)5Mixed1.43 to 9.93-fold7.43-fold
Carboxylesterase (CarE)5---
Data extracted from transcriptome analysis of B. tabaci treated with this compound.[7]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on insect immunity are provided below.

Protocol 1: Total Hemocyte Count (THC)

This protocol allows for the quantification of circulating hemocytes in an insect larva.[16][17][18][19]

Materials:

  • Insect larvae (e.g., Galleria mellonella, Bombyx mori)

  • This compound solution (in an appropriate solvent like DMSO, diluted in PBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Anticoagulant buffer (e.g., Tauber-Yeager fluid)[17]

  • Hemocytometer (Neubauer chamber)

  • Microcentrifuge tubes

  • Micropipettes and sterile tips

  • Dissecting microscope

  • Fine scissors or insect pins

Procedure:

  • Treatment: Inject a cohort of larvae with a specific dose of this compound. A control group should be injected with the vehicle solution (e.g., PBS with DMSO).

  • Incubation: Incubate the larvae for the desired time period (e.g., 6, 12, 24 hours) under standard rearing conditions.

  • Hemolymph Collection:

    • Anesthetize a larva by placing it on ice for 5-10 minutes.

    • Under a dissecting microscope, carefully make a small incision at a proleg or the posterior end of the larva using fine scissors or an insect pin.

    • Gently squeeze the larva to exude a drop of hemolymph.

  • Dilution: Immediately collect a known volume of hemolymph (e.g., 5 µL) with a micropipette and transfer it to a microcentrifuge tube containing a known volume of ice-cold anticoagulant buffer (e.g., 45 µL for a 1:10 dilution). Mix gently.

  • Loading the Hemocytometer: Load 10 µL of the diluted hemolymph into the chamber of a clean hemocytometer.

  • Counting: Under a compound microscope, count the number of hemocytes in the large central grid of the hemocytometer.

  • Calculation: Calculate the total hemocyte count per mL of hemolymph using the following formula:

    • Hemocytes/mL = (Total cells counted / Number of large squares counted) x Dilution factor x 10^4

Protocol 2: In Vivo Phagocytosis Assay

This assay measures the ability of hemocytes to phagocytose foreign particles within the insect.[20][21][22][23]

Materials:

  • Insect adults or larvae (e.g., Drosophila melanogaster, Galleria mellonella)

  • This compound solution

  • Fluorescently labeled particles (e.g., Fluorescein-labeled E. coli BioParticles, fluorescent latex beads)

  • Trypan blue solution (0.4%)

  • PBS

  • Microinjector

  • Fluorescence microscope

Procedure:

  • Treatment: Inject insects with this compound or the vehicle control.

  • Incubation: Incubate for a period sufficient to allow for the effects of this compound to manifest (e.g., 24 hours).

  • Injection of Particles: Inject the insects with a standardized dose of fluorescently labeled particles.

  • Phagocytosis Period: Allow the insects to incubate for a specific time to permit phagocytosis (e.g., 1 hour).

  • Quenching Extracellular Fluorescence: Inject the insects with Trypan blue solution to quench the fluorescence of non-phagocytosed particles.

  • Observation:

    • For larvae, hemolymph can be extracted and observed on a microscope slide.

    • For adult Drosophila, sessile hemocytes along the dorsal vessel can be observed directly through the cuticle.

  • Quantification: Capture images using a fluorescence microscope and quantify the phagocytic index by measuring the area or intensity of the fluorescent signal per hemocyte or per field of view using image analysis software like ImageJ.

Protocol 3: Phenoloxidase (PO) Activity Assay

This spectrophotometric assay measures the activity of phenoloxidase in the hemolymph.[11][24][25][26][27]

Materials:

  • Insect larvae

  • This compound solution

  • PBS, ice-cold

  • L-DOPA (3,4-dihydroxy-L-phenylalanine) solution (e.g., 4 mg/mL in PBS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Treatment and Hemolymph Collection: Treat insects with this compound as described in Protocol 1 and collect hemolymph into ice-cold PBS.

  • Sample Preparation: Centrifuge the hemolymph sample at a low speed to pellet the hemocytes. The supernatant (plasma) contains the prophenoloxidase.

  • Assay:

    • In a 96-well plate, add a small volume of the hemolymph plasma (e.g., 10 µL).

    • Add PBS to bring the total volume to a desired amount (e.g., 180 µL).

    • Initiate the reaction by adding the L-DOPA solution (e.g., 20 µL).

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 490 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30 minutes).

  • Analysis: The PO activity is determined by the rate of increase in absorbance (Vmax) during the linear phase of the reaction.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Immune Gene Expression

This protocol allows for the quantification of the expression levels of specific immune-related genes.[28][29]

Materials:

  • Insect tissues (e.g., whole body, fat body, hemocytes)

  • This compound solution

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers (for target immune genes and a reference gene)

  • qRT-PCR instrument

Procedure:

  • Treatment and Sample Collection: Treat insects with this compound and collect relevant tissues at different time points.

  • RNA Extraction: Extract total RNA from the collected tissues using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Set up the qPCR reactions in a 96-well plate, including reactions for the target genes, a reference gene (e.g., actin, GAPDH), and no-template controls.

    • Each reaction should contain cDNA, SYBR Green master mix, and forward and reverse primers.

    • Run the plate on a qRT-PCR instrument using a standard thermal cycling protocol.

  • Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and control samples, normalized to the reference gene.

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of this compound and insect immune suppression.

DestruxinA_Immune_Suppression cluster_DA This compound cluster_Humoral Humoral Immunity cluster_Cellular Cellular Immunity DA This compound Toll Toll Pathway DA->Toll Inhibits IMD IMD Pathway DA->IMD Inhibits PO Phenoloxidase (PO) System DA->PO Modulates Hemocytes Hemocytes DA->Hemocytes Cytotoxic to Inhibits function AMPs Antimicrobial Peptides Toll->AMPs IMD->AMPs Melanization Melanization PO->Melanization Phagocytosis Phagocytosis Hemocytes->Phagocytosis Encapsulation Encapsulation Hemocytes->Encapsulation

Caption: Overview of this compound's immunosuppressive mechanisms.

Phagocytosis_Assay_Workflow start Start treatment Inject insects with This compound or vehicle start->treatment incubation1 Incubate (e.g., 24h) treatment->incubation1 inject_particles Inject fluorescently labeled particles incubation1->inject_particles incubation2 Allow for phagocytosis (e.g., 1h) inject_particles->incubation2 quench Inject Trypan blue to quench extracellular fluorescence incubation2->quench observe Observe under fluorescence microscope quench->observe quantify Quantify phagocytic index (Image analysis) observe->quantify end End quantify->end

Caption: Experimental workflow for the in vivo phagocytosis assay.

qPCR_Workflow start Start treatment Treat insects with This compound start->treatment sample Collect tissues at different time points treatment->sample rna_extraction Total RNA Extraction sample->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative Real-Time PCR cdna_synthesis->qpcr analysis Data Analysis (2-ΔΔCt method) qpcr->analysis end End analysis->end

References

Application of Destruxin A in Cancer Cell Line Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin A, a cyclic hexadepsipeptide isolated from the entomopathogenic fungus Metarhizium anisopliae, has emerged as a compound of significant interest in cancer research.[1][2] Initially recognized for its insecticidal properties, recent studies have unveiled its potent cytotoxic and antiproliferative activities against a range of human cancer cell lines.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line research, summarizing its mechanisms of action, effects on signaling pathways, and methodologies for its investigation.

Mechanism of Action

This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][3] Its cytotoxicity is associated with the inhibition of the phosphoinositide-3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1] Furthermore, this compound has been shown to modulate the intrinsic apoptosis pathway.

Data Presentation: Quantitative Effects of Destruxins

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of this compound and the closely related Destruxin B and E in various cancer cell lines. These values highlight the dose-dependent and cell-line-specific efficacy of these compounds.

Table 1: IC50 Values of this compound, B, and E in Human Cancer Cell Lines after 48 hours of Exposure

Cancer Cell LineThis compound (µM)Destruxin B (µM)Destruxin E (nM)
HCT116 (Colon)6.143.6467

Source: Data compiled from in vitro studies.[3]

Table 2: IC50 Values of Destruxin B in Oral Cancer Cell Lines

Cancer Cell Line24h (µg/ml)48h (µg/ml)72h (µg/ml)
GNM18.23 ± 0.5110.35 ± 0.325.15 ± 0.11
TSCCa19.54 ± 0.6212.87 ± 0.457.23 ± 0.23

Source: Data from studies on oral cancer cells.[4]

Table 3: IC50 Value of Destruxin B in a Non-Small Cell Lung Cancer Cell Line

Cancer Cell LineIC50 (µM)
H12994.1

Source: Study on non-small cell lung cancer.[5]

Signaling Pathways Modulated by Destruxins

Destruxins have been shown to impact key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The diagrams below, generated using the DOT language, illustrate these pathways.

PI3K/Akt Signaling Pathway Inhibition

This compound and its analogues have been demonstrated to inhibit the PI3K/Akt signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[1] Inhibition of this pathway contributes to the cytotoxic effects of Destruxins.

PI3K_Akt_Pathway Destruxin_A This compound PI3K PI3K Destruxin_A->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Intrinsic Apoptosis Pathway Activation

Destruxin B, a closely related compound, induces apoptosis through the intrinsic mitochondrial pathway.[5][6][7][8][9] This involves the upregulation of pro-apoptotic proteins like PUMA and the downregulation of anti-apoptotic proteins such as Mcl-1, leading to Bax translocation to the mitochondria and subsequent caspase activation.[5][7][8][10]

Intrinsic_Apoptosis_Pathway Destruxin_B Destruxin B PUMA PUMA Destruxin_B->PUMA Mcl1 Mcl-1 Destruxin_B->Mcl1 Bax Bax (Cytosol) PUMA->Bax Mcl1->Bax Bax_mito Bax (Mitochondria) Bax->Bax_mito translocation Mitochondria Mitochondria Bax_mito->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Activation of the intrinsic apoptosis pathway by Destruxin B.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 24, 48, or 72h Treat->Incubate2 Add_MTT Add MTT solution (0.5 mg/mL final conc.) Incubate2->Add_MTT Incubate3 Incubate for 3-4h at 37°C Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Shake Shake plate for 15 min Solubilize->Shake Read Read absorbance at 570 nm Shake->Read

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[11]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.[12]

  • After incubation, add 10-20 µL of MTT solution to each well to achieve a final concentration of approximately 0.5 mg/mL.[13][14]

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[11][13]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][13]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11][15]

  • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) by trypsinization (for adherent cells) or centrifugation.

  • Wash the cells twice with ice-cold PBS.[16]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[17]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16][18]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Add 400 µL of 1X Binding Buffer to each tube.[17]

  • Analyze the cells by flow cytometry within 1 hour.[17] Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways affected by this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors[19]

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, Bax, Bcl-2, Mcl-1, PUMA, Caspase-3, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells in ice-cold RIPA buffer.[19]

  • Determine the protein concentration of the lysates using a BCA assay.[19]

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[19]

  • Incubate the membrane with the primary antibody overnight at 4°C.[19]

  • Wash the membrane three times with TBST.[19]

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Wash the membrane three times with TBST.[19]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[19]

Conclusion

This compound and its analogues represent a promising class of natural compounds for cancer research and drug development. Their ability to induce apoptosis and inhibit critical cell survival pathways warrants further investigation. The protocols and data presented here provide a framework for researchers to explore the anticancer potential of this compound in various cancer cell line models. Careful optimization of experimental conditions for specific cell lines is recommended for robust and reproducible results.

References

Application Notes and Protocols for the Development of Destruxin A as a Bio-insecticide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin A, a cyclic hexadepsipeptide mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae, has demonstrated significant potential as a bio-insecticide.[1] Its multifaceted mode of action, targeting the insect's immune system, ion channels, and various physiological processes, makes it a promising candidate for integrated pest management (IPM) programs.[1][2][3] These application notes provide a comprehensive overview of this compound's insecticidal activity, mechanism of action, and detailed protocols for its evaluation and application.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₂₉H₄₇N₅O₇[3]
Molecular Weight 577.71 g/mol [3]
Appearance White crystalline solid
Solubility Soluble in acetone, ethyl acetate, and other organic solvents.[4]
Storage Store at -20°C for long-term stability.

Insecticidal Spectrum and Efficacy

This compound exhibits a broad spectrum of insecticidal activity against various insect orders, including Lepidoptera, Hemiptera, and Coleoptera.[1] Its efficacy varies depending on the insect species, larval stage, and application method.

Table 1: Insecticidal Activity of this compound against Various Pest Insects

Insect SpeciesOrderMethod of ApplicationLC₅₀ / LD₅₀Reference
Spodoptera litura (12-day-old larvae)LepidopteraTopical Application0.237 µg/g body weight[5][6]
Ingestion Assay0.17 µg/g body weight[5][6]
Combined Application0.045 µg/g body weight[5][6]
Myzus persicae (Green Peach Aphid)HemipteraSpray Technique58 ppm (this compound-760)[7]
Spray Technique66 ppm (this compound-724)[7]
Aphis gossypii (Cotton Aphid)HemipteraLeaf Dipping0.06 µg/mL (in combination with Rotenone)[2]
Plutella xylostella (Diamondback Moth)LepidopteraInjectionNot specified[8][9][10]

Mechanism of Action

This compound's insecticidal activity stems from its ability to disrupt multiple physiological processes in insects.

  • Immunosuppression : this compound is a potent immunosuppressant, primarily targeting the insect's innate immune system. It has been shown to inhibit the Toll signaling pathway, which is crucial for recognizing and responding to fungal and bacterial pathogens.[9][11] This suppression of the immune system facilitates fungal pathogenesis.

  • Ion Channel Disruption : It acts as a cation ionophore, disrupting the balance of ions like calcium (Ca²⁺) across cell membranes. This interference with ion homeostasis can lead to muscle paralysis and ultimately, insect death.[3]

  • Cytotoxicity : this compound exhibits cytotoxic effects on various insect cells, including hemocytes, leading to morphological changes and cell death.[1] This cellular damage contributes to organ malfunction.

Below is a diagram illustrating the proposed mechanism of action of this compound, focusing on its immunosuppressive effects.

DestruxinA_Mechanism cluster_insect_cell Insect Hemocyte DestruxinA This compound TollPathway Toll Signaling Pathway DestruxinA->TollPathway Inhibits TollReceptor Toll Receptor TollReceptor->TollPathway Activates AMPs Antimicrobial Peptides (e.g., Drosomycin) TollPathway->AMPs Induces Expression ImmuneResponse Immune Response AMPs->ImmuneResponse Mediates

Figure 1. Simplified diagram of this compound's inhibition of the Toll signaling pathway.

Experimental Protocols

Insect Bioassay Protocol

This protocol outlines a general procedure for assessing the insecticidal activity of this compound. It can be adapted for various insect species and application methods.

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., acetone or ethanol)

  • Test insects (e.g., larvae of Spodoptera litura or Plutella xylostella)

  • Artificial diet or host plant leaves

  • Micro-applicator (for topical application)

  • Leaf-dip apparatus (for ingestion assay)

  • Injection needle (for injection assay)

  • Petri dishes or rearing containers

  • Environmental chamber

Procedure:

  • Preparation of this compound Solutions: Prepare a series of dilutions of this compound in the chosen solvent. A control group should be treated with the solvent alone.

  • Application Methods:

    • Topical Application: Apply a small, precise volume (e.g., 1 µL) of the this compound solution to the dorsal thoracic region of each insect using a micro-applicator.[5]

    • Ingestion Assay (Leaf-Dip Method): Dip host plant leaves into the this compound solutions for a set time (e.g., 10-30 seconds) and allow them to air dry. Place the treated leaves in containers with the test insects.[2]

    • Injection: Inject a small volume of the this compound solution directly into the hemocoel of the insect using a fine needle.

  • Incubation: Place the treated insects in their respective containers with access to food and maintain them in an environmental chamber under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, 72, and 96 hours) post-treatment.

  • Data Analysis: Calculate the LC₅₀ or LD₅₀ values using probit analysis or other suitable statistical methods.

Insect_Bioassay_Workflow A Prepare this compound Dilutions C Application Method A->C B Select Test Insects B->C D Topical Application C->D E Ingestion Assay C->E F Injection C->F G Incubate Insects D->G E->G F->G H Record Mortality G->H I Calculate LC50/LD50 H->I

Figure 2. General workflow for an insect bioassay with this compound.
Cytotoxicity Assay Protocol (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxicity of this compound on insect cell lines (e.g., Sf9 from Spodoptera frugiperda).

Materials:

  • Insect cell line (e.g., Sf9)

  • Cell culture medium (e.g., Grace's Insect Medium)

  • Fetal Bovine Serum (FBS)

  • 96-well microplates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the insect cells into a 96-well plate at a density of approximately 1-5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (serum-free medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 27°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow A Seed Insect Cells in 96-well Plate B Treat Cells with this compound Dilutions A->B C Incubate for Desired Time B->C D Add MTT Reagent C->D E Incubate to Form Formazan D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H

Figure 3. Workflow for the MTT cytotoxicity assay.
Analysis of Toll Signaling Pathway Gene Expression (qPCR)

This protocol provides a general framework for analyzing the effect of this compound on the expression of key genes in the Toll signaling pathway using quantitative real-time PCR (qPCR).

Materials:

  • Test insects

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., Toll, Spätzle, Dorsal, and antimicrobial peptide genes) and a reference gene (e.g., Actin or GAPDH)

  • qPCR master mix

  • Real-time PCR system

Procedure:

  • Insect Treatment: Treat insects with this compound as described in the bioassay protocol (e.g., by injection). Collect samples at different time points post-treatment (e.g., 2, 4, 8, 12, 24 hours).

  • RNA Extraction: Extract total RNA from the whole insect or specific tissues (e.g., fat body, hemocytes) using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. The reaction should be run in a real-time PCR system.

  • Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative expression levels of the target genes, normalized to the reference gene. Compare the gene expression in this compound-treated insects to that in control insects.

Formulation and Application

For practical application as a bio-insecticide, this compound needs to be formulated to enhance its stability, shelf-life, and efficacy in the field.

Formulation Components:

  • Active Ingredient: Purified this compound or a crude extract from M. anisopliae fermentation.

  • Carrier: Water, oil, or a solid carrier like clay or talc.

  • Adjuvants:

    • Wetting agents/Surfactants (e.g., Tween 80): To improve the spreading and coverage of the spray on plant surfaces.[4]

    • Stickers: To enhance adherence to the plant surface and resist wash-off by rain.

    • UV Protectants: To protect this compound from degradation by sunlight.

    • Synergists: Some botanical insecticides like rotenone have shown synergistic effects with destruxins.[2]

Application Methods:

  • Foliar Spray: The formulated product can be applied as a foliar spray using conventional spraying equipment.[12] Thorough coverage of the plant, especially the undersides of leaves where many pests reside, is crucial for effective control.

  • Soil Drench: For soil-dwelling pests, a soil drench application may be appropriate.

Stability Testing

The stability of the this compound formulation is critical for its commercial viability.

Protocol for Stability Assessment:

  • Sample Preparation: Prepare batches of the final this compound formulation.

  • Storage Conditions: Store the samples under different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) and also under exposure to UV light.

  • Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, 12, and 24 months).

  • Analysis: At each time point, assess the following:

    • Active Ingredient Concentration: Quantify the amount of this compound remaining using methods like High-Performance Liquid Chromatography (HPLC).

    • Physical Properties: Observe any changes in color, odor, pH, and viscosity.

    • Bio-efficacy: Conduct insect bioassays to determine if the insecticidal activity is retained.

  • Data Evaluation: Determine the shelf-life of the product based on the time it takes for the active ingredient to degrade by a certain percentage (e.g., 10%) or for a significant loss in bio-efficacy to occur.

Safety and Non-Target Effects

While this compound shows selectivity towards insects, it is essential to evaluate its potential effects on non-target organisms, including beneficial insects (e.g., predators and pollinators), mammals, and aquatic life. Standard ecotoxicological assays should be conducted to assess these risks.

Conclusion

This compound holds significant promise as a bio-insecticide due to its unique mode of action and broad insecticidal spectrum. The protocols and information provided in these application notes are intended to guide researchers and drug development professionals in the further development and evaluation of this compound as a safe and effective pest management tool. Further research is needed to optimize formulations, field application strategies, and to fully characterize its environmental fate and non-target effects.

References

Application Note: Quantification of Destruxin A in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin A is a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi, most notably from the genus Metarhizium.[1][2][3] These fungi are increasingly utilized as biocontrol agents in agriculture. This compound exhibits a wide range of biological activities, including potent insecticidal, phytotoxic, antiviral, and antiproliferative effects.[1][2] Given the use of Metarhizium as an endophyte that can colonize plant tissues, it is crucial to have reliable and accurate methods for quantifying the levels of this compound in plants. This application note provides a detailed protocol for the extraction and quantification of this compound in plant tissues using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a widely accepted and sensitive analytical technique.

Data Presentation

The following table summarizes the quantitative data of this compound found in plant tissues from a study on cowpea plants endophytically colonized by Metarhizium robertsii.

Plant SpeciesFungal SpeciesPlant TissueThis compound Concentration (µg/g dry weight)Reference
Cowpea (Vigna unguiculata)Metarhizium robertsii ARSEF 2575Whole plant (roots, stems, and leaves)1.56 ± 0.29[Golo et al., 2014][4]

Experimental Protocols

This section details the methodology for the quantification of this compound in plant tissues, based on established protocols.[4]

Sample Preparation
  • Harvesting: Harvest plant tissues of interest (e.g., leaves, stems, roots).

  • Washing: Thoroughly wash the harvested tissues with deionized water to remove any external contaminants.

  • Homogenization: Freeze the plant material in liquid nitrogen and immediately grind it into a fine powder using a mortar and pestle or a cryogenic grinder.

  • Lyophilization (Freeze-Drying): To obtain the dry weight and improve extraction efficiency, lyophilize the powdered plant material until a constant weight is achieved. Store the lyophilized powder at -20°C until extraction.

Extraction of this compound
  • Solvent Extraction:

    • Weigh approximately 1 gram of the lyophilized plant powder into a centrifuge tube.

    • Add 10 mL of 100% methanol to the tube.[4]

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes.

    • Centrifuge the mixture at 4,000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with another 10 mL of methanol to ensure complete extraction.

    • Pool the supernatants.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.[4]

    • Dilute the pooled methanol extract with deionized water to a final methanol concentration of 10-20%.

    • Load the diluted extract onto the conditioned C18 cartridge.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

    • Elute the Destruxins with 5 mL of 90% methanol in water.

    • Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC-MS analysis.

HPLC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is recommended for sensitive and selective quantification.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.[4]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute this compound, followed by a re-equilibration step. An example gradient is as follows:

      • 0-1 min: 30% B

      • 1-5 min: 30% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95% to 30% B

      • 7.1-10 min: 30% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): For quantification, use specific precursor-to-product ion transitions for this compound. A common transition for this compound ([M+H]⁺, m/z 578.3) would be monitored.

    • Calibration Curve: Prepare a series of standard solutions of pure this compound of known concentrations in the mobile phase. Inject these standards to generate a calibration curve by plotting the peak area against the concentration.

    • Quantification: The concentration of this compound in the plant sample can be determined by interpolating the peak area from the sample chromatogram onto the calibration curve.

Mandatory Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow start Start: Plant Tissue Collection sample_prep Sample Preparation (Wash, Homogenize, Lyophilize) start->sample_prep extraction Solvent Extraction (Methanol) sample_prep->extraction cleanup Solid-Phase Extraction (SPE) (C18 Cartridge) extraction->cleanup analysis HPLC-MS/MS Analysis cleanup->analysis quantification Data Analysis & Quantification analysis->quantification end End: Report this compound Concentration quantification->end

Caption: Experimental workflow for quantifying this compound in plant tissues.

Signaling Pathway

As of the current literature, a specific signaling pathway for this compound within plant cells has not been elucidated. The primary mechanism of action described is the opening of calcium channels, which has been characterized in insect cells.[5] Further research is required to understand the precise molecular interactions and downstream effects of this compound in plants. Therefore, a signaling pathway diagram for plants cannot be provided at this time.

References

Application Notes and Protocols for the Synthesis of Destruxin A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably Metarhizium anisopliae. These natural products exhibit a wide range of biological activities, including insecticidal, phytotoxic, cytotoxic, and antiangiogenic effects.[1] The core structure of destruxins consists of an α-hydroxy acid and five amino acid residues.[2] Variations in the side chains of these residues give rise to a diverse family of destruxin analogs, each with potentially unique biological properties. The synthesis of destruxin derivatives is a key strategy for structure-activity relationship (SAR) studies, aiming to develop analogs with enhanced potency and selectivity for therapeutic or agricultural applications.

This document provides detailed protocols for the chemical synthesis of Destruxin A and its derivatives, focusing on solid-phase and solution-phase methodologies. It also includes a summary of the biological activities of selected derivatives and diagrams of relevant signaling pathways.

Synthesis Methodologies

The synthesis of destruxin derivatives can be achieved through two primary approaches: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. A hybrid approach, combining the advantages of both methods, is also commonly employed.

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers an efficient method for the assembly of the linear peptide precursor on a solid support, which simplifies the purification of intermediates. The general workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to a resin.

Experimental Protocol: Solid-Phase Synthesis of a this compound Analog

This protocol describes the synthesis of a linear precursor of a this compound analog using Fmoc/tBu strategy.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids (Fmoc-β-Ala-OH, Fmoc-N-Me-Ala-OH, Fmoc-N-Me-Val-OH, Fmoc-Ile-OH, Fmoc-Pro-OH)

  • Fmoc-D-Hiv-OH (D-2-hydroxyisovaleric acid)

  • DIPEA (N,N-Diisopropylethylamine)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Piperidine

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Water

Procedure:

  • Resin Loading:

    • Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.

    • Dissolve Fmoc-β-Ala-OH (4 equivalents) and DIPEA (8 equivalents) in DCM.

    • Add the amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DCM and DMF.

    • Cap any unreacted sites with a solution of DCM/MeOH/DIPEA (17:2:1) for 30 minutes.

    • Wash the resin with DCM and DMF and dry under vacuum.

  • Peptide Chain Elongation (Fmoc Deprotection and Coupling):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF.

    • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF.

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Fmoc-N-Me-Ala-OH, Fmoc-N-Me-Val-OH, Fmoc-Ile-OH, Fmoc-Pro-OH.

    • Depsi-bond formation: Couple Fmoc-D-Hiv-OH using a similar coupling protocol.

  • Cleavage of the Linear Peptide from Resin:

    • Wash the resin with DCM.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Dry the crude linear peptide under vacuum.

Solution-Phase Synthesis and Macrolactonization

Solution-phase synthesis is often employed for gram-scale production and for the crucial macrolactonization step.

Experimental Protocol: Macrolactonization

This protocol describes the cyclization of the linear precursor in solution.

Materials:

  • Crude linear destruxin precursor

  • Anhydrous DCM

  • MNBA (2-methyl-6-nitrobenzoic anhydride) or Shiina's reagent

  • DMAP (4-Dimethylaminopyridine)

  • Sodium bicarbonate solution (saturated)

Procedure:

  • Dissolve the crude linear peptide in a large volume of anhydrous DCM under an inert atmosphere (e.g., argon). This high-dilution condition favors intramolecular cyclization over intermolecular polymerization.

  • Add MNBA (1.5 equivalents) and DMAP (3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude cyclic peptide by flash chromatography or preparative HPLC.

Data Presentation

The biological activity of synthesized this compound derivatives is typically evaluated through various bioassays. The following table summarizes the cytotoxic and insecticidal activities of selected destruxin analogs.

DerivativeAssayCell Line / OrganismActivity (IC50 / LC50)Reference
This compound CytotoxicityHCT116 (Colon Cancer)Micromolar range[1]
InsecticidalMyzus persicae (Aphid)~50-70 ppm[3]
Destruxin B CytotoxicityA549 (Lung Cancer)4.9 µM[4]
V-ATPase Inhibition-Weaker than Bafilomycin A1[5]
Destruxin E CytotoxicityKB-31 (Cancer Cell Line)0.05 µM[6]
CytotoxicityHCT116 (Colon Cancer)0.04 µM[6]
CytotoxicityA549 (Lung Cancer)0.22 µM[6]
Brominated Destruxin CytotoxicityInsect Cell LineActive[2]
Linear this compound CytotoxicityInsect Cell LineInactive[2]

Mandatory Visualization

Diagrams of Workflows and Signaling Pathways

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution Solution-Phase Resin 2-Cl-Trt Resin Loading 1. Loading of First Amino Acid (Fmoc-β-Ala-OH) Resin->Loading Elongation 2. Sequential Elongation (Fmoc Deprotection & Coupling) Loading->Elongation Cleavage 3. Cleavage from Resin (TFA Cocktail) Elongation->Cleavage Linear_Peptide Linear Destruxin Precursor Cleavage->Linear_Peptide Crude Product Macrolactonization 4. Macrolactonization (MNBA, DMAP) Linear_Peptide->Macrolactonization Purification 5. Purification (HPLC) Macrolactonization->Purification Final_Product Final Product Purification->Final_Product Pure Destruxin Derivative

Caption: General workflow for the synthesis of this compound derivatives.

G cluster_VATPase V-ATPase Signaling cluster_Cellular_Processes Affected Cellular Processes Destruxin Destruxin Derivative VATPase V-ATPase Destruxin->VATPase Inhibition Proton_Gradient Proton Gradient (Acidification of Organelles) VATPase->Proton_Gradient Apoptosis Apoptosis VATPase->Apoptosis Inhibition leads to Endocytosis Endocytosis Proton_Gradient->Endocytosis Modulates Autophagy Autophagy Proton_Gradient->Autophagy Modulates Receptor_Signaling Receptor Signaling (e.g., Notch) Proton_Gradient->Receptor_Signaling Modulates

Caption: Signaling pathway showing the inhibition of V-ATPase by Destruxins.

G cluster_Ca_Homeostasis Calcium Homeostasis cluster_Cellular_Effects Cellular Effects Destruxin Destruxin Derivative Ca_Channel Ca2+ Channels Destruxin->Ca_Channel Opens Ca_Influx Increased Intracellular Ca2+ Ca_Channel->Ca_Influx Muscle_Contraction Muscle Contraction Ca_Influx->Muscle_Contraction Cytotoxicity Cytotoxicity Ca_Influx->Cytotoxicity Neurotoxicity Neurotoxicity Ca_Influx->Neurotoxicity

Caption: Destruxin's effect on Calcium signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Production of Destruxin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the large-scale production of Destruxin A.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation, extraction, and purification of this compound.

Fermentation Issues

Question: Why is my this compound yield consistently low?

Answer: Low yields of this compound can stem from several factors related to the fungal strain, culture medium composition, and fermentation conditions.

  • Fungal Strain: The specific strain of Metarhizium anisopliae used is a critical determinant of Destruxin production.[1][2] Different isolates exhibit significant variability in their capacity to produce Destruxins.[3][4] It is crucial to select a high-yielding strain for large-scale production.

  • Culture Medium Composition: The carbon and nitrogen sources in the fermentation medium profoundly impact yield.

    • Maltose and peptone have been identified as effective carbon and nitrogen sources, respectively.[5][6]

    • The addition of precursors like β-alanine can significantly increase yields. For instance, adding 0.1% (w/v) β-alanine has been shown to double the yield of some Destruxins.[5]

    • Response surface methodology has been used to determine optimal media compositions, with one study suggesting 2.58% maltose, 0.72% peptone, 0.02% β-alanine, and 0.55% glucose for optimal this compound production.[5]

  • Fermentation Parameters:

    • pH: A negative correlation has been observed between the pH of the medium and the production of Destruxins.[7][8] Optimal production has been reported at initial pH values of 7 and 9.[9]

    • Temperature: Temperature significantly influences fungal growth and metabolite production.[1][2] The optimal temperature for the growth of M. anisopliae is generally between 27-35°C.[9]

    • Aeration: Proper aeration is crucial for submerged cultures. A stirred-tank fermentor can lead to higher yields compared to shaker-flask cultivations.[5]

Question: The concentration of this compound decreases after reaching a peak in the fermentation broth. What is happening?

Answer: This phenomenon is likely due to the degradation of this compound. It has been observed that certain Destruxins can be hydrolyzed into other forms, such as the conversion of Destruxin E to E diol.[7][8] This degradation can be influenced by hydrolytic enzymes present in the culture.[1][2] Monitoring the fermentation timeline and harvesting at the peak production time is crucial to minimize degradation.

Extraction and Purification Issues

Question: My extraction efficiency for this compound is poor. How can I improve it?

Answer: The choice of extraction solvent and method is critical for high efficiency.

  • Solvent Selection: Acetonitrile has been shown to be a highly effective solvent for extracting Destruxins, with efficiencies ranging from 80-95%.[10][11] Methylene chloride has also been used.[12][13]

  • Extraction Technique: A common and effective method involves mixing the fermentation broth with an equal volume of acetonitrile and 5% NaCl.[10][11] This creates two layers, with the upper organic layer containing the majority of the Destruxins.[10][11]

Question: I am having difficulty separating this compound from other Destruxin analogs. What purification strategy is recommended?

Answer: The purification of this compound from a complex mixture of closely related analogs requires a multi-step chromatographic approach.

  • Initial Fractionation: Flash chromatography on a silica gel column can be used for initial prepurification of the crude extract.[12]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) with a C18 column is highly effective for resolving different Destruxin analogs.[12]

    • A linear gradient of acetonitrile and water is typically used for elution.[12]

    • Optimizing the gradient slope can improve separation; flatter gradients can increase retention times and allow for better resolution.[10][11][14]

Frequently Asked Questions (FAQs)

What is the typical yield of this compound in large-scale production?

Yields can vary significantly based on the producing strain and fermentation conditions. Reported yields for this compound in shaker-flask cultures are around 18.5 mg/L, which can be increased to approximately 49 mg/L in a stirred-tank fermentor under optimized conditions.[5]

How can I accurately quantify the amount of this compound in my samples?

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound.[10][11] A linear regression curve can be generated by plotting known concentrations of a this compound standard against their corresponding peak areas in the chromatogram.[11][14]

What are the key considerations for ensuring the stability of this compound during storage?

While the search results focus more on production and degradation during fermentation, general principles for storing cyclic peptides would apply. These include storage at low temperatures (e.g., -20°C or -80°C) and in a dry state (lyophilized powder) to prevent hydrolysis and other forms of degradation.

Quantitative Data Summary

Table 1: Optimized Media Composition for Destruxin Production

ComponentOptimal Concentration for this compound Production (%)
Maltose2.58
Peptone0.72
β-alanine0.02
Glucose0.55
Data from a study using response surface methodology to optimize shaker-flask cultivation of M. anisopliae.[5]

Table 2: Reported Yields of this compound

Cultivation MethodMediumYield (mg/L)
Shaker-flaskOptimized with β-alanine18.5 (predicted)
Stirred-tank fermentorOptimized DB production medium49
Yields can vary significantly based on the specific M. anisopliae strain and precise fermentation conditions.[5]

Experimental Protocols

Protocol 1: Fermentation of Metarhizium anisopliae for this compound Production

  • Inoculum Preparation:

    • Culture M. anisopliae on Potato Dextrose Agar (PDA) plates at 25°C in the dark.

    • Prepare a spore suspension by flooding the plate with sterile water containing 0.05% Tween 80 and scraping the surface.

    • Adjust the spore concentration to 1 x 10⁷ spores/mL.

  • Fermentation:

    • Prepare the fermentation medium (e.g., Czapek Dox broth with 0.5% peptone or the optimized medium from Table 1).

    • Inoculate the liquid medium with the spore suspension (e.g., 1 mL into 100 mL of medium).

    • Incubate in a shaker at 26-28°C and 160-200 rpm for 10-14 days.[6][10]

    • Alternatively, for large-scale production, use a stirred-tank fermentor with controlled pH and aeration.[5]

Protocol 2: Extraction of this compound from Fermentation Broth

  • Harvesting:

    • Separate the fungal mycelium from the fermentation broth by centrifugation at 8000 x g for 10 minutes.[10]

  • Liquid-Liquid Extraction:

    • Mix the supernatant (fermentation broth) with an equal volume of acetonitrile.[10][11]

    • Add 5% (w/v) NaCl to the mixture to facilitate phase separation.[10][11]

    • Allow the mixture to separate into two layers. The upper organic layer contains 80-95% of the Destruxins.[10][11]

    • Carefully collect the upper organic layer.

  • Solvent Evaporation:

    • Evaporate the solvent from the organic phase in vacuo to obtain the crude extract.

  • Crystallization (Optional):

    • The crude extract can be lyophilized to obtain crystals, which can then be redissolved in acetonitrile for further purification.[10][11]

Protocol 3: Purification of this compound by HPLC

  • Sample Preparation:

    • Dissolve the crude extract in a suitable solvent, such as acetonitrile.

  • HPLC Conditions:

    • Column: Reverse-phase C18 column.[12]

    • Mobile Phase: A gradient of acetonitrile and water. A typical starting gradient might be 30:70 (acetonitrile:water) moving to 70:30 over 45 minutes.[12]

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

  • Fraction Collection:

    • Collect the fractions corresponding to the peaks on the chromatogram.

  • Analysis:

    • Analyze the collected fractions using mass spectrometry to confirm the identity of this compound.[10][11][14]

Visualizations

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Fermentation cluster_Harvest Harvesting PDA_Plate M. anisopliae on PDA Plate Spore_Suspension Spore Suspension (1x10^7 spores/mL) PDA_Plate->Spore_Suspension Harvest Spores Inoculation Inoculation Spore_Suspension->Inoculation Liquid_Medium Sterile Liquid Medium Liquid_Medium->Inoculation Fermentor Shaker Flask or Fermentor (26-28°C, 160-200 rpm, 10-14 days) Inoculation->Fermentor Fermented_Broth Fermented Broth Fermentor->Fermented_Broth Centrifugation Centrifugation (8000 x g, 10 min) Fermented_Broth->Centrifugation Mycelium Mycelial Pellet (Discard) Centrifugation->Mycelium Supernatant Supernatant (Contains this compound) Centrifugation->Supernatant

Caption: Workflow for this compound production via fermentation.

Extraction_Purification_Workflow cluster_Extraction Extraction cluster_Purification Purification Supernatant Supernatant from Fermentation Add_Solvent Add Acetonitrile & 5% NaCl Supernatant->Add_Solvent Phase_Separation Phase Separation Add_Solvent->Phase_Separation Organic_Phase Upper Organic Phase (Contains Destruxins) Phase_Separation->Organic_Phase Aqueous_Phase Lower Aqueous Phase (Discard) Phase_Separation->Aqueous_Phase Evaporation Solvent Evaporation Organic_Phase->Evaporation Crude_Extract Crude Destruxin Extract Evaporation->Crude_Extract HPLC Reverse-Phase HPLC (C18) Crude_Extract->HPLC Pure_Destruxin_A Purified this compound HPLC->Pure_Destruxin_A

Caption: Extraction and purification workflow for this compound.

Troubleshooting_Logic Start Low this compound Yield Fungal_Strain Is the fungal strain a known high-producer? Start->Fungal_Strain Medium_Composition Is the culture medium optimized? Start->Medium_Composition Fermentation_Params Are fermentation parameters optimal? Start->Fermentation_Params Solution_Strain Select a high-yielding strain. Fungal_Strain->Solution_Strain No Solution_Medium Optimize C/N sources (Maltose/Peptone). Add precursors (β-alanine). Medium_Composition->Solution_Medium No Solution_Params Control pH (7-9), Temperature (27-35°C), and Aeration. Fermentation_Params->Solution_Params No

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Optimizing Destruxin A Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Destruxin A production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the yield of this compound in fermentation.

Troubleshooting Guide

This section addresses common issues encountered during this compound fermentation experiments.

Q1: Why is my this compound yield consistently low?

Low yields of this compound can be attributed to several factors, ranging from the fungal strain to suboptimal fermentation conditions. Here are key areas to investigate:

  • Fungal Strain: The producing strain of Metarhizium spp. is a critical determinant of this compound yield. Different species and even different isolates of the same species can have vastly different production capabilities. For instance, Metarhizium robertsii is a known high producer of destruxins.[1][2][3] It is essential to use a strain known for high this compound production.

  • Culture Medium Composition: The composition of the fermentation medium significantly impacts yield. Carbon and nitrogen sources are particularly important. Studies have shown that specific media, such as Czapek-Dox broth supplemented with peptone, can enhance production.[2][4] The carbon-to-nitrogen ratio is also a crucial factor to optimize.[5]

  • Fermentation Parameters: Suboptimal physical parameters during fermentation can severely limit yield. Key parameters to control include:

    • pH: The initial and final pH of the culture medium can influence both fungal growth and metabolite production. Some studies suggest that a final pH in the acidic range (around 3.7) is favorable for Destruxin B production, a precursor to this compound.

    • Temperature: The optimal temperature for Metarhizium growth and Destruxin production is typically around 25-28°C.[5][6]

    • Aeration: As an aerobic process, adequate oxygen supply is crucial. The aeration rate can affect fungal morphology and product yield.[7]

    • Agitation: The shaking speed (rpm) in submerged cultures influences nutrient distribution and aeration. Optimal agitation speeds need to be determined empirically for your specific fermentation setup.[6]

Q2: I'm observing significant batch-to-batch variability in my this compound yield. What could be the cause?

Inconsistent yields are often due to a lack of precise control over the experimental conditions. To minimize variability, ensure the following:

  • Standardized Inoculum: The age, concentration, and physiological state of the fungal inoculum should be consistent for each fermentation batch.

  • Precise Media Preparation: Ensure that all media components are accurately weighed and dissolved and that the final volume is consistent.

  • Calibrated Equipment: Regularly calibrate all equipment used for monitoring and controlling fermentation parameters, such as pH meters, thermometers, and shakers.

  • Consistent Fermentation Duration: The production of Destruxins varies over the fermentation period, typically peaking after several days.[2][8] Harvesting at inconsistent time points will lead to variable yields.

Q3: My this compound extract is impure, and I'm having difficulty with purification. What can I do?

The purification of this compound from the fermentation broth can be challenging due to the presence of other metabolites. Here are some tips for improving purity:

  • Extraction Solvent: The choice of extraction solvent is critical. Acetonitrile has been shown to have high extraction efficiency for destruxins.[9] An extraction method involving mixing the fermentation broth with an equal volume of acetonitrile and 5% NaCl can effectively partition the destruxins into the organic layer.[10]

  • Chromatography Techniques: A multi-step chromatography approach is often necessary for high purity. Techniques like Vacuum Liquid Chromatography (VLC) followed by High-Performance Liquid Chromatography (HPLC) are commonly used.[11][12] Ion-exchange chromatography and silica gel chromatography can also be employed.[12]

  • Optimized HPLC Conditions: For HPLC separation, optimizing the gradient elution of the mobile phase (e.g., acetonitrile/water ratio) can improve the resolution of different destruxin analogs.[4][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the general structure of this compound?

This compound is a cyclic hexadepsipeptide.[9][10] These molecules contain an α-hydroxyisocaproic acid and five amino acid residues.[1]

Q2: Which fungal species are known to produce this compound?

This compound is a secondary metabolite produced by entomopathogenic fungi of the genus Metarhizium, such as Metarhizium robertsii (formerly Metarhizium anisopliae).[1][9][10][13]

Q3: What is the biosynthetic pathway for this compound?

Destruxins are synthesized by a nonribosomal peptide synthetase (NRPS) enzyme, DtxS1.[1] This large enzyme has multiple modules that sequentially add the amino acid and α-hydroxy acid building blocks.[1][14]

Q4: What are the known biological activities of this compound?

This compound exhibits a range of biological activities, including insecticidal, antiviral, and immunosuppressive effects.[4][15] It can also have phytotoxic and antitumor properties.[16] Its insecticidal action involves disrupting ion channels in insect cells.[13]

Q5: How can I quantify the amount of this compound in my samples?

High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying this compound.[4][9] A linear regression curve can be generated by plotting the peak areas against known concentrations of a this compound standard.[4][10] Mass spectrometry (MS) is used for identification and confirmation.[4]

Data Presentation

Table 1: Effect of Fermentation Parameters on Destruxin Production

ParameterConditionOrganismDestruxin(s) MeasuredYieldReference
pH Initial pH 9M. anisopliaeThis compound71.0 mg/L
Initial pH 9M. anisopliaeDestruxin B310.6 mg/L
Controlled at pH 6M. anisopliaeDestruxin B~700.0 mg/L
Aeration Rate 1.5 vvmM. anisopliaeDestruxin B~700.0 mg/L
Temperature 29 °CM. robertsiiAntifungal activity51.80% inhibition[6]
Shaking Speed 190 rpmM. robertsiiAntifungal activity51.80% inhibition[6]

Note: The study on temperature and shaking speed measured the overall antifungal activity of the fermentation broth as a proxy for secondary metabolite production, not specifically this compound concentration.

Experimental Protocols

1. Fermentation Protocol for this compound Production

This protocol is a general guideline and may require optimization for specific strains and equipment.

  • Media Preparation: Prepare Czapek-Dox broth supplemented with 0.5% (w/v) peptone.[2][4] Sterilize by autoclaving.

  • Inoculation: Inoculate the sterile medium with a spore suspension of Metarhizium robertsii to a final concentration of 1 x 10^6 conidia/mL.[3]

  • Incubation: Incubate the culture in a rotary shaker at 25-28°C with agitation at 150-200 rpm for 10-14 days.[3][4][6]

  • Monitoring: Monitor the pH of the culture periodically.

  • Harvesting: After the incubation period, harvest the fermentation broth by filtration or centrifugation to remove the fungal mycelia.

2. Extraction and Purification Protocol for this compound

  • Extraction: Mix the harvested fermentation broth with an equal volume of acetonitrile and 5% (w/v) NaCl.[9] Shake vigorously and allow the layers to separate. Collect the upper organic layer, which contains 80-95% of the destruxins.[10]

  • Crystallization: The organic extract can be lyophilized to obtain crude destruxin crystals.[9][10]

  • Purification:

    • Redissolve the crude extract in a suitable solvent (e.g., dichloromethane or acetonitrile).[9][10][11]

    • Perform Vacuum Liquid Chromatography (VLC) using a silica gel column and a hexane/acetone gradient as the eluant for initial fractionation.[11]

    • Further purify the fractions containing this compound using semi-preparative HPLC with a C18 column and an acetonitrile/water gradient.[9][10]

  • Analysis: Analyze the purified fractions by HPLC and confirm the identity of this compound using mass spectrometry.[4]

Visualizations

Destruxin_Biosynthesis_Pathway cluster_NRPS Non-Ribosomal Peptide Synthetase (DtxS1) cluster_precursors Precursors A_domain Adenylation Domain (Selects Amino/Hydroxy Acid) T_domain Thiolation Domain (Binds Substrate) A_domain->T_domain Loading C_domain Condensation Domain (Forms Peptide Bond) T_domain->C_domain Elongation C_domain->T_domain TE_domain Thioesterase Domain (Cyclization & Release) C_domain->TE_domain Chain Termination Destruxin_A Destruxin_A TE_domain->Destruxin_A Release Pro L-Proline Pro->A_domain Ile L-Isoleucine Ile->A_domain MeVal N-methyl-L-valine MeVal->A_domain MeAla N-methyl-L-alanine MeAla->A_domain betaAla β-Alanine betaAla->A_domain HIC α-hydroxyisocaproic acid HIC->A_domain

Caption: Biosynthesis of this compound by Non-Ribosomal Peptide Synthetase (NRPS).

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis Media_Prep Media Preparation (Czapek-Dox + Peptone) Inoculation Inoculation (M. robertsii spores) Media_Prep->Inoculation Incubation Incubation (25-28°C, 150-200 rpm) Inoculation->Incubation Harvesting Harvesting Broth Incubation->Harvesting 10-14 days Yield_Optimization Yield Optimization? (pH, Aeration, etc.) Incubation->Yield_Optimization Extraction Solvent Extraction (Acetonitrile) Harvesting->Extraction Purification Chromatography (VLC, HPLC) Extraction->Purification Quantification Quantification (HPLC) Purification->Quantification Identification Identification (MS) Quantification->Identification

References

Destruxin A Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Destruxin A in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution of this compound?

A1: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO, DMF, or acetonitrile.[1] For instance, a stock solution can be made by dissolving this compound in DMSO to a concentration of 10 mg/mL.[2] To aid dissolution, you can warm the solution to 37°C and sonicate it.[1] It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][3]

Q2: How should I store this compound powder and its stock solutions to ensure stability?

A2: Proper storage is crucial for maintaining the integrity of this compound. The recommended storage conditions are summarized in the table below.

FormStorage TemperatureDurationRecommendations
Powder -20°C≥ 4 yearsProtect from moisture and direct light.[4]
Stock Solution -80°CUp to 6 monthsStore in sealed vials, protected from moisture.[1][3]
-20°CUp to 1 monthStore in sealed vials, protected from moisture.[1][3]

Q3: What are the main factors that can cause the degradation of this compound in my experiments?

A3: The stability of this compound in solution can be influenced by several factors:

  • Temperature: Elevated temperatures can significantly accelerate the degradation of Destruxins.[3]

  • pH: this compound is susceptible to degradation in both acidic and alkaline conditions, likely through hydrolysis of its ester and amide bonds.

  • Light: Exposure to direct light should be avoided, as it may contribute to degradation.[4]

  • Moisture: Protecting the compound from moisture is recommended to prevent hydrolysis.[4]

  • Enzymatic Degradation: In biological systems, hydrolytic enzymes can contribute to the decomposition of this compound.[3]

Q4: I am observing a loss of biological activity in my this compound-treated samples. What could be the cause?

A4: A loss of biological activity is often linked to the degradation of the this compound molecule. This can be due to improper storage of the stock solution (e.g., repeated freeze-thaw cycles, storage at -20°C for longer than one month) or instability in the experimental buffer over the time course of the experiment.[1][3] It is also possible that the compound is being metabolized by the cells in your assay. Consider preparing fresh dilutions of this compound for each experiment and minimizing the pre-incubation time in aqueous solutions if stability issues are suspected.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Precipitation of this compound upon dilution in aqueous buffer.

  • Possible Cause 1: Low aqueous solubility. this compound is a lipophilic molecule with limited solubility in aqueous solutions.

    • Solution: Increase the percentage of the organic solvent (e.g., DMSO) in the final working solution. However, ensure the final solvent concentration is compatible with your experimental system and include a vehicle control.

  • Possible Cause 2: Salting out. High salt concentrations in the buffer can decrease the solubility of organic molecules.

    • Solution: If possible, try reducing the salt concentration of your buffer. Alternatively, prepare a more concentrated stock solution of this compound to minimize the volume added to the aqueous buffer.

Issue 2: Inconsistent or lower-than-expected results in cell-based assays.

  • Possible Cause 1: Degradation of this compound in stock solution.

    • Solution: Ensure that stock solutions are stored correctly at -80°C for no longer than 6 months and have not been subjected to multiple freeze-thaw cycles.[1][3] Prepare fresh aliquots from a new powder stock if in doubt.

  • Possible Cause 2: Degradation of this compound in the assay medium.

    • Solution: The pH and composition of the cell culture medium, as well as the incubation temperature and duration, can affect the stability of this compound. Prepare fresh dilutions of the compound immediately before adding to the cells. Consider performing a time-course experiment to assess the stability of this compound in your specific assay conditions.

  • Possible Cause 3: Adsorption to plasticware. Lipophilic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration.

    • Solution: Consider using low-adsorption plasticware or pre-rinsing the pipette tips and tubes with the working solution before use.

Issue 3: Unexpected peaks in HPLC analysis of this compound samples.

  • Possible Cause: Degradation of this compound. The appearance of new peaks in your chromatogram likely indicates the formation of degradation products.

    • Solution: Review your sample preparation and storage procedures. Ensure that the mobile phase and diluents used for HPLC analysis are not contributing to the degradation. A forced degradation study can help to intentionally generate and identify potential degradation products.

Quantitative Stability Data

Table 1: Half-life (t½) of Kahalalide F at various pH and temperature conditions.[5]

pHTemperature (°C)Half-life (hours)
0801.1
18020
7808.6
11261.65

This data is for the cyclic depsipeptide Kahalalide F and should be considered as a reference for the potential stability profile of similar molecules like this compound.

Experimental Protocols

Protocol: Forced Degradation Study of this compound in Solution

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), DMSO
  • Acids: 0.1 M Hydrochloric acid (HCl)
  • Bases: 0.1 M Sodium hydroxide (NaOH)
  • Oxidizing agent: 3% Hydrogen peroxide (H₂O₂)
  • Buffers: Phosphate or acetate buffers at various pH values (e.g., pH 4, 7, 9)
  • Water (HPLC grade)
  • HPLC system with a UV or MS detector
  • C18 reversed-phase HPLC column

2. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
  • Thermal Degradation: Incubate an aliquot of the stock solution (in acetonitrile or methanol) at 60°C in the dark for various time points (e.g., 1, 3, 7 days).
  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark at the same temperature.

4. Sample Analysis by HPLC:

  • At each time point, withdraw a sample and, if necessary, dilute it to a suitable concentration with the mobile phase.
  • Analyze the samples using a stability-indicating HPLC method. An example of HPLC conditions is provided below.

Table 2: Example HPLC Method for this compound Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (both with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Mass Spectrometry
Injection Volume 20 µL

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.
  • If the degradation follows first-order kinetics, the half-life (t½) can be calculated using the formula: t½ = 0.693 / k, where k is the degradation rate constant.

Visualizations

Troubleshooting_Destruxin_A_Stability cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Inconsistent Results / Loss of Activity Inconsistent Results / Loss of Activity Degradation Degradation Inconsistent Results / Loss of Activity->Degradation Precipitation Precipitation Inconsistent Results / Loss of Activity->Precipitation Adsorption Adsorption Inconsistent Results / Loss of Activity->Adsorption Check Storage Check Storage Degradation->Check Storage Improper Storage? Fresh Dilutions Fresh Dilutions Degradation->Fresh Dilutions Instability in Assay? Optimize Solvent Optimize Solvent Precipitation->Optimize Solvent Low Solubility? Use Low-Adsorption Ware Use Low-Adsorption Ware Adsorption->Use Low-Adsorption Ware Lipophilic Compound?

Caption: Troubleshooting workflow for this compound stability issues.

Destruxin_A_Innate_Immunity_Pathway cluster_pathway Prophenoloxidase (PPO) Activation Pathway in Insects PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRRs Pattern Recognition Receptors (PRRs) PAMPs->PRRs Serine_Protease_Cascade Serine Protease Cascade PRRs->Serine_Protease_Cascade PPO Prophenoloxidase (PPO) Serine_Protease_Cascade->PPO activates PO Phenoloxidase (PO) PPO->PO cleavage Melanin Melanin Synthesis (Immune Response) PO->Melanin DestruxinA This compound DestruxinA->Serine_Protease_Cascade Inhibits

Caption: this compound's inhibition of the insect's innate immunity.

Destruxin_A_Calcium_Signaling_Pathway cluster_cell Insect Cell Plasma_Membrane Plasma Membrane Ca_Channel Calcium Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Cytosolic_Ca Increased Cytosolic Ca²⁺ Ca_Influx->Cytosolic_Ca Downstream_Effects Downstream Cellular Effects (e.g., Apoptosis, Muscle Contraction) Cytosolic_Ca->Downstream_Effects DestruxinA This compound DestruxinA->Ca_Channel Activates

Caption: this compound's modulation of calcium signaling in insect cells.

References

Technical Support Center: Destruxin A Purification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Destruxin A using High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for this compound purification?

A typical starting point for this compound purification is reversed-phase HPLC (RP-HPLC) using a C18 column. A common mobile phase consists of a gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid (0.1%) to improve peak shape.[1]

Q2: How can I prepare my this compound sample from a fermentation broth for HPLC analysis?

A two-step approach involving extraction and clean-up is recommended. Initially, a liquid-liquid extraction can be performed by mixing the fermentation broth with an equal volume of acetonitrile and 5% NaCl, which will partition the destruxins into the upper organic layer.[2][3] This extract can then be further purified using a C18 solid-phase extraction (SPE) cartridge to effectively remove residual growth media constituents before HPLC injection.[1][4][5]

Q3: What is the optimal UV wavelength for detecting this compound?

This compound lacks a strong chromophore, so detection should be performed at a low wavelength, typically around 205 nm, to maximize sensitivity.[5] However, this can also lead to a higher baseline from mobile phase absorbance. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used for more specific and sensitive detection.[1][4][5]

Q4: I am observing co-elution of different destruxin analogs. How can I improve their separation?

To improve the resolution of different destruxin analogs, you can try a few strategies. A flatter gradient slope during the HPLC run can increase the separation time and improve resolution.[2][3] Additionally, using a mobile phase with a combination of organic modifiers, such as a 50:50 (v/v) mixture of acetonitrile and methanol as the organic phase, has been shown to provide better resolution of chromatographic peaks compared to using either solvent alone.[1][4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC purification of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Description: The this compound peak is asymmetrical, with a tail or front, leading to inaccurate quantification and poor resolution.

Possible Cause Solution
Secondary Interactions with Column Add a small amount of an acid modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase. This can help to protonate free silanol groups on the silica-based column, reducing their interaction with the peptide-like structure of this compound.
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition. Injecting in a much stronger solvent can cause peak distortion.
Column Overload Reduce the mass of this compound injected onto the column. Overloading can lead to peak fronting. Dilute the sample or use a column with a larger internal diameter.
Column Contamination or Degradation Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, acetonitrile). If the problem persists, the column may be degraded and require replacement.
Problem 2: Low Resolution or Co-elution of Peaks

Description: The this compound peak is not well separated from other impurities or destruxin analogs.

Possible Cause Solution
Inadequate Mobile Phase Composition Modify the organic solvent composition. A mixture of acetonitrile and methanol (e.g., 50:50 v/v) in the mobile phase can alter selectivity and improve resolution between closely eluting destruxins.[1][4][5]
Gradient is Too Steep Decrease the slope of the gradient. A shallower gradient provides more time for the separation to occur, which can significantly improve resolution.[2][3]
Suboptimal Column Chemistry If using a standard C18 column, consider trying a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a biphenyl column.
Insufficient Column Efficiency Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates and enhance separation efficiency.
Problem 3: Low Recovery of this compound

Description: The amount of purified this compound is significantly lower than expected.

Possible Cause Solution
Incomplete Extraction from Fermentation Broth Optimize the liquid-liquid extraction protocol. Ensure thorough mixing and consider performing the extraction multiple times to maximize the recovery of destruxins. Using acetonitrile has been shown to yield high extraction efficiency of 80-95%.[2][3]
Loss During Sample Clean-up During solid-phase extraction (SPE), ensure the cartridge is properly conditioned and that the elution solvent is strong enough to desorb all the bound this compound. Test the flow-through and wash fractions for the presence of your compound.
Degradation of this compound Destruxins, being cyclic peptides, can be susceptible to degradation at extreme pH values or elevated temperatures. Keep the mobile phase pH within a stable range (typically pH 2-8 for silica columns) and avoid excessive temperatures.
Adsorption to Vials or Tubing Use low-adsorption vials and consider passivation of the HPLC system if significant sample loss is suspected.
Problem 4: Retention Time Variability

Description: The retention time of the this compound peak shifts between injections or batches.

Possible Cause Solution
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using online mixing, ensure the pump is functioning correctly.
Fluctuations in Column Temperature Use a column oven to maintain a consistent temperature. Even small changes in ambient temperature can affect retention times.
Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.
Column Aging Over time, the stationary phase of the column can change, leading to shifts in retention. If the retention time consistently decreases and peak shape deteriorates, it may be time to replace the column.

Experimental Protocols

Protocol 1: Sample Preparation from Fermentation Broth
  • Extraction:

    • Mix the fermentation broth with an equal volume of acetonitrile.

    • Add 5% (w/v) NaCl to the mixture to facilitate phase separation.

    • Shake vigorously and then centrifuge to separate the layers.

    • Collect the upper organic layer, which contains 80-95% of the destruxins.[2][3]

    • Lyophilize the organic extract to obtain a crystalline powder.[2][3]

  • Solid-Phase Extraction (SPE) Clean-up:

    • Re-dissolve the lyophilized extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the re-dissolved sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 25% methanol in water) to remove polar impurities.

    • Elute the this compound with a stronger organic solvent (e.g., 75-100% methanol or acetonitrile).

    • Dry the eluted fraction under a stream of nitrogen or by lyophilization.

    • Reconstitute the sample in the initial mobile phase for HPLC injection.

Protocol 2: HPLC Method for this compound Purification
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: 50:50 (v/v) Acetonitrile/Methanol + 0.1% Formic Acid.[1]

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-20 min: Linear gradient from 10% to 100% B

    • 20-25 min: Hold at 100% B

    • 25-30 min: Return to 10% B and re-equilibrate.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm, or ELSD/MS.

  • Injection Volume: 20 µL.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Purification fermentation_broth Fermentation Broth extraction Liquid-Liquid Extraction (Acetonitrile & NaCl) fermentation_broth->extraction spe Solid-Phase Extraction (C18) extraction->spe Removes media components final_sample Purified this compound Extract spe->final_sample hplc_injection HPLC Injection final_sample->hplc_injection separation C18 Column (ACN/MeOH/H2O Gradient) hplc_injection->separation detection Detection (UV @ 205 nm, ELSD, or MS) separation->detection fraction_collection Fraction Collection detection->fraction_collection Collect peak of interest pure_destruxin_a Pure this compound fraction_collection->pure_destruxin_a

Caption: Experimental workflow for this compound purification.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_recovery Recovery & Retention start HPLC Problem Observed peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution low_recovery Low Recovery? start->low_recovery rt_shift Retention Time Shift? start->rt_shift adjust_ph Adjust Mobile Phase pH (add 0.1% Formic Acid) peak_tailing->adjust_ph Yes check_solvent Check Sample Solvent peak_tailing->check_solvent No modify_gradient Flatten Gradient poor_resolution->modify_gradient Yes change_organic Modify Organic Solvent (e.g., ACN/MeOH mix) poor_resolution->change_organic Also consider optimize_extraction Optimize Extraction/SPE low_recovery->optimize_extraction Yes check_temp Check Column Temperature & Mobile Phase Prep rt_shift->check_temp Yes

Caption: Troubleshooting logic for this compound HPLC purification.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Destruxin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Destruxin A. The focus is on addressing the challenges associated with its low solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound in aqueous buffers?

Q2: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] this compound is readily soluble in DMSO, and stock solutions can be prepared at concentrations up to 10 mg/mL.[1] It is also soluble in other organic solvents such as acetonitrile and dimethylformamide (DMF).

Q3: How should I prepare a working solution of this compound in my aqueous experimental buffer from a DMSO stock?

To prepare a working solution, the DMSO stock solution should be serially diluted in your aqueous experimental buffer to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the working solution is kept to a minimum, typically below 1%, as higher concentrations can have cytotoxic effects or interfere with experimental results.

Q4: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous buffer. What can I do?

Precipitation upon dilution is a common issue due to the low aqueous solubility of this compound. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.

Troubleshooting Guide

Issue: Precipitation of this compound in Aqueous Buffer

Possible Cause 1: Final concentration of this compound exceeds its aqueous solubility limit.

  • Solution 1.1: Decrease the final concentration. Attempt to use a lower final concentration of this compound in your experiment if your experimental design allows.

  • Solution 1.2: Use a co-solvent. Maintain a low percentage of DMSO (e.g., 0.1-1%) in your final working solution to help keep the this compound solubilized. Be sure to include a vehicle control with the same final DMSO concentration in your experiments.

  • Solution 1.3: Utilize solubility enhancement techniques. For experiments requiring higher concentrations, consider using cyclodextrin complexation or liposomal formulations as described in the Experimental Protocols section.

Possible Cause 2: Improper mixing during dilution.

  • Solution 2.1: Vortexing and sonication. When diluting the DMSO stock into the aqueous buffer, vortex the solution immediately and thoroughly. Gentle sonication in a water bath for a short period can also help to disperse the compound and prevent immediate precipitation.

Possible Cause 3: The pH of the buffer.

  • Solution 3.1: pH optimization. While this compound is a neutral molecule and its solubility is not strongly pH-dependent, extreme pH values can affect its stability. Ensure your buffer pH is within a physiologically relevant range (typically 6.8-7.4) unless your experiment requires otherwise.

Solubility Enhancement Strategies

For experiments requiring higher concentrations of this compound in aqueous media, the following formulation strategies can be employed.

Co-solvents

The simplest method to improve the solubility of this compound is the use of a water-miscible organic co-solvent, with DMSO being the most common.

Co-solventRecommended Final ConcentrationNotes
DMSO< 1% (v/v)Ensure a vehicle control is used in all experiments. Can be cytotoxic at higher concentrations.
Ethanol< 1% (v/v)Can be used as an alternative to DMSO, but may also have cellular effects.
Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic molecules like this compound, thereby increasing their aqueous solubility.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

CyclodextrinMolar Ratio (this compound:CD)Expected Solubility Enhancement
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1:1 to 1:10Can potentially increase aqueous solubility by several orders of magnitude.[4]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)1:1 to 1:10Another highly soluble derivative that can significantly enhance drug solubility.
Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic compounds within the bilayer. This can improve solubility, stability, and delivery of the compound.

Liposome FormulationEncapsulation EfficiencyNotes
Phosphatidylcholine-based liposomesVariable (typically >70%)The exact efficiency will depend on the lipid composition and preparation method.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C and brief sonication can aid in dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
  • Weigh the desired molar ratio of this compound and Hydroxypropyl-β-cyclodextrin (HP-β-CD). A 1:2 molar ratio is a good starting point.

  • Place the HP-β-CD in a mortar and add a small amount of a 50:50 ethanol:water mixture to form a paste.

  • Dissolve the this compound in a minimal amount of ethanol and add it to the HP-β-CD paste.

  • Knead the mixture for 30-60 minutes, adding small amounts of the ethanol:water mixture as needed to maintain a paste-like consistency.

  • Dry the resulting paste in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

  • The resulting powder is the this compound-HP-β-CD inclusion complex, which should have improved aqueous solubility.

Protocol 3: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
  • Dissolve this compound and a suitable lipid mixture (e.g., DSPC, DSPG, and cholesterol in a 3:1:2 molar ratio) in chloroform or a chloroform:methanol mixture in a round-bottom flask.[5]

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • The resulting liposomal suspension can be used for experiments. The encapsulation efficiency should be determined by separating the encapsulated from the unencapsulated this compound (e.g., by size exclusion chromatography) and quantifying the amount of drug in the liposomal fraction.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound and its analogue Destruxin B have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[6][7][8] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the activation of caspases.

G DestruxinA This compound Bcl2 Bcl-2 (anti-apoptotic) decreased DestruxinA->Bcl2 inhibits Bax Bax (pro-apoptotic) increased & translocated DestruxinA->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release Bax->Mitochondrion translocates to CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_pathogen Pathogen Recognition cluster_toll Toll Pathway cluster_imd Imd Pathway Pathogen Fungal/Bacterial Pathogen PGRPs PGRPs Pathogen->PGRPs Toll_receptor Toll Receptor PGRPs->Toll_receptor Imd_receptor Imd Receptor PGRPs->Imd_receptor Cactus Cactus Toll_receptor->Cactus inhibits Dorsal_Dif Dorsal/Dif (NF-κB) Cactus->Dorsal_Dif inhibits AMP_Toll AMPs (e.g., Drosomycin) Dorsal_Dif->AMP_Toll induces Relish Relish (NF-κB) Imd_receptor->Relish AMP_Imd AMPs (e.g., Diptericin) Relish->AMP_Imd induces DestruxinA This compound DestruxinA->Toll_receptor suppresses DestruxinA->Imd_receptor suppresses G Start Start: this compound Powder DMSO_Stock Prepare Stock Solution in DMSO (e.g., 10 mg/mL) Start->DMSO_Stock Dilution Direct Dilution into Aqueous Buffer DMSO_Stock->Dilution Precipitation Precipitation Occurs? Dilution->Precipitation Solubility_Enhancement Choose Solubility Enhancement Method Precipitation->Solubility_Enhancement Yes Experiment Perform In Vitro Experiment Precipitation->Experiment No Cyclodextrin Cyclodextrin Complexation Solubility_Enhancement->Cyclodextrin Liposome Liposomal Formulation Solubility_Enhancement->Liposome Final_Solution Aqueous Solution of This compound Complex Cyclodextrin->Final_Solution Liposome->Final_Solution Final_Solution->Experiment End End Experiment->End

References

Technical Support Center: Optimizing Destruxin A for Insect Mortality Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Destruxin A in insect mortality studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in insects?

This compound (DA) is a mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae and exhibits a multi-targeted mechanism of action in insects.[1][2] Its primary modes of action include:

  • Immune System Suppression: DA is a potent immunosuppressant.[1] It can inhibit the innate immune system of the host insect, including depressing the production of antimicrobial peptides and damaging hemocytes (insect blood cells).[2][3] Specifically, it has been shown to suppress the humoral immune response.[3] In the silkworm, DA binds to hemocytin, a key immune factor, inhibiting hemocyte aggregation and reducing hemocytin secretion.[4]

  • Ion Homeostasis Disruption: Destruxins can upset ion balance and act as calcium ionophores.[5] They are also known to inhibit the activity of V-ATPase proton pumps in insect epithelia.[5]

  • Tissue and Organ Damage: At lower doses (e.g., 0.01µg/g), hemocytes are the most sensitive tissue to DA.[1] At higher concentrations (>0.1µg/g), DA can cause morphological changes and damage to the muscular system, fat body, and Malpighian tubules.[1][5]

Q2: How should I prepare and store this compound for my experiments?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10,000 mg/L).[2][6] This stock solution should be stored at -80°C for short-term storage.[2] For experiments, the stock solution is diluted with an appropriate medium or solvent to the desired working concentration.[6] It is crucial to include a DMSO-only control group in your experiments to account for any solvent-induced effects.[7]

Q3: What are the typical effective dosage ranges for this compound?

The effective dosage of this compound is highly variable and depends on several factors, including the target insect species, larval stage, and the method of application (injection, ingestion, or topical).

  • By Injection: LD50 values can be less than 0.1 µg/g for some lepidopteran larvae.[6] For example, in Spodoptera litura, the LD50 for 12-day-old larvae was as low as 0.045 µg/g body weight when applied in combination of ingestion and topical application.[8] In Bombyx mori, doses of 0.1 µg/g, 2.0 µg/g, and 4.0 µg/g have been used to study histopathological effects.[1]

  • By Ingestion or Contact: Higher concentrations are generally required. For instance, toxicity against Aphis citricola showed an LC50 of 0.041 mg/L.[9] For some lepidopteran larvae, oral or drip treatments may require concentrations around 50 mg/L.[6]

It is always recommended to perform a dose-response study to determine the optimal concentration for your specific insect model and experimental goals.

Q4: Can this compound degrade during my experiment?

Yes, this compound can be degraded. Studies have shown that destruxins can decompose shortly after the death of the host insect, likely due to the activity of hydrolytic enzymes in the cadaver.[10] Temperature is a significant factor influencing the rate of decomposition.[10] When injected into an insect's hemolymph, destruxins can be metabolized, for example, by the opening of their cyclic structure.[10] Researchers should be mindful of these degradation pathways when designing long-term experiments.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High variability in insect mortality between replicates. 1. Inconsistent dosage administration.2. Heterogeneity in the age or developmental stage of the insects.3. Uneven application of topical treatments.4. Degradation of this compound in the experimental setup.1. Ensure precise and consistent delivery of this compound, especially for injection and feeding assays.2. Use a synchronized population of insects at the same developmental stage.3. For topical applications, ensure the solution is applied uniformly to each insect.4. Prepare fresh dilutions of this compound for each experiment and consider the stability under your experimental conditions.
No or low mortality observed even at high concentrations. 1. The target insect species may have low susceptibility to this compound.2. The chosen application method (e.g., topical) may not be effective for the target insect.3. The this compound solution may have degraded due to improper storage or handling.4. The insects may be able to detoxify the compound.[11]1. Review literature for reported susceptibility of your target species. Consider using a different insecticidal compound if resistance is known.2. Try a more direct application method, such as injection, to bypass cuticle barriers.3. Verify the storage conditions and age of your this compound stock. Prepare a fresh stock solution.4. Investigate potential detoxification mechanisms in your insect model.
High mortality in control groups. 1. Toxicity from the solvent (e.g., DMSO).2. Mechanical stress or injury from the application procedure (e.g., injection).3. Contamination of the insect diet or rearing environment.1. Perform a dose-response experiment for the solvent alone to determine a non-lethal concentration.2. Refine the injection or application technique to minimize physical trauma to the insects.3. Ensure a sterile and controlled environment for insect rearing and experiments.
Precipitation of this compound in aqueous solutions. 1. Low solubility of this compound in aqueous buffers.2. High concentration of this compound exceeding its solubility limit.1. Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to keep this compound in solution, but below the toxic threshold for the insects.2. Prepare a more dilute working solution.

Quantitative Data Summary

Table 1: LD50 Values of this compound against Spodoptera litura Larvae

Larval AgeApplication MethodLD50 (µg/g body weight)
12-day-oldIngestion0.17
12-day-oldTopical Application0.237
12-day-oldCombined (Ingestion + Topical)0.045

Data extracted from a study on crude destruxin from a high-virulence M-19 strain of M. anisopliae.[8]

Table 2: Injected Dosages of this compound and Observed Effects in Bombyx mori

Dosage (µg/g)Time After TreatmentObserved Effects
0.016 hoursMorphological changes in hemocytes.
> 0.124 hoursMorphological changes in muscle cells, fat body, and Malpighian tubules.
1.024 hoursFat droplets become semicircular or deformed.

Data from a histopathological study.[1]

Experimental Protocols

Protocol 1: General Bioassay for Insect Mortality

  • Preparation of this compound:

    • Dissolve this compound in DMSO to make a stock solution (e.g., 10 mg/mL).

    • Prepare serial dilutions of the stock solution in an appropriate solvent or insect diet to achieve the desired final concentrations.

    • Prepare a control solution containing the same concentration of DMSO as the highest this compound concentration.

  • Insect Selection:

    • Use healthy, uniformly sized insects of the same developmental stage.

    • Randomly assign insects to different treatment groups (including control). A typical setup includes at least 3 replicates per concentration with 10-20 insects per replicate.

  • Application of this compound:

    • Injection: Use a microinjector to inject a precise volume of the this compound solution into the insect's hemocoel.

    • Ingestion: Incorporate the this compound solution into the insect's artificial diet.

    • Topical Application: Apply a small droplet of the this compound solution to the dorsal thorax of the insect.

  • Incubation and Observation:

    • Maintain the treated insects under controlled environmental conditions (temperature, humidity, photoperiod).

    • Record mortality at regular intervals (e.g., every 12 or 24 hours) for a specified duration (e.g., 72-120 hours).

  • Data Analysis:

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

    • Determine the LD50 or LC50 values using probit analysis or other suitable statistical methods.

Protocol 2: Histopathological Examination of Tissues

  • Treatment:

    • Inject insects with different doses of this compound (e.g., 0.01, 0.1, 1.0 µg/g body weight).[1]

    • Include a control group injected with the solvent only.

  • Tissue Dissection and Fixation:

    • At specific time points post-injection (e.g., 6, 12, 24 hours), dissect the target tissues (hemocytes, fat body, muscle, Malpighian tubules) from the insects.

    • Fix the tissues in an appropriate fixative (e.g., 4% paraformaldehyde).

  • Tissue Processing and Sectioning:

    • Dehydrate the fixed tissues through a graded ethanol series.

    • Embed the tissues in paraffin wax.

    • Section the paraffin blocks using a microtome.

  • Staining and Microscopy:

    • Mount the tissue sections on microscope slides.

    • Stain the sections with standard histological stains (e.g., Hematoxylin and Eosin - H&E).

    • Observe the stained sections under a light microscope to identify any morphological changes or cellular damage.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_app Application Phase cluster_obs Observation & Analysis DA_stock This compound Stock (in DMSO) Dilutions Serial Dilutions DA_stock->Dilutions Application Application Method (Injection, Ingestion, Topical) Dilutions->Application Insects Synchronized Insect Population Insects->Application Incubation Incubation (Controlled Conditions) Application->Incubation Mortality Mortality Assessment (e.g., 24, 48, 72h) Incubation->Mortality Analysis Data Analysis (LD50/LC50 Calculation) Mortality->Analysis

Caption: Workflow for a standard this compound insect mortality bioassay.

troubleshooting_logic Start Experiment Start: Low/No Mortality Check_Susceptibility Is the insect species known to be susceptible? Start->Check_Susceptibility Check_Method Is the application method direct (e.g., injection)? Check_Susceptibility->Check_Method Yes Sol_Susceptibility Solution: Consider alternative compound or model Check_Susceptibility->Sol_Susceptibility No Check_DA Is the this compound stock solution fresh and properly stored? Check_Method->Check_DA Yes Sol_Method Solution: Switch to a more direct application method Check_Method->Sol_Method No Sol_DA Solution: Prepare fresh This compound solution Check_DA->Sol_DA No End Issue likely resolved. Re-run experiment. Check_DA->End Yes Sol_Susceptibility->End Sol_Method->End Sol_DA->End

Caption: Troubleshooting logic for low mortality in this compound experiments.

signaling_pathway cluster_cellular Cellular Targets cluster_effects Physiological Effects DA This compound Hemocytin Hemocytin Binding DA->Hemocytin V_ATPase V-ATPase Pump DA->V_ATPase Ca_Channels Calcium Channels DA->Ca_Channels Tissue_Damage Tissue Damage (Muscles, Fat Body) DA->Tissue_Damage High Doses Immune_Suppression Immune Suppression Hemocytin->Immune_Suppression Ion_Imbalance Ion Imbalance V_ATPase->Ion_Imbalance Ca_Channels->Ion_Imbalance Mortality Insect Mortality Immune_Suppression->Mortality Ion_Imbalance->Mortality Tissue_Damage->Mortality

Caption: Simplified signaling pathway of this compound's action in insects.

References

Technical Support Center: Destruxin A Extraction & Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Destruxin A. This guide provides troubleshooting advice and frequently asked questions to help you minimize degradation during extraction and purification processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound is a cyclic hexadepsipeptide, a type of mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae.[1][2][3] Its complex structure, which includes an ester bond, makes it susceptible to degradation under various chemical and physical conditions.[4] Degradation can lead to a loss of biological activity and the formation of impurities, compromising experimental results and the development of potential applications.

Q2: What are the primary factors that can cause this compound degradation during extraction?

The primary factors contributing to the degradation of Destruxins, including this compound, are:

  • Temperature: High temperatures can significantly accelerate degradation.[5]

  • pH: Both acidic and alkaline conditions can potentially lead to the hydrolysis of the ester and amide bonds within the cyclic structure. While specific data for this compound is limited, studies on other mycotoxins show that pH plays a critical role in their stability. For instance, some mycotoxins are more stable in acidic conditions, while others degrade rapidly in alkaline environments.[6]

  • Enzymatic Activity: If the extraction is performed from a source containing active enzymes, such as insect cadavers, hydrolytic enzymes can rapidly break down Destruxins.[5]

  • Solvent Choice: The polarity and reactivity of the extraction solvent can influence the stability of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the extraction and purification of this compound.

Issue 1: Low Yield of this compound in the Crude Extract

Possible Cause Troubleshooting Step Explanation
Incomplete Cell Lysis/Extraction Ensure thorough homogenization of the fungal biomass or fermentation broth with the solvent.This compound needs to be efficiently released from the fungal mycelia or the culture medium.
Suboptimal Solvent Choice Use acetonitrile, as it has been reported to have high extraction efficiency for Destruxins.[1][3] A common method involves mixing the fermentation broth with an equal volume of acetonitrile and 5% NaCl to form two layers, with Destruxins concentrating in the upper organic layer.[1][2][3]The choice of solvent is critical for maximizing the recovery of the target compound.
Degradation during Extraction Maintain low temperatures (e.g., use an ice bath) during extraction, especially during sonication or homogenization. Work quickly to minimize exposure to harsh conditions.Temperature is a key factor in Destruxin degradation.[5]
Incorrect pH of the Extraction Medium While optimal pH for this compound stability during extraction is not well-documented, the production by the fungus is influenced by pH. For extraction, starting with a neutral pH is generally a safe approach to avoid acid or base-catalyzed hydrolysis.Extreme pH values can lead to the breakdown of the cyclic peptide structure.

Issue 2: Poor Separation and Purity after HPLC Purification

Possible Cause Troubleshooting Step Explanation
Inappropriate HPLC Column or Mobile Phase Use a C18 reverse-phase column with a gradient of acetonitrile and water.[1][3] Optimizing the gradient (e.g., using a flatter gradient) can improve the resolution of different Destruxin analogs.[1][3]The hydrophobicity of this compound makes reverse-phase chromatography a suitable purification method.
Presence of Co-eluting Impurities Incorporate a pre-purification step, such as Solid-Phase Extraction (SPE) with a C18 cartridge or flash chromatography on silica gel, before preparative HPLC.This will help remove compounds with similar polarity that might otherwise co-elute with this compound, leading to purer fractions.
Column Overloading Reduce the amount of crude extract loaded onto the HPLC column in a single run.Overloading the column leads to poor peak shape and decreased resolution.
Degradation on the Column Ensure the mobile phase is free of contaminants and consider buffering it if pH is suspected to be an issue.Although less common, on-column degradation can occur if the stationary or mobile phase is not compatible with the analyte.

Issue 3: Presence of Unexpected Peaks in the Chromatogram

| Possible Cause | Troubleshooting Step | Explanation | | Degradation Products | Analyze the unexpected peaks by mass spectrometry to identify their molecular weights. This can help determine if they are related to this compound. Minimize degradation by following the stability guidelines (low temperature, neutral pH). | Degradation can lead to the formation of linear peptides or other modified structures that will appear as separate peaks. | | Contaminants from Solvents or Equipment | Run a blank gradient (injecting only the mobile phase) to check for system peaks. Ensure all glassware is thoroughly cleaned and use high-purity HPLC-grade solvents. | Ghost peaks can originate from the HPLC system, solvents, or sample vials. | | Other Fungal Metabolites | Use a diode array detector (DAD) or photodiode array (PDA) detector to obtain UV spectra of the peaks. Comparison with a this compound standard can help distinguish it from other metabolites. Mass spectrometry is also crucial for identification. | Metarhizium anisopliae produces a variety of other secondary metabolites that may be co-extracted. |

Data on Destruxin Stability

While specific quantitative kinetic data for the degradation of this compound under various conditions is not extensively available in the public literature, the following table summarizes the known qualitative factors and provides general guidance based on the properties of similar mycotoxins.

Condition Effect on this compound Stability Recommendation for Minimizing Degradation
Temperature Stability is strongly influenced by temperature; higher temperatures accelerate degradation.[5]Perform all extraction and purification steps at low temperatures (e.g., 4°C or on ice) whenever possible. Avoid prolonged heating.
pH Production by the fungus is favored in alkaline conditions (pH 9), but the final pH of the culture often drops to 3-4.[7] Stability during extraction may be compromised at extreme pH values due to potential hydrolysis.Maintain a near-neutral pH during extraction and purification unless performing specific acid-base partitioning steps, which should be done quickly and at low temperatures.
Solvents Stock solutions of this compound in DMSO are typically stored at -20°C or -80°C for long-term stability.[8] Acetonitrile is a commonly used and effective solvent for extraction and HPLC, suggesting good short-term stability.[1][3]For storage, use DMSO and keep at -20°C for short-term and -80°C for long-term.[8] During extraction and chromatography, use high-purity acetonitrile.
Enzymes Hydrolytic enzymes can lead to rapid decomposition.[5]If extracting from a source other than cell-free culture supernatant, consider methods to denature enzymes, such as rapid freezing or the addition of enzyme inhibitors, though compatibility with the overall extraction process must be considered.
Light While not specifically documented for this compound, many complex organic molecules are susceptible to photodegradation.It is good practice to protect samples from direct light, for example, by using amber vials or covering glassware with aluminum foil.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Fungal Culture Broth

This protocol is adapted from methodologies described in the literature.[1][2][3]

  • Culture Filtration: Separate the fungal mycelium from the liquid culture broth by centrifugation (e.g., 8,000 x g for 10 minutes) followed by filtration of the supernatant through filter paper.

  • Solvent Partitioning:

    • Mix the filtered broth with an equal volume of acetonitrile.

    • Add 5% (w/v) sodium chloride (NaCl) to the mixture to facilitate phase separation.

    • Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

  • Collection of Organic Phase: The upper organic layer, which contains 80-95% of the Destruxins, is carefully collected.[1][2][3]

  • Solvent Evaporation: The acetonitrile is removed from the collected organic phase using a rotary evaporator under reduced pressure at a low temperature (e.g., < 40°C).

  • Lyophilization: The remaining aqueous residue can be lyophilized (freeze-dried) to yield a crude crystal or powder extract.[1][2][3]

  • Storage: The crude extract should be stored at -20°C or below until further purification.

Protocol 2: Purification of this compound by Semi-Preparative HPLC

This protocol outlines a general approach for HPLC purification.[1][3]

  • Sample Preparation: Redissolve the crude extract obtained from Protocol 1 in a small volume of acetonitrile or the initial mobile phase. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System:

    • Column: C18 semi-preparative column.

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Detector: UV detector set at 210-220 nm.

  • Elution Gradient: A linear gradient of increasing acetonitrile concentration is typically used. The exact gradient should be optimized based on analytical HPLC runs of the crude extract. A flatter gradient slope can result in better separation.[1][3]

    • Example Gradient: Start with 30% B, increase to 70% B over 40 minutes, then wash the column with 100% B and re-equilibrate at 30% B.

  • Fraction Collection: Collect fractions corresponding to the peak of interest (identified by retention time compared to a standard, if available).

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Pool the pure fractions and remove the solvents by rotary evaporation and subsequent lyophilization to obtain pure this compound.

  • Quantification: The quantity of the purified this compound can be determined by creating a standard curve using a known concentration of a this compound standard and correlating the peak area from the HPLC chromatogram.[1]

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification & Analysis A Fungal Culture Broth B Centrifugation & Filtration A->B C Liquid-Liquid Extraction (Acetonitrile + 5% NaCl) B->C D Collect Organic Phase C->D E Solvent Evaporation & Lyophilization D->E F Crude this compound Extract E->F G Redissolve & Filter F->G H Semi-Preparative HPLC G->H I Fraction Collection H->I J Purity Analysis (analytical HPLC) I->J K Solvent Removal & Lyophilization J->K Pool Pure Fractions L Pure this compound K->L M Quantification L->M

Caption: Experimental workflow for the extraction and purification of this compound.

Destruxin_Biosynthesis cluster_pathway This compound Biosynthesis Pathway precursors Amino Acid & α-Hydroxy Acid Precursors nrps Non-Ribosomal Peptide Synthetase (NRPS) - DtxS1 Gene Cluster - precursors->nrps linear Linear Depsipeptide Intermediate nrps->linear cyclization Cyclization linear->cyclization destruxin_b Destruxin B cyclization->destruxin_b modification Enzymatic Modification (e.g., Oxidation by P450 enzyme DtxS2) destruxin_b->modification destruxin_a This compound modification->destruxin_a

Caption: Simplified biosynthetic pathway of this compound.

References

addressing off-target effects of Destruxin A in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Destruxin A

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using this compound in cell culture, with a focus on identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (DA) is a cyclic hexadepsipeptide mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae.[1][2] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) in susceptible cells.[3][4][5] In several cancer cell lines, this is achieved through the intrinsic mitochondrial pathway, characterized by the activation of caspases (like caspase-3, -8, and -9), regulation of Bcl-2 family proteins (increasing pro-apoptotic Bax, decreasing anti-apoptotic Mcl-1 and Bcl-2), and subsequent disruption of the mitochondrial membrane potential.[3][4][6][7][8]

Q2: My cells are showing higher-than-expected cytotoxicity at low concentrations of this compound. Could this be an off-target effect?

This is possible. While this compound is a potent inducer of apoptosis, unexpected cytotoxicity could stem from several factors, including off-target effects. Destruxins have been reported to interact with a wide range of cellular components, including ion channels and cytoskeletal proteins, which could contribute to cytotoxicity.[9][10][11] It is also crucial to ensure the purity of the this compound sample and to rule out issues with experimental setup, such as incorrect compound concentration or solvent effects.

Q3: What are the known or suspected off-target effects of this compound?

Published research suggests several potential off-target activities for Destruxins:

  • Ion Channel Modulation: Destruxins can affect calcium channels, leading to an influx of Ca2+ which can disrupt cellular homeostasis.[9][10]

  • Cytoskeletal Disruption: Electron microscopy has shown that this compound can damage the cytoskeleton, affecting cell adhesion and motility.[11]

  • Interaction with Multiple Proteins: Studies have identified numerous potential binding partners for this compound, including proteins involved in vesicle transport (SEC23A), protein folding (calreticulin, cyclophilin), and metabolism.[1][2][11][12] These interactions could initiate signaling cascades unrelated to the canonical apoptosis pathway.

  • Immune Response Modulation: In insects, this compound has been shown to suppress the innate immune response, specifically by reducing the expression of antimicrobial peptides.[13]

Q4: How can I differentiate between on-target apoptotic effects and potential off-target cytotoxicity?

A multi-pronged approach is recommended:

  • Perform Dose-Response Analysis: A classic pharmacological approach where the potency of this compound in causing the phenotype should correlate with its potency for inducing specific apoptotic markers (e.g., caspase cleavage).[14]

  • Use a Mechanistic Inhibitor: Pre-treat cells with a pan-caspase inhibitor (like Z-VAD-FMK). If the cytotoxicity is rescued, it strongly suggests the effect is mediated by caspase-dependent apoptosis (on-target). If cells still die, an off-target, non-apoptotic mechanism may be involved.

  • Molecular Knockdown/Out: Use RNAi or CRISPR to deplete the key target protein (if known) or essential components of the apoptotic pathway (e.g., Bax/Bak). Resistance to this compound in these modified cells would confirm an on-target effect.[4][5]

  • Rescue Experiment: If this compound is hypothesized to inhibit a specific protein, try to rescue the phenotype by overexpressing a drug-resistant mutant of that protein.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in cell viability assays between experiments. 1. Inconsistent this compound concentration. 2. Cell passage number and health. 3. Solvent (e.g., DMSO) concentration is too high or varies.1. Prepare fresh serial dilutions from a validated stock solution for each experiment. 2. Use cells within a consistent, low passage number range. Ensure high viability (>95%) before seeding. 3. Maintain a final solvent concentration that is consistent across all wells (including controls) and is non-toxic to the cells (typically <0.1%).
Observed phenotype (e.g., cell rounding, detachment) does not correlate with apoptotic markers (e.g., Annexin V staining, caspase cleavage). 1. The phenotype is due to a non-apoptotic, off-target effect such as cytoskeletal disruption. 2. The timing of the assay is incorrect; apoptotic markers may appear later.1. Investigate off-target pathways. Stain for cytoskeletal components (e.g., phalloidin for F-actin). Measure intracellular calcium levels. 2. Perform a time-course experiment, analyzing both the phenotype and apoptotic markers at multiple time points (e.g., 6, 12, 24, 48 hours).
Results from a reporter gene assay are difficult to interpret (e.g., high background). The compound may be directly interfering with the reporter enzyme (e.g., luciferase).1. Counter-screen: Use a control vector with a constitutive promoter to see if this compound affects the reporter protein directly.[14] 2. Switch Reporter Systems: If using a luciferase reporter, try switching to a fluorescent protein-based reporter (e.g., GFP, mCherry).[14]
Unsure if this compound is engaging its intended intracellular target. The compound may not be cell-permeable or may be rapidly metabolized/effluxed.Perform a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound binds to its target protein inside the cell, leading to its thermal stabilization.[14]

Quantitative Data Summary

The cytotoxic effects of Destruxins are cell-line and isoform-dependent. The following table summarizes reported IC50 values.

Destruxin IsoformCell LineAssay TypeIC50 ValueIncubation Time
This compoundHCT116 (Colon Cancer)MTT~0.1 µM72h
Destruxin BA549 (Lung Cancer)Not Specified~20 µM (for apoptosis induction)24h[5]
Destruxin BToledo (Lymphoma)Not Specified~10.1 µM (for apoptosis induction)12-48h[7]
Destruxin BGNM (Oral Cancer)MTTNot specified, but showed dose-dependent inhibition72h[8]
Destruxin EKB-31 (Oral Cancer)MTT0.05 µMNot Specified[15]
Destruxin EHCT116 (Colon Cancer)MTT0.04 µMNot Specified[15]

Key Experimental Protocols

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with cold 1X PBS. Centrifuge again.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[7]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]

Cellular Thermal Shift Assay (CETSA)

CETSA verifies target engagement by measuring the increased thermal stability of a protein when bound by a ligand (this compound).[14]

Methodology:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.[14]

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors.

  • Lysate Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]

  • Separation of Soluble Fraction: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[14]

  • Analysis: Collect the supernatant (containing the soluble protein fraction) and analyze it by Western blot using an antibody specific to the target protein. A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.

Visualizations

Signaling Pathways

G cluster_0 On-Target: Apoptosis Induction cluster_1 Potential Off-Target Effects DestruxinA This compound/B Mito Mitochondrion DestruxinA->Mito Upregulates PUMA Downregulates Mcl-1/Bcl-2 Bax Bax Translocation Mito->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DestruxinA2 This compound Ion Ion Channels (e.g., Ca2+) DestruxinA2->Ion Cyto Cytoskeleton Proteins DestruxinA2->Cyto Other Other Binding Proteins (e.g., SEC23A, Cyclophilin) DestruxinA2->Other Disruption Cellular Stress & Homeostasis Disruption Ion->Disruption Cyto->Disruption Other->Disruption G cluster_workflow Troubleshooting Workflow for Unexpected Cytotoxicity A Observe Unexpected Cytotoxicity B Perform Dose-Response & Time-Course Analysis A->B C Assess Apoptosis Markers (Annexin V, Caspase Cleavage) B->C D Is Cytotoxicity Dose-Dependent & Correlated with Apoptosis? C->D E Conclude On-Target Apoptotic Effect D->E Yes F Investigate Off-Target Mechanisms D->F No G Measure Intracellular Ca2+ F->G H Analyze Cytoskeletal Integrity (Phalloidin Staining) F->H I Perform Target Engagement Assay (CETSA) F->I J Identify Potential Off-Target Pathways G->J H->J I->J G cluster_protocol CETSA Experimental Workflow P1 1. Treat Cells (Vehicle vs. This compound) P2 2. Harvest & Lyse Cells P1->P2 P3 3. Heat Lysate Aliquots (Temperature Gradient) P2->P3 P4 4. Centrifuge to Pellet Aggregated Proteins P3->P4 P5 5. Collect Supernatant (Soluble Protein Fraction) P4->P5 P6 6. Analyze by Western Blot for Target Protein P5->P6 P7 7. Compare Thermal Curves (Shift Indicates Engagement) P6->P7

References

Technical Support Center: Refining Analytical Methods for Destruxin A Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Destruxin A. Our aim is to address specific issues that may be encountered during experimental procedures for the detection and analysis of this cyclodepsipeptide.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Issue: Poor Peak Shape or Splitting Peaks in HPLC Analysis

Possible Cause Troubleshooting Step
Mismatch between injection solvent and mobile phase Ensure the solvent used to dissolve the this compound standard or sample is compatible with the initial mobile phase conditions. Ideally, use the mobile phase as the sample solvent.
Column Overload Reduce the injection volume or dilute the sample.[1]
Contaminated Guard or Analytical Column Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it.[1]
Improperly Packed Column or Column Void Check for voids at the column inlet. If a void is present, the column may need to be replaced. Ensure fittings are properly tightened to avoid dead volume.[2]
Co-elution with an Interfering Compound Optimize the gradient elution method to improve separation. Adjusting the mobile phase composition or gradient slope can help resolve co-eluting peaks.[3]

Issue: Inconsistent or Drifting Retention Times

Possible Cause Troubleshooting Step
Fluctuations in Column Temperature Use a column oven to maintain a consistent temperature.[1]
Inconsistent Mobile Phase Composition Prepare fresh mobile phase for each run and ensure proper mixing, especially for gradient elution.[1]
Air Bubbles in the System Degas the mobile phase and purge the pump to remove any air bubbles.[1][4]
Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate. A faulty pump can lead to increasing or decreasing retention times.[2]
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[1]

Issue: Low Signal Intensity or No Peak Detected in MS

Possible Cause Troubleshooting Step
Sample Degradation Ensure proper storage of this compound samples and standards. For long-term storage, -80°C is recommended.[5] Avoid repeated freeze-thaw cycles.[6]
Poor Ionization Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature.
Incorrect MS Method Parameters Verify the mass spectrometer is set to monitor the correct m/z for this compound and its adducts.
Sample Matrix Effects Use a sample clean-up step, such as solid-phase extraction (SPE) with C18 cartridges, to remove interfering compounds from the sample matrix.[7]
Contaminated MS Source Clean the mass spectrometer source components according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound powder should be stored at -20°C for up to one year or -80°C for up to two years.[5] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[5][6] It is crucial to store in sealed containers away from moisture.[5]

Q2: What is a suitable solvent for dissolving this compound?

A2: this compound is soluble in acetonitrile, DMSO, and DMF.[6][8] For HPLC analysis, it is best to dissolve the sample in the mobile phase or a solvent compatible with it to ensure good peak shape.

Q3: How can I extract this compound from a fungal fermentation broth?

A3: A common method involves liquid-liquid extraction with an equal volume of acetonitrile and 5% NaCl. This forms two layers, with 80-95% of the destruxins partitioning into the upper organic solvent layer.[3]

Q4: What type of HPLC column is suitable for this compound analysis?

A4: A reverse-phase C18 column is commonly used for the separation of destruxins.[9]

Q5: What detection methods can be used for this compound?

A5: Several detection methods can be employed, including photodiode array (PDA), evaporative light scattering detector (ELSD), and mass spectrometry (MS).[7][10] MS, particularly high-resolution MS, is useful for both quantification and identification of known and unknown destruxins.[11]

Quantitative Data Summary

Table 1: Storage Conditions and Stability of this compound

Form Storage Temperature Duration
Powder-20°C1 year[5]
Powder-80°C2 years[5]
In Solvent-20°C1 month[5][6]
In Solvent-80°C6 months[5][6]

Table 2: Cytotoxicity of this compound on SL-1 Cells

Treatment Time IC50 Value (µg/mL)
24 hours17.86[10]
48 hours7.80[10]

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Fermentation Broth

  • Mix the fermentation broth with an equal volume of acetonitrile.

  • Add 5% NaCl to the mixture to facilitate phase separation.

  • Allow the mixture to separate into two layers.

  • Collect the upper organic solvent layer, which contains 80-95% of the destruxins.[3]

  • The collected organic layer can then be lyophilized to obtain a crystalline form of the destruxins.[3]

  • The resulting crystals can be redissolved in acetonitrile for further purification by semi-preparative HPLC.[3]

Protocol 2: HPLC Method for this compound Analysis

This protocol is a general guideline and may require optimization based on the specific instrumentation and column used.

  • Column: Reverse-phase C18

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or a 50:50 (v/v) mixture of acetonitrile and methanol.[7]

  • Gradient Elution: A linear gradient can be employed, for example, starting with a lower percentage of Mobile Phase B and gradually increasing it. An example gradient could be: 0 min (0% B), 30 min (40% B), 40 min (50% B), and 60 min (50% B).[12]

  • Flow Rate: 1 mL/min[13]

  • Detection: PDA at 205 nm and/or MS with electrospray ionization (ESI).[14]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Fungal Fermentation Broth extraction Liquid-Liquid Extraction (Acetonitrile & 5% NaCl) start->extraction collection Collect Upper Organic Layer extraction->collection lyophilization Lyophilization collection->lyophilization dissolution Redissolve in Acetonitrile lyophilization->dissolution hplc HPLC Separation (C18 Column) dissolution->hplc detection Detection (PDA / MS) hplc->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for this compound extraction and analysis.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues start Poor Chromatographic Results solvent_mismatch Check Solvent Match start->solvent_mismatch column_overload Reduce Injection Volume start->column_overload column_contamination Replace Guard/Column start->column_contamination temp_fluctuation Use Column Oven start->temp_fluctuation mobile_phase_inconsistency Prepare Fresh Mobile Phase start->mobile_phase_inconsistency air_bubbles Degas & Purge start->air_bubbles

Caption: Troubleshooting logic for common HPLC issues in this compound analysis.

References

Technical Support Center: Enhancing the Insecticidal Efficacy of Destruxin A Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the insecticidal efficacy of Destruxin A (DA) formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action as an insecticide?

This compound (DA) is a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi, most notably Metarhium anisopliae.[1][2] Its primary insecticidal activity stems from its ability to suppress the insect's innate immune system.[1][3][4] DA can disrupt cellular immune responses, hinder nodule formation, and damage muscular and excretory systems.[2] Specifically, it has been shown to reduce the expression of antimicrobial peptides, which are crucial for fighting off infections.[1] DA is also known to interfere with calcium channels in muscle cells and inhibit V-ATPase proton pumps.[2][5]

Q2: I'm observing low mortality rates with my this compound formulation. What are some potential reasons and how can I improve its efficacy?

Low mortality rates can be attributed to several factors, including the inherent slow-acting nature of this compound, potential degradation of the compound, or the insect's natural immune response.[3][6] To enhance efficacy, consider the following approaches:

  • Synergistic Formulations: Combining this compound with other insecticides, particularly botanical ones, can significantly increase its potency.[3] Studies have shown strong synergistic effects when DA is mixed with rotenone.[3][7]

  • Combined Application Methods: Utilizing a combination of ingestion and topical application of this compound has been shown to be more effective than either method alone.[5][8]

  • Formulation Stability: Ensure proper storage and handling of your this compound stock solutions to prevent degradation. Stock solutions are typically stored at -20°C for up to a month or -80°C for up to six months.[9][10]

Q3: Can I combine this compound with other pesticides? If so, which combinations are most effective?

Yes, combining this compound with other insecticides is a highly effective strategy. The most significant synergistic effects have been observed with botanical insecticides.[3] Research on the cotton aphid, Aphis gossypii, has demonstrated that mixtures of this compound with rotenone, azadirachtin, and paeonolum can lead to increased mortality rates.[3] The combination with rotenone, in particular, has shown the best synergistic results.[3][7]

Troubleshooting Guides

Issue 1: Inconsistent results in insect bioassays.

  • Possible Cause 1: Variability in this compound concentration.

    • Troubleshooting: Ensure accurate and consistent preparation of your this compound solutions. Use a validated method, such as HPLC, to quantify the concentration of DA in your stock and working solutions.[11]

  • Possible Cause 2: Insect variability.

    • Troubleshooting: Use insects of a consistent age and developmental stage for your bioassays.[8] Ensure uniform rearing conditions (temperature, humidity, diet) to minimize physiological differences between individuals.

  • Possible Cause 3: Degradation of this compound.

    • Troubleshooting: Prepare fresh dilutions for each experiment from a properly stored stock solution.[9][10] Avoid repeated freeze-thaw cycles.

Issue 2: Difficulty in assessing the immunosuppressive effects of this compound.

  • Possible Cause: Insufficient understanding of the affected signaling pathways.

    • Troubleshooting: Focus your analysis on key immune-related pathways known to be affected by this compound, such as the Toll and IMD signaling pathways.[1][12] Monitor the expression of downstream antimicrobial peptides.

Data Presentation

Table 1: Synergistic Effects of this compound with Botanical Insecticides against Aphis gossypii

Mixture (this compound / Botanical)RatioLC50 (µg/mL)Co-toxicity Coefficient (CTC)Synergistic Coefficient (SC)Joint Action
This compound / Rotenone1/90.06479.934.8Synergism
This compound / Rotenone7/3-427.064.3Synergism
This compound / Rotenone9/1-374.403.7Synergism
This compound / Azadirachtin6/4-191.08-Additive
This compound / Paeonolum4/6-200-250-Additive
This compound / Paeonolum3/7-200-250-Additive
This compound / Paeonolum2/8-200-250-Additive
This compound / Paeonolum9/1-< 50-Antagonism
This compound / Paeonolum7/3-< 50-Antagonism
This compound / Paeonolum6/4-< 50-Antagonism

Data extracted from studies on the cotton aphid, Aphis gossypii.[3][7] A CTC > 150 or SC > 2.7 indicates a synergistic effect.[3]

Experimental Protocols

Protocol 1: Evaluation of Synergistic Insecticidal Activity

  • Insect Rearing: Rear the target insect species under controlled laboratory conditions. For example, cotton aphids (Aphis gossypii) can be reared on cotton seedlings.

  • Preparation of Insecticide Solutions:

    • Dissolve pure this compound and the synergistic agent (e.g., rotenone) in an appropriate solvent (e.g., DMSO) to create stock solutions.[4]

    • Prepare a series of dilutions for each individual insecticide and for the desired mixture ratios.

  • Bioassay:

    • For aphids, the leaf-dipping method is commonly used. Fresh cotton leaves are dipped into the test solutions for a set time (e.g., 30 seconds).

    • After air-drying, place the treated leaves in petri dishes with a moist filter paper.

    • Introduce a known number of adult aphids (e.g., 30) into each petri dish.

    • Seal the petri dishes and incubate under controlled conditions (e.g., 25 ± 1°C, 16:8 h light:dark cycle).

  • Data Collection and Analysis:

    • Record mortality at regular intervals (e.g., 24 hours).[3]

    • Correct for control mortality using Abbott's formula.

    • Calculate the LC50 values using probit analysis.

    • Determine the joint action (synergism, additive effect, or antagonism) using Sun's Co-toxicity Coefficient (CTC) and Finney's Synergistic Coefficient (SC).[3]

Protocol 2: Histopathological Examination of this compound Effects

  • Insect Treatment: Inject 2nd instar larvae (e.g., Bombyx mori) with a specific dose of this compound (e.g., 0.1, 2.0, 4.0 µg/g body weight) using a microinjection pump.[6][13] Use a control group injected with the solvent only.

  • Tissue Collection and Fixation: At specified time points post-injection (e.g., 1, 2, 4, 6, 12 hours), dissect the larvae and collect the target tissues (e.g., muscle, fat body, Malpighian tubules).[6][13] Fix the tissues in 4% paraformaldehyde at 4°C for 24 hours.[6][13]

  • Paraffin Sectioning:

    • Dehydrate the fixed tissues through a graded ethanol series.[6][13]

    • Embed the tissues in paraffin wax.

    • Section the paraffin blocks using a microtome.

  • Staining and Microscopy:

    • Mount the sections on microscope slides.

    • Dewax and rehydrate the sections.

    • Stain with a suitable histological stain (e.g., hematoxylin and eosin).

    • Observe the stained sections under a light microscope to identify any morphological changes.[6]

Visualizations

experimental_workflow_synergy cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis InsectRearing Insect Rearing LeafDipping Leaf Dipping InsectRearing->LeafDipping SolutionPrep Insecticide Solution Preparation SolutionPrep->LeafDipping Incubation Incubation LeafDipping->Incubation MortalityCount Mortality Count Incubation->MortalityCount LC50_Calc LC50 Calculation MortalityCount->LC50_Calc CTC_SC_Calc CTC & SC Calculation LC50_Calc->CTC_SC_Calc destruxin_a_signaling_pathway cluster_immune Innate Immune Response DA This compound Toll Toll Pathway DA->Toll Suppresses Gene Expression IMD IMD Pathway DA->IMD Suppresses PGRP PGRP Recognition DA->PGRP Activates ProPO Prophenoloxidase (proPO) System DA->ProPO Stimulates Serpins Serine Proteinase Inhibitors (Serpins) DA->Serpins Induces Expression AMPs Antimicrobial Peptides (e.g., Cecropin, Gloverin) Toll->AMPs Induces IMD->AMPs Induces PGRP->Toll Activates Serpins->ProPO Inhibits

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Destruxin A and Destruxin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably Metarhizium anisopliae. Among the numerous analogs, Destruxin A and Destruxin B have garnered significant attention for their potent biological activities, including insecticidal, anticancer, and immunomodulatory effects. This guide provides an objective comparison of the bioactivities of this compound and Destruxin B, supported by experimental data, to aid researchers in their potential applications.

Quantitative Comparison of Cytotoxic Activity

The in vitro cytotoxic effects of this compound and Destruxin B have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a comparative study are summarized below, demonstrating their potent anti-proliferative activities. Both compounds exhibit efficacy in the micromolar range against the tested cell lines.

Cell LineCancer TypeThis compound (IC50, µM)Destruxin B (IC50, µM)
KB-3-1Cervical CarcinomaMicromolar rangeMicromolar range
A549Non-small Cell Lung CancerMicromolar range4.9[1]
CaCo-2Colorectal AdenocarcinomaMicromolar rangeMicromolar range
HCT116Colorectal CarcinomaMicromolar rangeMicromolar range
H1299Non-small Cell Lung Cancer-4.1[1]

Mechanisms of Action and Signaling Pathways

While both this compound and Destruxin B exhibit cytotoxic properties, their underlying mechanisms of action and effects on cellular signaling pathways show distinct characteristics.

This compound: Immunomodulation and Cytotoxicity

This compound has been shown to possess both immunomodulatory and cytotoxic activities. In insects, it plays a specific role in suppressing the innate immune response by reducing the expression of antimicrobial peptides, thereby increasing susceptibility to bacterial infections.[2] This effect is mediated through the IMD (immunodeficiency) signaling pathway.

In the context of cancer, the cytotoxicity of this compound is associated with the inhibition of the phosphoinositide-3-kinase (PI3K)/Akt signaling pathway, a critical pathway for cell growth and survival.[3]

Destruxin_A_Signaling cluster_immunomodulation Immunomodulatory Pathway (Insects) cluster_cytotoxicity Cytotoxic Pathway (Cancer Cells) DA_immuno This compound IMD IMD Pathway DA_immuno->IMD inhibits AMP Antimicrobial Peptide Expression IMD->AMP activates DA_cyto This compound PI3K_Akt PI3K/Akt Pathway DA_cyto->PI3K_Akt inhibits Cell_Survival Cell Survival and Proliferation PI3K_Akt->Cell_Survival promotes

Fig. 1: Signaling Pathways of this compound
Destruxin B: Induction of Apoptosis in Cancer Cells

Destruxin B is a potent inducer of apoptosis in human cancer cells, primarily through the intrinsic or mitochondrial pathway.[1][4][5] Treatment with Destruxin B leads to an upregulation of the pro-apoptotic protein PUMA and a downregulation of the anti-apoptotic protein Mcl-1.[1][4][5] This shift in the balance of Bcl-2 family proteins facilitates the translocation of Bax to the mitochondria, leading to the activation of a cascade of caspases, including caspase-2, -3, and -9, ultimately resulting in programmed cell death.[1][4][5] Some studies also suggest its involvement in the extrinsic death receptor pathway.

Destruxin_B_Apoptosis_Pathway cluster_Bcl2 Bcl-2 Family Regulation cluster_Mitochondria Mitochondrial Events cluster_Caspase_Cascade Caspase Activation DB Destruxin B PUMA PUMA DB->PUMA upregulates Mcl1 Mcl-1 DB->Mcl1 downregulates Casp2 Caspase-2 DB->Casp2 activates Bax Bax PUMA->Bax activates Mcl1->Bax inhibits Mito Mitochondria Bax->Mito translocates to Casp9 Caspase-9 Mito->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Casp2->Mito acts on Apoptosis Apoptosis Casp3->Apoptosis

Fig. 2: Apoptotic Pathway of Destruxin B

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of this compound and B bioactivities.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat with varying concentrations of This compound or B A->B C Incubate for a defined period (e.g., 24, 48, 72h) B->C D Add MTT reagent C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at ~570 nm F->G

Fig. 3: MTT Assay Workflow

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or Destruxin B. Include a vehicle-only control.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow A Treat cells with Destruxin B B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Fig. 4: Apoptosis Assay Workflow

Detailed Steps:

  • Cell Treatment: Culture cells and treat them with the desired concentrations of Destruxin B for a specific time.

  • Cell Harvesting: Gently harvest the cells, including both adherent and floating populations.

  • Staining: Wash the cells with PBS and then resuspend them in Annexin V binding buffer. Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Conclusion

Both this compound and Destruxin B demonstrate significant potential as bioactive compounds, particularly in the realm of oncology. Destruxin B has a well-characterized pro-apoptotic mechanism in cancer cells, making it a strong candidate for further anti-cancer drug development. This compound, with its dual immunomodulatory and cytotoxic activities, presents a unique profile that could be exploited for different therapeutic strategies. The choice between these two molecules will depend on the specific research or therapeutic goal. This guide provides a foundational comparison to inform such decisions and stimulate further investigation into these promising natural products.

References

comparative analysis of Destruxin A with synthetic insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bio-insecticide Destruxin A with two widely used classes of synthetic insecticides, pyrethroids (represented by cypermethrin) and organophosphates (represented by chlorpyrifos). The analysis is supported by experimental data on toxicity and a detailed examination of their respective mechanisms of action.

Executive Summary

This compound, a mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae, presents a unique mode of action distinct from traditional synthetic insecticides.[1] While synthetic insecticides like cypermethin and chlorpyrifos primarily act as potent neurotoxins, this compound disrupts the insect's immune system, calcium homeostasis, and other vital physiological processes.[2][3] This fundamental difference in its mechanism suggests that this compound could be a valuable tool in pest management strategies, particularly in combating resistance to conventional insecticides. However, its potency can be lower and slower-acting compared to its synthetic counterparts.

Quantitative Toxicity Analysis

The following tables summarize the lethal dose (LD50) and lethal concentration (LC50) values for this compound, Cypermethrin, and Chlorpyrifos against two significant lepidopteran pests: the Diamondback Moth (Plutella xylostella) and the Tobacco Cutworm (Spodoptera litura). It is crucial to note that direct comparisons of these values should be made with caution due to variations in experimental conditions, insect strains (susceptible vs. resistant), and bioassay methodologies across different studies.

Table 1: Comparative Toxicity (LD50) of Insecticides

InsecticideTarget InsectMethod of ApplicationLD50 ValueSource(s)
This compound (Crude) Spodoptera litura (12-day-old larvae)Topical Application0.237 µg/g[4]
Ingestion0.17 µg/g[4]
Combined Application0.045 µg/g[4]
Cypermethrin Plutella xylostella (Susceptible Strain)Topical Application0.0046 µ g/larva [5]
Plutella xylostella (Resistant Strain)Topical Application> 0.138 µ g/larva (>30,000-fold resistance)[5]
Spodoptera litura (Field Population)Topical Application10.98 - 15.74 ppm[6]
Chlorpyrifos Spodoptera littoralis (Susceptible Strain)Topical Application4.07 µ g/larva [7]
Spodoptera littoralis (Resistant Strain)Topical Application287.49 µ g/larva [7]

Table 2: Comparative Toxicity (LC50) of Insecticides

InsecticideTarget InsectBioassay MethodLC50 ValueSource(s)
Cypermethrin 25EC Spodoptera lituraLeaf-Dip0.49 ppm[8]
Chlorpyrifos 20EC Spodoptera lituraLeaf-Dip0.05 ppm[8]
Spodoptera litura (Aleppy Population)Leaf-Dip0.64 ppm[9]
Chlorpyrifos Plutella xylostella (Susceptible Strain)Not Specified7.2 mg/l[10]
Plutella xylostella (Resistant Strain)Not Specified1286 mg/l[10]

Mechanism of Action

The insecticidal activity of this compound and synthetic insecticides stems from fundamentally different biochemical interactions.

This compound: A Multi-Target Immunosuppressant

This compound's primary mode of action is the disruption of the insect's innate immune system.[3] Unlike neurotoxic insecticides, it acts as an immunosuppressant, making the insect more susceptible to fungal infection and other pathogens. Its multifaceted mechanism involves:

  • Inhibition of Immune Signaling: this compound has been shown to suppress key immune signaling pathways, such as the Toll pathway. It can be recognized by peptidoglycan recognition proteins (PGRPs) and subsequently inhibits the expression of genes within the Toll pathway, reducing the production of antimicrobial peptides (AMPs) like cecropin and gloverin.[2][11]

  • Disruption of Hemocytes: It causes damage to hemocytes, the primary immune cells in insects, impairing their ability to carry out phagocytosis and encapsulation of foreign invaders.[4]

  • Calcium Channel Interference: this compound can act on Ca2+ channels in muscle cells, leading to an influx of extracellular calcium, which can cause paralysis.[2][12]

  • Induction of Apoptosis: It can trigger programmed cell death (apoptosis) in insect cells.[2]

Synthetic Insecticides: Potent Neurotoxins

  • Cypermethrin (Pyrethroid): Cypermethrin acts as a fast-acting neurotoxin.[13] Its primary target is the voltage-gated sodium channels in the insect's nerve cells.[14][15][16][17] It binds to these channels, forcing them to remain open for longer than usual.[14][16] This leads to a continuous and uncontrolled firing of nerve impulses, causing hyperexcitation, muscle spasms, paralysis, and ultimately, death.[14][16][17]

  • Chlorpyrifos (Organophosphate): Chlorpyrifos is an irreversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][18][19][20] In a healthy insect, AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal. By inhibiting AChE, chlorpyrifos causes a buildup of acetylcholine, leading to the overstimulation of cholinergic receptors.[18][20] This results in paralysis, convulsions, and death.[1]

Experimental Protocols

The determination of LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values is fundamental to assessing the toxicity of insecticides. The following are generalized protocols for common bioassay methods.

Topical Application Bioassay (for LD50 Determination)

This method is used to determine the dose of an insecticide that is lethal to 50% of a test population upon direct contact.

1. Preparation of Insecticide Solutions:

  • A stock solution of the insecticide is prepared in a suitable solvent (e.g., acetone).
  • A series of serial dilutions are made from the stock solution to create a range of concentrations that are expected to cause between 10% and 90% mortality.[21] A control group is treated with the solvent alone.

2. Insect Handling and Application:

  • Insects of a uniform age and weight are selected for the assay.
  • The insects are anaesthetized, typically using carbon dioxide, to facilitate handling.
  • A precise volume (usually 1 microliter) of each insecticide dilution is applied to a specific location on the insect's body, commonly the dorsal thorax, using a microapplicator.[22][23]

3. Observation and Data Collection:

  • After application, the insects are transferred to clean containers with access to food and water.
  • Mortality is assessed at predetermined time intervals, typically 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to make a coordinated movement when prodded.[21]

4. Data Analysis:

  • The mortality data is corrected for any control mortality using Abbott's formula.
  • Probit analysis or a similar statistical method is used to determine the LD50 value, which is typically expressed as micrograms of insecticide per gram of insect body weight (µg/g) or per larva (µ g/larva ).[22]

Diet Incorporation Bioassay (for LC50 Determination)

This method assesses the toxicity of an insecticide when ingested by the insect.

1. Preparation of Treated Diet:

  • The insecticide is first dissolved in a small amount of a suitable solvent and then mixed thoroughly into the insect's artificial diet while it is still liquid and has cooled to a temperature that will not degrade the compound (e.g., below 40°C).[24]
  • A range of concentrations is prepared, along with a control diet containing only the solvent.

2. Bioassay Setup:

  • The treated diet is dispensed into the wells of a multi-well bioassay tray or into individual rearing containers.[25]
  • One larva of a specific instar (e.g., neonate or second instar) is placed in each well.[25]

3. Observation and Data Collection:

  • The bioassay trays are maintained under controlled environmental conditions (temperature, humidity, photoperiod).
  • Mortality is recorded after a specific exposure period, often 7 days.[25] Other sublethal effects like weight reduction or failure to molt can also be recorded.

4. Data Analysis:

  • Similar to the topical application bioassay, mortality data is corrected and subjected to probit analysis to calculate the LC50 value, which is expressed as the concentration of the insecticide in the diet (e.g., parts per million (ppm) or mg/l).[24]

Visualizing the Mechanism: this compound and the Toll Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound (Dtx A) suppresses the Toll signaling pathway, a critical component of the insect's innate immune response to fungal and bacterial infections.

DestruxinA_Toll_Pathway cluster_intracellular Intracellular PGRP PGRP Spatzle Spatzle PGRP->Spatzle Activates DtxA This compound DtxA->PGRP Cactus Cactus DtxA->Cactus Suppresses Degradation TollR Toll Receptor Tube_Pelle Tube/Pelle Complex TollR->Tube_Pelle Spatzle->TollR Tube_Pelle->Cactus Phosphorylates & Degrades Dorsal Dorsal/Dif Cactus->Dorsal Inhibits Nucleus Nucleus Dorsal->Nucleus Translocates to AMPs Antimicrobial Peptides (AMPs) Nucleus->AMPs Induces Transcription

Caption: this compound's interference with the insect Toll signaling pathway.

References

Destruxin A: A Comparative Analysis of its Insecticidal Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Destruxin A, a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi, notably Metarhizium anisopliae, has garnered significant interest for its potent insecticidal properties. Its broad spectrum of activity across multiple insect orders makes it a compelling candidate for the development of novel biopesticides. This guide provides a comparative overview of the cross-reactivity of this compound in different insect species, supported by available experimental data, detailed methodologies, and a visualization of its mode of action.

Quantitative Analysis of Insecticidal Activity

The efficacy of this compound varies considerably among different insect species. This variation is influenced by factors such as the insect's physiology, detoxification mechanisms, and the mode of application. The following table summarizes the reported lethal dose (LD50) and lethal concentration (LC50) values of this compound against a range of insect pests.

Insect OrderSpeciesBioassay MethodLD50/LC50Reference
LepidopteraSpodoptera litura (Tobacco cutworm)Topical Application0.237 µg/g body weight[1]
Ingestion0.17 µg/g body weight[1]
Combined (Topical + Ingestion)0.045 µg/g body weight[1]
HemipteraAphids (species not specified)Not specifiedLC50: 50-70 ppm[2]

Note: Data on the specific toxicity of this compound across a wide and directly comparable range of insect species is limited in publicly available literature. The presented data is compiled from individual studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

The evaluation of this compound's insecticidal activity involves various bioassay techniques. The choice of method depends on the target insect's feeding habits and life stage.

Injection Bioassay

This method introduces a precise dose of this compound directly into the insect's hemocoel, bypassing cuticular and gut barriers.

  • Preparation of this compound Solution: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[3] This stock is then diluted with a carrier solution (e.g., insect saline or phosphate-buffered saline) to the desired concentrations.

  • Insect Handling: Test insects, often in their larval or adult stage, are immobilized, typically by chilling.

  • Injection: A calibrated micro-syringe is used to inject a small, defined volume (e.g., 1-10 µL) of the this compound solution into the insect's hemocoel, usually through a soft intersegmental membrane.[4] Control insects are injected with the carrier solution alone.

  • Observation: Treated insects are maintained under controlled conditions (temperature, humidity, and photoperiod) and monitored for mortality at regular intervals (e.g., every 12 or 24 hours) for a specified period.[4]

Oral Bioassay (Diet Incorporation/Leaf-dip Method)

This method assesses the toxicity of this compound upon ingestion.

  • Preparation of Treated Diet: For chewing insects, this compound is incorporated into an artificial diet at various concentrations. For sucking insects, host plant leaves are dipped in or sprayed with a this compound solution and allowed to air dry.[5]

  • Feeding: The treated diet or leaves are provided to the test insects. The insects are allowed to feed for a specific duration.

  • Observation: After the feeding period, the insects are transferred to a fresh, untreated diet and observed for mortality as described in the injection bioassay.

Topical Application Bioassay

This method evaluates the contact toxicity of this compound.

  • Preparation of this compound Solution: this compound is dissolved in a volatile solvent like acetone.

  • Application: A small, precise volume of the solution is applied to the dorsal thorax or abdomen of the immobilized insect using a micro-applicator.

  • Observation: After the solvent evaporates, the insects are transferred to a clean container with food and monitored for mortality over time.

Mechanism of Action: Immunosuppression

One of the primary modes of action of this compound is the suppression of the insect's innate immune system.[6][7] This allows the entomopathogenic fungus to overcome the host's defenses and establish a lethal infection.

G cluster_hemolymph Insect Hemolymph This compound This compound IMD Pathway IMD Signaling Pathway This compound->IMD Pathway Inhibits PGRP Peptidoglycan Recognition Protein (PGRP) PGRP->IMD Pathway Activates AMPs Antimicrobial Peptides (AMPs) IMD Pathway->AMPs Induces Production Immune Response Immune Response AMPs->Immune Response Leads to

Caption: Simplified signaling pathway of this compound-mediated immunosuppression.

This compound has been shown to specifically suppress the humoral immune response in insects like Drosophila melanogaster.[2][7] It can inhibit the Imd signaling pathway, which is crucial for the production of antimicrobial peptides (AMPs) in response to Gram-negative bacteria.[2] By downregulating the expression of AMPs, this compound compromises the insect's ability to fight off infections, leading to increased susceptibility to pathogens.

Experimental Workflow

The general workflow for assessing the cross-reactivity of this compound is as follows:

G Start Start Insect Rearing Rear Insect Species (Different Orders) Start->Insect Rearing This compound Prep Prepare this compound Solutions Start->this compound Prep Bioassay Perform Bioassays (Injection, Oral, Topical) Insect Rearing->Bioassay This compound Prep->Bioassay Data Collection Record Mortality Data Bioassay->Data Collection Data Analysis Calculate LC50/LD50 Data Collection->Data Analysis Comparison Compare Toxicity Across Species Data Analysis->Comparison End End Comparison->End

Caption: General experimental workflow for cross-reactivity studies.

Conclusion

This compound demonstrates significant insecticidal activity against a wide array of insect species from different orders. Its primary mechanism of action involves the suppression of the insect's innate immune system, making it a promising candidate for biological pest control. However, the variability in its efficacy highlights the need for further research to determine the optimal application strategies for different target pests. The standardized experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which are essential for the development of effective and targeted biopesticides based on this compound.

References

comparing the efficacy of different Destruxin A extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Destruxin A, a cyclic hexadepsipeptide produced by various entomopathogenic fungi, has garnered significant interest for its insecticidal, antiviral, and potential anticancer properties. Efficient extraction and purification are critical first steps in harnessing its therapeutic and biotechnological potential. This guide provides a comparative overview of common this compound extraction methods, supported by available experimental data, to aid researchers in selecting the most suitable protocol for their specific needs.

Comparison of Extraction Efficacy

The selection of an appropriate extraction method is paramount to maximizing the yield and purity of this compound. Below is a summary of commonly employed techniques and their reported efficiencies. It is important to note that direct comparisons can be challenging as yields are influenced by the fungal strain, culture conditions, and analytical methods used in different studies.

Extraction Method Key Solvent(s) Reported Recovery/Efficiency Primary Advantages Potential Disadvantages
Liquid-Liquid Extraction Acetonitrile80-95% recovery in the organic layer[1][2]High extraction efficiency, good selectivity for destruxins.Use of large volumes of organic solvents.
Ultrasonic-Assisted Extraction (UAE) Dichloromethane/Ethyl Acetate (1:1 v/v)>90% extraction efficiencyReduced extraction time and solvent consumption, high recovery.Requires specialized sonication equipment.
Solid-Phase Extraction (SPE) Methanol (elution)Effective for cleanup and concentration.High selectivity, removal of interfering compounds.Can be lower capacity, potential for analyte loss if not optimized.
Traditional Solvent Extraction Ethyl AcetateWidely used, but specific efficiency data is less commonly reported.Simple, readily available solvent.Potentially lower efficiency and selectivity compared to newer methods.
QuEChERS AcetonitrileGood recoveries for a broad range of analytes.Fast, simple, and uses minimal solvent.Primarily designed for pesticide residue analysis, may require optimization for mycotoxins.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction protocols. The following sections outline the key steps for the compared methods.

Acetonitrile-Based Liquid-Liquid Extraction

This method leverages the high affinity of acetonitrile for destruxins, resulting in efficient partitioning from the aqueous culture filtrate.

  • Filtration: The fungal fermentation broth is first filtered to separate the mycelia from the culture supernatant containing the secreted destruxins.

  • Solvent Addition: An equal volume of acetonitrile is added to the culture supernatant.

  • Salting Out: A salt, typically sodium chloride (e.g., 5% w/v), is added to the mixture to induce phase separation.

  • Phase Separation: The mixture is shaken vigorously and then allowed to settle, resulting in the formation of two distinct layers: an upper acetonitrile-rich organic layer and a lower aqueous layer.

  • Collection: The upper organic layer, containing the majority of the destruxins, is carefully collected.

  • Concentration: The collected organic phase is concentrated, often by lyophilization or rotary evaporation, to yield the crude destruxin extract.

Ultrasonic-Assisted Extraction (UAE) with Dichloromethane/Ethyl Acetate

UAE utilizes high-frequency sound waves to disrupt fungal cells and enhance solvent penetration, leading to a more rapid and efficient extraction.

  • Sample Preparation: The fungal culture filtrate is adjusted to a pH of 4-5.

  • Solvent Addition: A 1:1 (v/v) mixture of dichloromethane and ethyl acetate is added to the filtrate at a solvent-to-broth ratio of 1:1 to 1.5:1.

  • Sonication: The mixture is subjected to ultrasonication for a period of 45-90 minutes. The ultrasonic waves create cavitation bubbles that facilitate the release of destruxins.

  • Extraction: The organic phase is collected. The extraction process may be repeated to maximize yield.

  • Concentration: The pooled organic extracts are concentrated under vacuum to obtain the crude this compound.

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used for sample clean-up and concentration, offering high selectivity.

  • Cartridge Conditioning: A C18 SPE cartridge is conditioned sequentially with methanol and then with water.

  • Sample Loading: The culture supernatant is loaded onto the conditioned C18 cartridge. The destruxins and other hydrophobic molecules are retained on the stationary phase.

  • Washing: The cartridge is washed with water or a low-concentration organic solvent to remove polar impurities.

  • Elution: The retained destruxins are eluted from the cartridge using a small volume of a strong organic solvent, such as methanol.

  • Final Preparation: The eluate, containing the purified destruxins, is collected and can be further concentrated if necessary.

Mandatory Visualizations

Experimental Workflow for this compound Extraction

G cluster_l_l_e Liquid-Liquid Extraction cluster_uae Ultrasonic-Assisted Extraction cluster_spe Solid-Phase Extraction l_start Fermentation Broth l_filter Filtration l_start->l_filter l_add_acn Add Acetonitrile & NaCl l_filter->l_add_acn l_phase_sep Phase Separation l_add_acn->l_phase_sep l_collect Collect Organic Phase l_phase_sep->l_collect l_concentrate Concentration l_collect->l_concentrate l_end Crude this compound l_concentrate->l_end u_start Fermentation Broth u_ph_adjust pH Adjustment (4-5) u_start->u_ph_adjust u_add_solvent Add Dichloromethane/ Ethyl Acetate u_ph_adjust->u_add_solvent u_sonicate Ultrasonication (45-90 min) u_add_solvent->u_sonicate u_extract Collect Organic Phase u_sonicate->u_extract u_concentrate Concentration u_extract->u_concentrate u_end Crude this compound u_concentrate->u_end s_start Fermentation Broth s_condition Condition C18 Cartridge s_load Load Sample s_start->s_load s_condition->s_load s_wash Wash Cartridge s_load->s_wash s_elute Elute with Methanol s_wash->s_elute s_end Purified this compound s_elute->s_end

Caption: Comparative workflow of three common this compound extraction methods.

Signaling Pathway: this compound-Mediated Immunosuppression in Insects

This compound has been shown to suppress the innate immune response in insects, a key mechanism of its pathogenicity. It primarily targets the IMD (Immune Deficiency) signaling pathway, which is responsible for defending against Gram-negative bacteria.

G cluster_pathway IMD Signaling Pathway PGRP PGRP-LC/LE (Peptidoglycan Recognition Protein) IMD IMD PGRP->IMD dFADD dFADD IMD->dFADD DREDD DREDD (Caspase) dFADD->DREDD TAK1 TAK1 DREDD->TAK1 IKK IKK Complex TAK1->IKK Relish Relish (NF-κB) IKK->Relish AMP Antimicrobial Peptides (e.g., Diptericin) Relish->AMP DestruxinA This compound DestruxinA->Inhibition

Caption: this compound inhibits the IMD pathway, suppressing antimicrobial peptide production.

Signaling Pathway: Destruxin-Induced Apoptosis in Cancer Cells

Destruxins, particularly Destruxin B (a close structural analog often co-extracted with this compound), have demonstrated pro-apoptotic activity in various cancer cell lines. The mechanism often involves the intrinsic mitochondrial pathway.

G cluster_apoptosis Mitochondrial Apoptosis Pathway DestruxinB Destruxin PUMA PUMA (Upregulated) DestruxinB->PUMA Mcl1 Mcl-1 (Downregulated) DestruxinB->Mcl1 Bcl2 Anti-apoptotic Bcl-2 proteins PUMA->Bcl2 Bax Bax Mcl1->Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Destruxins can induce apoptosis via the mitochondrial pathway.

References

A Comparative Guide to the Quantitative Analysis of Destruxin A: HPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Destruxin A is critical for various applications, from agricultural biocontrol to pharmacological research. This guide provides a comparative overview of the validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for this purpose, alongside alternative analytical techniques. Detailed experimental protocols and performance data are presented to aid in method selection and implementation.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands out as a powerful and widely used technique for the quantitative analysis of this compound. Its high sensitivity and selectivity allow for precise measurements even in complex matrices. However, alternative methods such as HPLC with Photodiode Array (PDA) or Evaporative Light Scattering Detection (ELSD), and Capillary Electrophoresis (CE) offer viable options that may be more suitable for specific laboratory settings or research needs. This guide will delve into the validation parameters of these methods to provide a clear comparison of their performance.

Comparative Performance of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the reported validation parameters for HPLC-MS and its alternatives.

Validation Parameter UHPLC-QTOF-MS [1]HPLC-PDA HPLC-ELSD Capillary Electrophoresis
Linearity (Range) LOQ to 100 ppbData not availableData not availableData not available
Accuracy (% Recovery) 83.5 - 105.3Data not availableData not availableData not available
Precision (RSD) < 16.4% (Inter-assay)< 5.66% (Intermediate)[2]Data not available< 5.6% (Reproducibility)
Limit of Detection (LOD) < 1.0 ppbData not availableData not availableData not available
Limit of Quantification (LOQ) < 2.3 ppbData not availableData not availableData not available

Table 1: Comparison of Quantitative Validation Parameters for this compound Analysis. Note: Data for HPLC-PDA, HPLC-ELSD, and Capillary Electrophoresis is limited in the reviewed literature, highlighting a gap in directly comparable, comprehensive validation studies for this compound. The precision for HPLC-PDA was reported for a closely related Destruxin B derivative.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. The following sections outline the experimental protocols for the different techniques discussed.

HPLC-MS Method (UHPLC-QTOF-MS)

This method is designed for the sensitive quantification of this compound in complex matrices such as honey.[1]

  • Sample Preparation (QuEChERS-based extraction):

    • Homogenize the sample.

    • Add an internal standard.

    • Extract with an acidified organic solvent (e.g., acetonitrile with formic acid).

    • Perform a salting-out step using salts like magnesium sulfate and sodium chloride.

    • Centrifuge to separate the layers.

    • Clean up the supernatant using a dispersive solid-phase extraction (d-SPE) with appropriate sorbents.

    • Evaporate the cleaned extract and reconstitute in a suitable solvent for injection.

  • Chromatographic Conditions:

    • Column: A sub-2-µm particle size RP-18 column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing an acidifier (e.g., 0.02% acetic acid).

    • Flow Rate: Optimized for the UHPLC system.

    • Injection Volume: Typically in the low microliter range.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: High-resolution full scan and targeted MS/MS for quantification and confirmation.

    • Data Analysis: Quantification is based on the peak area of the specific precursor-to-product ion transition for this compound, relative to the internal standard.

HPLC with PDA and ELSD Method

This method has been validated for selectivity, precision, and stability in the analysis of destruxins from fungal cultures.[2]

  • Sample Preparation (Solid-Phase Extraction):

    • Filter the fungal culture medium.

    • Load the filtrate onto a C18 solid-phase extraction (SPE) cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the destruxins with an organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and a mixture of methanol and acetonitrile (e.g., 50:50 v/v), both containing 0.1% formic acid.[2]

    • Flow Rate: A typical analytical flow rate (e.g., 1 mL/min).

    • Detection:

      • PDA: Monitor at a low UV wavelength (e.g., 210 nm) where the peptide bonds absorb.

      • ELSD: Optimize nebulizer and evaporator temperatures and gas flow for optimal sensitivity.

Capillary Electrophoresis Method

This technique offers an alternative separation mechanism for destruxins.

  • Sample Preparation:

    • Extraction from the matrix using a suitable solvent (e.g., acetonitrile).[3]

    • The extract may require filtration or centrifugation before injection.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary.

    • Buffer: A buffer system suitable for separating hydrophobic molecules, such as a borate buffer containing a micelle-forming agent (e.g., sodium dodecyl sulfate - SDS).

    • Voltage: A high voltage is applied across the capillary to effect separation.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: Typically UV detection at a low wavelength.

Experimental Workflow for Quantitative Analysis of this compound

The following diagram illustrates a general workflow for the quantitative analysis of this compound from fungal cultures, a common application in research and development.

This compound Quantitative Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing & Quantification FungalCulture Fungal Culture Extraction Extraction (LLE or SPE) FungalCulture->Extraction Cleanup Extract Cleanup (d-SPE or Filtration) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration HPLC_Separation HPLC Separation (Reversed-Phase) Concentration->HPLC_Separation MS_Detection MS Detection (e.g., QTOF) HPLC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve (Internal/External Standard) Peak_Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: General workflow for this compound quantitative analysis.

Conclusion

The validation of an analytical method is paramount to ensure reliable and accurate quantitative data. For this compound, HPLC-MS, particularly with high-resolution mass spectrometry like QTOF, offers excellent sensitivity and accuracy, making it a powerful tool for trace-level analysis in complex samples. While HPLC with PDA or ELSD and Capillary Electrophoresis present as viable, and in some cases more accessible, alternatives, the currently available literature lacks comprehensive and directly comparable validation data for this compound across all these techniques. The choice of method should, therefore, be carefully considered based on the specific analytical requirements and the instrumentation available. Further validation studies on alternative methods would be beneficial to the scientific community to broaden the options for robust this compound quantification.

References

A Comparative Genomic Guide to Destruxin A-Producing Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genomic features of fungi known to produce Destruxin A (DTX), a cyclic hexadepsipeptide with significant insecticidal and pharmacological properties. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to facilitate further research and development in the fields of biocontrol and drug discovery.

Comparative Genomic Overview

This compound and its analogues are primarily produced by various species of the entomopathogenic fungal genus Metarhizium. Comparative genomic studies have revealed key insights into the genetic basis of DTX production and its evolutionary context. The ability of a Metarhizium species to produce destruxins is strongly correlated with the presence of a specific gene cluster.[1][2][3]

Below is a summary of the genomic features of several Metarhizium species, including both DTX producers and non-producers. This data highlights the genomic diversity within the genus.

Table 1: Genomic Features of Selected Metarhizium Species

SpeciesStrainGenome Size (Mb)Number of Protein-Coding GenesReference
Metarhizium robertsiiARSEF 2339.0 - 41.710,582 - 11,689[4][5]
Metarhizium anisopliaeMa6938.011,415[5][6]
Metarhizium acridumCQMa 10237.99,849[5][7][8]
Metarhizium brunneumV27542.911,763[9]
Metarhizium guizhouense-~42~11,500[4]
Metarhizium majus-~42~11,500[4]
Metarhizium album---[3]
Metarhizium pingshaense---[3]

The Destruxin Biosynthesis Gene Cluster

The production of destruxins is governed by a dedicated biosynthetic gene cluster. In Metarhizium robertsii, this cluster has been well-characterized and serves as a model for understanding DTX synthesis.[1][2][3] The core of this cluster is the dtxS1 gene, which encodes a nonribosomal peptide synthetase (NRPS).[1][2][10] The presence of dtxS1 is the primary determinant for a species' ability to produce DTXs.[1][2][3]

Table 2: The Destruxin Biosynthesis Gene Cluster in Metarhizium robertsii

GeneSize (bp)Encoded ProteinFunction
dtxS123,792Nonribosomal Peptide Synthetase (NRPS)Core enzyme responsible for the assembly of the destruxin peptide backbone.[10]
dtxS2-Cytochrome P450 monooxygenaseModifies the DTX backbone to produce different destruxin analogues.[1][2]
dtxS3-Aldo-keto reductaseInvolved in the synthesis of the α-hydroxy acid precursor.[1][2]
dtxS4-Aspartic acid decarboxylaseProvides a precursor for the β-alanine residue in the destruxin structure.[1][2]

The evolution of this gene cluster is of significant interest. Phylogenetic analyses suggest that the DTX biosynthesis genes in Metarhizium may have been acquired through horizontal gene transfer from a plant pathogenic fungus.[3] This is supported by the fact that destruxin B has been identified as a phytotoxin in some plant pathogenic fungi.[11][12] The host range of Metarhizium species appears to be linked to the presence or absence of this cluster, with DTX-producing species generally having a broader host range.[1][2][3]

The DtxS1 Nonribosomal Peptide Synthetase

The DtxS1 enzyme is a large, modular protein that acts as an assembly line for the synthesis of the destruxin peptide. It is composed of six modules, each responsible for the incorporation of a specific amino or hydroxy acid into the growing peptide chain.[10]

Each module contains a set of core domains:

  • Adenylation (A) domain: Selects and activates the specific substrate (amino or hydroxy acid).

  • Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated substrate.

  • Condensation (C) domain: Catalyzes the formation of the peptide bond between the substrates on adjacent modules.

The final two modules of DtxS1 in M. robertsii also contain an N-methyltransferase (MT) domain , which is responsible for the N-methylation of two of the amino acid residues in the destruxin structure.[10] The specificity of the A domains within DtxS1 determines the type of destruxin produced. For example, the A3 domain in M. robertsii can select either isoleucine or valine, leading to the production of different destruxin B analogs.[1]

Experimental Protocols

This section outlines the key experimental methodologies employed in the comparative genomic analysis of destruxin-producing fungi.

Fungal Genome Sequencing and Annotation

Objective: To obtain the complete genome sequence of a fungal strain and identify its gene content.

Protocol:

  • DNA Extraction: High-molecular-weight genomic DNA is extracted from fungal mycelia using a suitable kit or a standard phenol-chloroform extraction method.

  • Library Preparation and Sequencing: DNA is fragmented, and sequencing libraries are prepared according to the manufacturer's protocols for a high-throughput sequencing platform (e.g., Illumina or PacBio).

  • Genome Assembly: The raw sequencing reads are quality-filtered and assembled de novo using assemblers such as SPAdes or Canu.

  • Gene Prediction and Annotation:

    • Repeat Masking: Repetitive elements in the genome are identified and masked using tools like RepeatMasker.

    • Gene Prediction: Protein-coding genes are predicted using a combination of ab initio gene predictors (e.g., AUGUSTUS, GeneMark-ES), homology-based methods (e.g., BLASTx against a protein database), and transcript evidence (if RNA-seq data is available).

    • Functional Annotation: Predicted genes are functionally annotated by comparing their protein sequences to databases such as NCBI's non-redundant (nr) protein database, Gene Ontology (GO), and KEGG.

Phylogenetic Analysis of Gene Clusters

Objective: To infer the evolutionary relationships of the destruxin biosynthesis gene cluster and its constituent genes.

Protocol:

  • Sequence Retrieval: Homologous sequences of the genes in the destruxin cluster are identified from the genomes of other fungi using BLAST searches.

  • Multiple Sequence Alignment: The retrieved protein or nucleotide sequences are aligned using algorithms like ClustalW or MAFFT.

  • Phylogenetic Tree Construction: A phylogenetic tree is constructed from the multiple sequence alignment using methods such as Maximum Likelihood (e.g., RAxML, PhyML) or Bayesian inference (e.g., MrBayes).

  • Tree Visualization and Interpretation: The resulting phylogenetic tree is visualized using software like FigTree or iTOL to interpret the evolutionary relationships.

Functional Characterization by Gene Knockout

Objective: To experimentally verify the function of genes within the destruxin biosynthesis cluster.

Protocol:

  • Construction of Gene Deletion Cassette: A gene deletion cassette is constructed containing a selectable marker (e.g., a gene conferring resistance to an antibiotic or herbicide) flanked by sequences homologous to the regions upstream and downstream of the target gene.

  • Fungal Transformation: The gene deletion cassette is introduced into the fungal cells using a transformation method such as Agrobacterium tumefaciens-mediated transformation (ATMT) or protoplast transformation.

  • Selection of Transformants: Transformed fungal cells are selected on a medium containing the appropriate selective agent.

  • Verification of Gene Knockout: Successful gene knockout is confirmed by PCR, Southern blotting, or qPCR to demonstrate the absence of the target gene and the correct integration of the deletion cassette.

  • Phenotypic Analysis: The knockout mutants are then analyzed for their ability to produce destruxins using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the comparative genomics of destruxin-producing fungi.

Destruxin_Biosynthesis_Pathway cluster_precursors Precursor Synthesis cluster_assembly Destruxin Assembly cluster_modification Modification and Diversification alpha_keto_acid α-Ketoisocaproic acid HIC α-Hydroxy- isocaproic acid alpha_keto_acid->HIC DtxS3 (Aldo-keto reductase) aspartate Aspartate beta_alanine β-Alanine aspartate->beta_alanine DtxS4 (Aspartate decarboxylase) amino_acids Amino Acids (Pro, Ile/Val, MeVal, MeAla) DtxS1 DtxS1 (NRPS) amino_acids->DtxS1 HIC->DtxS1 beta_alanine->DtxS1 Destruxin_B Destruxin B DtxS1->Destruxin_B Other_Destruxins Other Destruxins (A, E, etc.) Destruxin_B->Other_Destruxins DtxS2 (Cytochrome P450)

Caption: The biosynthetic pathway of destruxins in Metarhizium robertsii.

Comparative_Genomics_Workflow Start Select Fungal Strains Sequencing Genome Sequencing (e.g., Illumina, PacBio) Start->Sequencing Assembly Genome Assembly Sequencing->Assembly Annotation Gene Prediction & Annotation Assembly->Annotation BGC_ID Identify Destruxin Biosynthesis Gene Cluster Annotation->BGC_ID Comparative_Analysis Comparative Genomic Analysis (Synteny, Gene Content) BGC_ID->Comparative_Analysis Functional_Validation Functional Validation (Gene Knockout) BGC_ID->Functional_Validation Phylogenetics Phylogenetic Analysis of Cluster Genes Comparative_Analysis->Phylogenetics End Elucidate Evolutionary and Functional Insights Phylogenetics->End Functional_Validation->End

Caption: A typical workflow for a comparative genomics study of destruxin-producing fungi.

References

Safety Operating Guide

Proper Disposal Procedures for Destruxin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Destruxin A, a cyclic depsipeptide mycotoxin. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure laboratory safety and environmental protection.

This compound is a hazardous substance requiring careful management. All handling and disposal must be conducted in accordance with local, state, and federal regulations. The primary route for disposal of this compound and any contaminated materials is through an authorized hazardous or special waste collection point.

Hazard Profile and Safety Precautions

This compound presents multiple health risks. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation, as well as respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Clothing: Use protective clothing to prevent skin contact.

  • Eye Protection: Wear safety glasses or goggles.

  • Face Protection: A face shield may be necessary for splash hazards.

  • Respiratory Protection: Use only in a well-ventilated area or with appropriate respiratory protection to avoid inhaling dust or fumes.[1][2]

Handling Procedures:

  • Avoid all personal contact, including inhalation.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash all exposed external body areas thoroughly after handling.[1]

  • Keep containers tightly closed and store in a well-ventilated place.[1]

Spill Management

In the event of a this compound spill, immediate action is required to contain the substance and prevent environmental contamination.

Minor Spills:

  • Clear the area of all personnel.

  • Avoid breathing vapors, aerosols, or dusts.

  • Contain the spill using sand, earth, or vermiculite.

  • Collect the recoverable product into labeled containers for disposal.

  • Absorb the remaining product with an inert material and place it in appropriate containers for disposal.[1]

  • Wash the spill area thoroughly and prevent runoff into drains or waterways.[1]

Major Spills:

  • Alert the fire brigade and inform them of the location and nature of the hazard.

  • If contamination of drains or waterways occurs, advise emergency services immediately.[1]

Disposal Protocol

The required method for the disposal of this compound is through a licensed hazardous waste management service. Do not dispose of this compound in regular laboratory trash or down the drain.

Step-by-Step Disposal Procedure:

  • Segregation: Collect all waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.

  • Container Requirements:

    • Use a container that is in good condition, with no cracks, rust, or leaks.

    • Ensure the container is compatible with this compound.

    • Keep the container closed at all times during storage, except when adding waste.

  • Labeling: Label the waste container with the words "Hazardous Waste" and specify the contents, including "this compound." Indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Follow all institutional and regulatory requirements for SAA management.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service to arrange for the collection and disposal of the waste.[3][4][5]

Chemical Inactivation (Pre-treatment Considerations)

General approaches for mycotoxin degradation include alkaline hydrolysis and oxidation.[2] The ester bond within the cyclic depsipeptide structure of this compound is susceptible to hydrolysis under alkaline conditions, which would likely lead to a less toxic, linear form.

Potential Inactivation Agents:

  • Sodium Hydroxide (NaOH): Alkaline solutions can hydrolyze the ester and amide bonds in peptides and depsipeptides. Treatment with NaOH has been shown to reduce the concentration of various mycotoxins.

  • Sodium Hypochlorite (NaOCl): Solutions of sodium hypochlorite (bleach) are often used for the decontamination of mycotoxins. However, it is important to note that treatment of some mycotoxins with hypochlorite can potentially form chlorinated byproducts of unknown toxicity.

Note: Any chemical inactivation procedure must be thoroughly validated by the laboratory to confirm the complete degradation of this compound into non-toxic byproducts before the resulting solution can be considered for any other disposal route. This validation would typically involve analytical techniques such as HPLC or mass spectrometry. Without such validation, the treated waste must still be disposed of as hazardous waste.

Data Presentation

Table 1: Hazard Summary for this compound

Hazard StatementGHS ClassificationReference
Harmful if swallowedAcute toxicity - oral 4[2]
Harmful in contact with skinAcute toxicity - dermal 4[2]
Harmful if inhaledAcute toxicity - inhalation 4[2]
Causes skin irritationSkin irritation 2[2]
Causes serious eye irritationEye irritation 2A[2]
May cause respiratory irritationSpecific target organ toxicity (single exposure) 3[2]

Mandatory Visualization

DestruxinA_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Labeling & Storage cluster_2 Disposal A This compound Waste (Pure compound, solutions, contaminated labware) B Segregate into a dedicated, compatible, and leak-proof hazardous waste container A->B C Label container: 'Hazardous Waste' 'this compound' Indicate Hazards (Toxic, Irritant) B->C D Store in a designated Satellite Accumulation Area (SAA) C->D E Contact Institutional EHS or a Licensed Waste Disposal Service D->E F Arrange for Waste Pickup and Proper Disposal E->F

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.